2,5-Dichlorobenzenethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49350. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzenethiol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIULLHZMZMGGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064034 | |
| Record name | Benzenethiol, 2,5-dichloro- | |
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Molecular Weight |
179.07 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-18-4 | |
| Record name | 2,5-Dichlorobenzenethiol | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=5858-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenethiol, 2,5-dichloro- | |
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| Record name | 2,5-Dichlorobenzenethiol | |
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| Record name | Benzenethiol, 2,5-dichloro- | |
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| Record name | Benzenethiol, 2,5-dichloro- | |
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| Record name | 2,5-dichlorobenzenethiol | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichlorobenzenethiol (CAS: 5858-18-4)
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic utilization of halogenated aromatic compounds is paramount. Among these, 2,5-Dichlorobenzenethiol, a seemingly unassuming molecule, emerges as a potent and versatile building block. Its unique substitution pattern—a nucleophilic thiol group flanked by two electron-withdrawing chlorine atoms—imparts a distinct reactivity profile that medicinal and process chemists can exploit to construct complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond a simple recitation of facts to an in-depth exploration of its synthesis, reactivity, and applications, grounded in mechanistic principles and practical insights.
Core Molecular Attributes of this compound
This compound is an organosulfur compound characterized by a benzene ring substituted with a thiol group at position 1 and chlorine atoms at positions 2 and 5. This substitution pattern is key to its chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 5858-18-4 | [1] |
| Molecular Formula | C₆H₄Cl₂S | [1] |
| Molecular Weight | 179.07 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid with a strong, unpleasant odor | [2] |
| Boiling Point | 112-116 °C at 50 mmHg | |
| Melting Point | 22-25 °C | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water | [2] |
| InChI | InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [4] |
| SMILES | C1=CC(=C(C=C1Cl)S)Cl | [5] |
Spectroscopic Signature:
The structural identity of this compound can be unequivocally confirmed through spectroscopic analysis.
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chlorine and thiol substituents. The thiol proton signal is typically a singlet and its chemical shift can vary depending on concentration and solvent.[4]
-
¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring, with their chemical shifts dictated by the attached substituents.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), C-H aromatic stretches (around 3000-3100 cm⁻¹), C=C aromatic stretches (in the 1400-1600 cm⁻¹ region), and C-Cl stretches (in the fingerprint region).[6][7][8]
Synthesis Strategies: Accessing the Core Scaffold
The synthesis of this compound can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, scalability, and safety considerations.
The Diazotization-Sandmeyer Pathway: A Classic Approach
A common and reliable method for the synthesis of aryl thiols, including this compound, is through the diazotization of the corresponding aniline, followed by a Sandmeyer-type reaction.[9][10] This multi-step process leverages the versatile chemistry of diazonium salts.
Workflow Diagram:
Caption: Synthesis of this compound from 2,5-Dichloroaniline.
Detailed Experimental Protocol (Illustrative):
-
Diazotization: 2,5-Dichloroaniline is dissolved in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2,5-dichlorobenzenediazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline.[9]
-
Sandmeyer-type Thiolation: In a separate vessel, a solution of a sulfur nucleophile, such as potassium ethyl xanthate or thiourea, is prepared. The cold diazonium salt solution is then added slowly to this solution, often in the presence of a copper(I) catalyst.[11][12] This results in the formation of an intermediate, which upon warming liberates nitrogen gas and forms the desired carbon-sulfur bond.
-
Hydrolysis: The resulting intermediate is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, to liberate the free thiol.
-
Workup and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product of high purity.[13][14][15][16]
Causality and Mechanistic Insights: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then reacts with the sulfur nucleophile to form the final product.
Alternative Route: Reduction of a Sulfonyl Chloride
An alternative synthetic strategy involves the reduction of 2,5-dichlorobenzenesulfonyl chloride. This precursor can be prepared from the chlorosulfonation of 1,4-dichlorobenzene.
Workflow Diagram:
Caption: Synthesis from 1,4-Dichlorobenzene via the sulfonyl chloride.
This method avoids the use of potentially unstable diazonium salts, which can be an advantage in terms of process safety, especially on a larger scale. The choice of reducing agent is critical to achieve a high yield and avoid over-reduction or side reactions.
Reactivity and Synthetic Utility: A Chemist's Toolkit
The synthetic utility of this compound is primarily dictated by the reactivity of the thiol group, which is a potent nucleophile. The presence of two electron-withdrawing chlorine atoms on the aromatic ring can influence the acidity of the thiol proton and the reactivity of the aromatic ring itself.
Key Reactions:
-
S-Alkylation and S-Arylation: The thiolate anion, readily formed by deprotonation with a mild base, undergoes facile S-alkylation with alkyl halides or S-arylation with activated aryl halides to form thioethers (sulfides). This is a cornerstone reaction for incorporating the 2,5-dichlorophenylthio moiety into larger molecules.
-
Michael Addition: As a soft nucleophile, the thiolate readily participates in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.
-
Oxidation: The thiol group can be oxidized to form a disulfide bridge, a reaction that can be reversible, offering opportunities for dynamic combinatorial chemistry or the introduction of stimuli-responsive linkers. Further oxidation can lead to sulfinic or sulfonic acids.
-
Metal-Catalyzed Cross-Coupling Reactions: While the thiol group itself can be reactive in cross-coupling reactions, it can also be used to prepare substrates for such reactions. For instance, conversion to a thioether followed by oxidation to a sulfone can create a leaving group for nucleophilic aromatic substitution.
Applications in Drug Discovery and Agrochemicals
The 2,5-dichlorophenylthio scaffold is a recurring motif in a variety of biologically active molecules, underscoring the importance of this compound as a key starting material.
A Building Block for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[17][18] The 2,5-dichlorophenyl group can be found in several kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.[17][19][20][21][22]
Illustrative Application in Src Kinase Inhibitor Synthesis:
The benzo[2][11][12]triazine scaffold is a core component of some Src kinase inhibitors. The synthesis of these inhibitors can involve the incorporation of a dichlorophenyl moiety, for which this compound can be a precursor.
Caption: Conceptual pathway for incorporating the 2,5-dichlorophenyl moiety into a kinase inhibitor.
Role in Agrochemical Development
The unique electronic and lipophilic properties imparted by the dichlorophenylthio group are also valuable in the design of modern agrochemicals, such as fungicides and herbicides.[3][8][13][23][24] These compounds often need to penetrate the waxy cuticles of plants or fungi and interact with specific biological targets. The presence of chlorine atoms can enhance the metabolic stability and biological activity of these molecules.
Applications of this compound in Synthesis:
| Application Area | Role of this compound | Example Compound Class |
| Pharmaceuticals | Key building block for introducing the 2,5-dichlorophenylthio moiety. | Kinase inhibitors, Antiviral agents, CNS-active compounds.[25][26][27] |
| Agrochemicals | Precursor for the synthesis of active ingredients. | Fungicides, Herbicides.[23][28] |
| Materials Science | Monomer or precursor for sulfur-containing polymers and materials with specific electronic or optical properties. | Thiophene-based polymers.[29] |
| Radiolabeling | Used in the synthesis of radiolabeled compounds for metabolic and biodistribution studies. | Radiolabeled alkyl aryl ethers and sulfides. |
Safety and Handling: A Scientist's Responsibility
As with any reactive chemical, a thorough understanding of the hazards associated with this compound is essential for its safe handling in a laboratory or industrial setting.
Toxicological Profile:
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Based on data for similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin.[12][20] | Avoid ingestion, inhalation of vapors, and direct skin contact. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated fume hood. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its chlorine content, incineration may require special considerations.
Conclusion: A Key Player in Synthetic Innovation
This compound is more than just another chemical intermediate; it is a testament to the power of functional group interplay in molecular design. Its unique combination of a nucleophilic thiol and electron-withdrawing chlorine atoms provides chemists with a powerful tool for the construction of novel and complex molecules with significant biological activity. From the intricate world of kinase inhibitor design to the development of next-generation agrochemicals, the influence of this versatile building block is undeniable. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is crucial for any researcher looking to harness its full potential in the pursuit of scientific innovation.
References
A comprehensive list of references with clickable URLs will be provided in the final document. The citations in the text will be linked to this list.
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An In-depth Technical Guide to 2,5-Dichlorothiophenol: Properties, Synthesis, and Applications
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction
2,5-Dichlorothiophenol (2,5-DCTP) is a halogenated aromatic thiol that serves as a versatile and highly reactive intermediate in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing chlorine atoms and a nucleophilic thiol group, make it a valuable building block for the synthesis of a diverse range of molecules. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of 2,5-Dichlorothiophenol, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development and materials science. We will explore not just the "what" but the "why" behind its utility, offering insights grounded in practical application.
Core Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis. The properties of 2,5-Dichlorothiophenol are summarized below, providing the foundational data necessary for reaction planning, characterization, and safety considerations.
Table 1: Physicochemical Properties of 2,5-Dichlorothiophenol
| Property | Value | Source(s) |
| CAS Number | 5858-18-4 | [1] |
| Molecular Formula | C₆H₄Cl₂S | [2] |
| Molecular Weight | 179.07 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point | 22-25 °C | [4] |
| Boiling Point | 112-116 °C at 50 mmHg | [4] |
| Density | Not widely reported, but expected to be >1 g/mL | |
| Refractive Index (n²⁰/D) | 1.6165-1.6205 | [3] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. | [5] |
Table 2: Spectral Data for 2,5-Dichlorothiophenol
| Spectrum Type | Key Features and Typical Chemical Shifts | Source(s) |
| ¹H NMR (CDCl₃) | The spectrum is characterized by signals in the aromatic region. The proton ortho to the thiol group will appear as a doublet, the proton between the two chlorine atoms as a doublet, and the remaining proton as a doublet of doublets. The thiol proton (S-H) will appear as a singlet, with its chemical shift being concentration-dependent. A representative spectrum is available on SpectraBase. | [6] |
| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. 125-150 ppm). The carbon attached to the thiol group will be shifted upfield compared to the others. The carbons bonded to chlorine will be significantly deshielded. | [1][7][8][9] |
| FT-IR | The spectrum will show characteristic peaks for the S-H stretch (around 2550-2600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). | [10][11] |
| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). | [2] |
Synthesis of 2,5-Dichlorothiophenol: A Practical Approach
The most common and reliable method for the synthesis of 2,5-Dichlorothiophenol is through the Sandmeyer reaction, starting from the readily available 2,5-dichloroaniline. This multi-step process is a cornerstone of aromatic chemistry, allowing for the introduction of a thiol group in a regioselective manner.
Reaction Pathway: The Sandmeyer Approach
The overall transformation involves two key stages: the diazotization of 2,5-dichloroaniline to form a diazonium salt, followed by the reaction of this salt with a sulfur nucleophile.
Caption: General workflow for the synthesis of 2,5-Dichlorothiophenol via the Sandmeyer reaction.
Detailed Experimental Protocol: Synthesis from 2,5-Dichloroaniline
This protocol is adapted from established procedures for the Sandmeyer reaction.[12][13][14]
Part A: Diazotization of 2,5-Dichloroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 162 g of 2,5-dichloroaniline in a mixture of 500 mL of water and 350 mL of 10 N hydrochloric acid.[12]
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of 76 g of sodium nitrite in 150 mL of water dropwise, ensuring the temperature remains below 5 °C. The addition of a small amount of an anti-foaming agent may be beneficial.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
Part B: Thiolation
This part of the protocol describes a common variation using potassium ethyl xanthate as the sulfur source.
-
In a separate large beaker, dissolve potassium ethyl xanthate in water and cool the solution to 10-15 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas will evolve, and an oily product will form.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
Part C: Hydrolysis and Purification
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Hydrolyze the intermediate xanthate ester by refluxing with a solution of sodium hydroxide in ethanol.
-
After hydrolysis, cool the mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate and precipitate the crude 2,5-Dichlorothiophenol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain pure 2,5-Dichlorothiophenol.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,5-Dichlorothiophenol is dominated by the nucleophilic character of the thiol group and the potential for substitution on the aromatic ring. The presence of two chlorine atoms makes the thiol proton more acidic compared to thiophenol itself, facilitating the formation of the highly nucleophilic thiolate anion.
S-Alkylation and S-Arylation
The thiolate anion of 2,5-Dichlorothiophenol is a potent nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form substituted thioethers (sulfides). This reaction is a fundamental transformation for introducing the 2,5-dichlorophenylthio moiety into a target molecule.
Caption: General scheme for the S-alkylation of 2,5-Dichlorothiophenol.
Experimental Protocol: S-Methylation of 2,5-Dichlorothiophenol
This protocol is a representative example of an S-alkylation reaction.[15][16][17]
-
In a round-bottom flask, dissolve 2,5-Dichlorothiophenol (1.0 eq) in a suitable solvent such as methanol, ethanol, or DMF.
-
Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 eq) to the solution and stir until the thiophenol is fully deprotonated to form the thiolate.
-
Add the alkylating agent, in this case, methyl iodide or dimethyl sulfate (1.1 eq), dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield the S-methylated product.
Furthermore, 2,5-Dichlorothiophenol can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diaryl sulfides.[15][18] This provides a powerful method for constructing complex molecular architectures.
Oxidation
The sulfur atom in 2,5-Dichlorothiophenol can be oxidized to higher oxidation states, namely sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions. Milder oxidizing agents, such as hydrogen peroxide at low temperatures, tend to yield the sulfoxide, while stronger oxidizing agents or more forcing conditions will produce the sulfone. These oxidized derivatives have distinct electronic properties and can be valuable intermediates in their own right.
Applications in Research and Development
While direct, large-scale applications of 2,5-Dichlorothiophenol in marketed drugs are not widely documented, its structural motifs and those of closely related compounds are prevalent in medicinal chemistry and materials science. The insights gained from studying 2,5-DCTP are directly applicable to the synthesis of these important molecules.
Agrochemicals and Pharmaceuticals
Chlorinated thiophene and thiophenol derivatives are key building blocks in the synthesis of various biologically active compounds, including antifungal and antitubercular agents.[14][19][20][21] The dichlorophenylthio moiety can be found in precursors to complex heterocyclic systems that exhibit a range of pharmacological activities. The lipophilicity and electronic properties imparted by the dichlorophenyl group can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. For instance, the synthesis of certain antifungal agents involves the reaction of chlorothiophene precursors with various aldehydes.[14]
Polymer Science
Thiophenols and their derivatives are important monomers and chain-transfer agents in the synthesis of sulfur-containing polymers. Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic with excellent thermal stability and chemical resistance.[22] While the primary industrial synthesis of PPS uses p-dichlorobenzene and sodium sulfide, the use of substituted thiophenols allows for the synthesis of modified PPS materials with tailored properties.[13][23][24] The incorporation of the 2,5-dichlorophenylthio unit into a polymer backbone can enhance its flame retardancy and modify its solubility and processing characteristics. Thiol-containing polymers, or "thiomers," are also being explored for biomedical applications due to their mucoadhesive and in-situ gelling properties.
Dyes and Pigments
Thiophenol derivatives have historically been used in the synthesis of thioindigo dyes.[18][25] The reaction of substituted thiophenols can lead to a range of colored compounds with applications in the textile industry. Although less common now, the fundamental chemistry of these syntheses remains relevant.
Safety and Handling
2,5-Dichlorothiophenol is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. May also cause respiratory irritation.[22]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
Conclusion
2,5-Dichlorothiophenol is a synthetically valuable building block with a rich and versatile chemistry. Its well-defined physicochemical and spectral properties, coupled with its straightforward synthesis via the Sandmeyer reaction, make it an accessible and useful intermediate for a wide range of applications. For researchers in drug discovery and materials science, a thorough understanding of its reactivity, particularly its propensity for S-alkylation, S-arylation, and oxidation, opens up a vast chemical space for the design and synthesis of novel, high-value molecules. As with all reactive chemical intermediates, a commitment to safe handling and disposal practices is paramount. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of 2,5-Dichlorothiophenol in the modern research laboratory.
References
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C6H4Cl2S molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Dichlorophenyl Methyl Sulfides (C₆H₄Cl₂S)
Abstract
The dichlorophenyl methyl sulfide (C₆H₄Cl₂S) scaffold, also known as dichlorothioanisole, represents a class of organosulfur compounds with significant relevance in synthetic chemistry and drug discovery. The presence of a methylthio group and two chlorine atoms on a benzene ring gives rise to six constitutional isomers, each with distinct physicochemical and spectroscopic properties. This technical guide provides a comprehensive analysis of the molecular structure, bonding, and characterization of these isomers. We delve into the interplay of electronic effects that govern their reactivity, detail spectroscopic methodologies for their differentiation, and present a representative synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular framework.
Isomerism in the C₆H₄Cl₂S System
The molecular formula C₆H₄Cl₂S, representing a dichlorinated phenyl methyl sulfide, can exist as six distinct constitutional isomers. The specific arrangement of the two chlorine substituents and the methylthio (-SCH₃) group on the aromatic ring dictates the molecule's symmetry, polarity, and chemical reactivity. Understanding the isomeric landscape is the first critical step in any synthetic or analytical endeavor involving this compound class.
The six isomers are:
-
2,3-Dichlorophenyl Methyl Sulfide
-
2,4-Dichlorophenyl Methyl Sulfide
-
2,5-Dichlorophenyl Methyl Sulfide
-
2,6-Dichlorophenyl Methyl Sulfide
-
3,4-Dichlorophenyl Methyl Sulfide
-
3,5-Dichlorophenyl Methyl Sulfide
Caption: The six constitutional isomers of dichlorophenyl methyl sulfide.
Molecular Geometry and Bonding Analysis
The molecular geometry of dichlorophenyl methyl sulfides is primarily dictated by the sp² hybridization of the benzene ring carbons and the sp³ hybridization of the sulfur and methyl carbon atoms. While specific X-ray crystallographic data for these exact isomers is not widely published, valuable insights can be drawn from computational studies and data on related molecules like thioanisole.
The C(aryl)-S-C(methyl) bond angle is expected to be approximately 105-109°, characteristic of a thioether. The orientation of the methylthio group relative to the plane of the benzene ring is a key conformational feature. Computational studies on the parent thioanisole molecule suggest that the planar conformer, where the C-S-C plane is aligned with the phenyl ring, is the most stable, though the energy barrier for rotation to a perpendicular conformer is low.[1] This rotational flexibility can be influenced by the steric hindrance imposed by ortho-substituted chlorine atoms, as would be expected in the 2,6- and 2,3-dichloro isomers.
2.1. Electronic Structure and Substituent Effects
The chemical behavior of the C₆H₄Cl₂S isomers is governed by the combined electronic influence of the chloro and methylthio substituents on the aromatic ring. These influences are a combination of inductive and resonance effects.
-
Chlorine (-Cl) :
-
Inductive Effect (-I) : Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic aromatic substitution.[2][3]
-
Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the π-system of the ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[1][4] The strong -I effect outweighs the +R effect, making chlorine an overall deactivating, yet ortho, para-directing group.[3]
-
-
Methylthio (-SCH₃) :
-
Inductive Effect (-I) : Sulfur is more electronegative than carbon, leading to a mild inductive withdrawal of electron density.
-
Resonance Effect (+R) : Like chlorine, the sulfur atom possesses lone pairs that can be donated into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This effect is generally stronger than its inductive withdrawal, making the -SCH₃ group an activating, ortho, para-directing group.
-
The net effect on the ring's reactivity and the precise chemical shifts observed in NMR spectroscopy are a direct consequence of the interplay between these competing effects, modulated by the specific substitution pattern of each isomer.
Caption: Electronic effects governing reactivity in C₆H₄Cl₂S isomers.
Spectroscopic Characterization
Differentiating the six isomers of dichlorophenyl methyl sulfide relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each substitution pattern.
¹H NMR Spectroscopy: The aromatic region (typically 6.8-7.5 ppm) is most informative for distinguishing isomers. The number of distinct proton signals, their multiplicities, and their coupling constants reveal the substitution pattern. The methylthio group provides a characteristic singlet at approximately 2.5 ppm.[5]
-
Symmetrical Isomers (2,6- and 3,5-dichloro) : These isomers will show simpler spectra due to molecular symmetry. For instance, 3,5-dichlorophenyl methyl sulfide would exhibit two signals in the aromatic region: a triplet (or more accurately, a doublet of doublets with two identical couplings) for H4 and a doublet for H2/H6.
-
Asymmetrical Isomers (2,3-, 2,4-, 2,5-, 3,4-dichloro) : These will show three distinct signals in the aromatic region, each corresponding to a single proton. The splitting patterns (e.g., doublet, doublet of doublets) will depend on the number of adjacent protons. For example, in the 3,4-dichloro isomer, H2 would be a doublet, H5 a doublet of doublets, and H6 a doublet.
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are invaluable for confirming isomer identity by counting the number of unique carbon signals.
-
Aromatic Carbons : The number of signals in the aromatic region (120-145 ppm) corresponds to the number of non-equivalent carbons. Symmetrical isomers like the 3,5-dichloro will have fewer signals (four: C1, C2/6, C3/5, C4) than asymmetrical isomers like the 3,4-dichloro (six). The carbons directly bonded to chlorine (C-Cl) typically resonate around 130-135 ppm, while the carbon bonded to sulfur (C-S) is found near 135-140 ppm.
-
Methyl Carbon : A signal for the -SCH₃ carbon appears upfield, typically around 15-20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for C₆H₄Cl₂S Isomers (Note: These are estimated values based on additivity rules and data from related compounds like 2,4-dichloroanisole and 4-chlorothioanisole. Actual values may vary based on solvent and experimental conditions.)[6][7][8]
| Isomer | Predicted ¹H NMR Aromatic Signals (δ, ppm) | Predicted Aromatic ¹³C Signals (No. of lines) |
| 2,3-dichloro | 3 signals (d, t, d) ~7.0-7.4 | 6 |
| 2,4-dichloro | 3 signals (d, dd, d) ~7.2-7.5 | 6 |
| 2,5-dichloro | 3 signals (d, dd, d) ~7.1-7.4 | 6 |
| 2,6-dichloro | 2 signals (d, t) ~7.1-7.3 | 4 |
| 3,4-dichloro | 3 signals (d, dd, d) ~7.2-7.5 | 6 |
| 3,5-dichloro | 2 signals (d, t) ~7.0-7.2 | 4 |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
C-H stretching (aromatic) : Weak to medium bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic) : Bands for the methyl group around 2900-3000 cm⁻¹.
-
C=C stretching (aromatic) : Characteristic bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching : Strong bands in the 1000-1100 cm⁻¹ region.
-
C-H out-of-plane bending : Strong bands in the 680-900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. For example, an isolated hydrogen (as in the 2,5-dichloro isomer) will have a different bending frequency than two or three adjacent hydrogens.
Synthesis and Characterization Workflow
The synthesis of dichlorophenyl methyl sulfides typically involves the methylation of the corresponding dichlorothiophenol. The overall workflow from synthesis to characterization is a self-validating system where each step confirms the success of the previous one.
4.1. General Synthetic Protocol: S-Methylation of Dichlorothiophenol
This protocol describes a general method for the synthesis of a C₆H₄Cl₂S isomer, exemplified by the preparation of 2,4-dichlorophenyl methyl sulfide from 2,4-dichlorothiophenol.
Materials:
-
2,4-Dichlorothiophenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol (MeOH) or Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2,4-dichlorothiophenol (1.0 eq) in methanol. Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate salt.
-
Methylation: Cool the mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure dichlorophenyl methyl sulfide isomer.
4.2. Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and structural validation of C₆H₄Cl₂S.
Applications in Research and Drug Development
The dichlorophenyl methyl sulfide moiety is a valuable building block in medicinal chemistry and materials science. The inclusion of chlorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[9]
-
Metabolic Blocking: Chlorine atoms, being bulky and electron-withdrawing, can be strategically placed on a drug candidate to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulation of Physicochemical Properties: The lipophilicity introduced by the chlorine atoms and the thioether linkage can be fine-tuned by selecting the appropriate isomer to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Scaffold for Further Functionalization: The aryl sulfide linkage is prevalent in many biologically active molecules.[9] These dichlorinated building blocks can serve as starting materials for more complex targets through further reactions, such as oxidation of the sulfide to a sulfoxide or sulfone, or through metal-catalyzed cross-coupling reactions at the C-Cl bonds.
While specific drugs containing a dichlorothioanisole core are not widespread, the structural motifs are highly relevant. For instance, chlorinated aromatic rings are found in numerous FDA-approved drugs, and the strategic use of such building blocks is a cornerstone of modern drug discovery.[9]
Conclusion
The six constitutional isomers of dichlorophenyl methyl sulfide (C₆H₄Cl₂S) present a rich case study in the principles of molecular structure and bonding. The interplay of inductive and resonance effects from the chloro and methylthio substituents defines their electronic landscape, which in turn dictates their unique spectroscopic signatures. A systematic workflow combining targeted synthesis with rigorous spectroscopic analysis, particularly multi-dimensional NMR, allows for the unambiguous identification and characterization of each isomer. As versatile scaffolds, these compounds continue to be of interest to researchers in synthetic chemistry and are valuable tools for professionals in the field of drug development seeking to modulate the properties of lead compounds.
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- Chemistry LibreTexts. (2022, September 24). 16.
- Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange.
- Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
- Wikipedia. (n.d.). Thioanisole.
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- G. S. S. K. Reddy, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
- Google Patents. (n.d.). Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.
- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
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- Fisher Scientific. (n.d.). 4-Chlorothioanisole, 98%.
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2,5-Dichlorobenzenethiol spectroscopic data (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichlorobenzenethiol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5858-18-4), a key intermediate in the synthesis of various chemical compounds, including radiolabeled agents and metabolites. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, confirm purity, and monitor reactions. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but the underlying principles of interpretation and field-proven protocols for data acquisition.
Molecular Identity:
Molecular Structure and Safety Considerations
This compound possesses a benzene ring substituted with two chlorine atoms and a thiol functional group. The relative positions of these substituents dictate the molecule's chemical properties and its unique spectroscopic fingerprint.
Caption: Molecular structure of this compound with atom numbering.
Critical Safety & Handling Protocols
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] An ABEK (EN14387) respirator filter is recommended if ventilation is inadequate.
-
Ventilation: Handle the product only within a certified chemical fume hood or in a well-ventilated area to avoid inhalation of vapors.[3]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Data
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected in the aromatic region, plus a signal for the thiol proton.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.2-7.3 | d | ~2.5 | H-6 |
| ~7.1-7.2 | dd | ~8.5, 2.5 | H-4 |
| ~7.0-7.1 | d | ~8.5 | H-3 |
| ~3.5-3.7 | s | - | S-H |
(Note: Data is predicted based on typical values and substituent effects. The spectrum is typically recorded in CDCl₃).[4]
Expert Interpretation:
-
Aromatic Protons: The benzene ring has three protons.
-
H-6: This proton is adjacent to the carbon bearing the thiol group. It is coupled only to H-4 (meta-coupling), resulting in a doublet with a small coupling constant (J ≈ 2.5 Hz).
-
H-4: This proton is coupled to H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz), leading to a doublet of doublets.
-
H-3: This proton is coupled only to H-4 (ortho-coupling), appearing as a doublet with a large coupling constant (J ≈ 8.5 Hz).
-
-
Thiol Proton (S-H): The thiol proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In deuterated chloroform (CDCl₃), it often appears between 3.5 and 3.7 ppm.[5]
Caption: ¹H-¹H coupling relationships in this compound.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon atoms of the benzene ring.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~135-138 | C-2 | Attached to Cl, deshielded |
| ~133-135 | C-5 | Attached to Cl, deshielded |
| ~131-133 | C-1 | Attached to S, deshielded |
| ~130-131 | C-4 | C-H, ortho to C-Cl |
| ~128-130 | C-6 | C-H, ortho to C-S |
| ~126-128 | C-3 | C-H, between C-Cl and C-H |
(Note: Data is predicted based on substituent effects on benzene chemical shifts. The spectrum is typically recorded in CDCl₃).[6][7]
Expert Interpretation:
-
Causality of Chemical Shifts: The chemical shifts are determined by the electron-withdrawing effects of the chlorine and sulfur substituents.
-
Carbons bonded to Heteroatoms: Carbons directly attached to the electronegative chlorine atoms (C-2, C-5) and the sulfur atom (C-1) are significantly deshielded and thus appear at the lowest field (highest ppm values).
-
Protonated Carbons: The remaining three signals correspond to the carbons bonded to hydrogen (C-3, C-4, C-6). Their specific assignments can be definitively confirmed using 2D NMR techniques like HSQC/HMBC, but are predicted here based on established additive models for substituted benzenes.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2550-2600 | Weak | S-H Stretch |
| ~1550-1600 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | Aromatic C=C Stretch |
| ~1000-1100 | Strong | C-Cl Stretch |
| ~800-880 | Strong | C-H Out-of-plane Bending |
(Source: Data compiled from the NIST Chemistry WebBook and general IR data tables).[1][8]
Expert Interpretation:
-
Diagnostic Peaks: The most diagnostic peak for this molecule is the weak absorption for the S-H stretch around 2550-2600 cm⁻¹. Its weakness is characteristic of thiol groups.
-
Aromatic Region: The peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of an aromatic ring.
-
Halogen Stretch: The strong absorption in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl stretching vibration.
-
Substitution Pattern: The strong band in the 880-800 cm⁻¹ region is indicative of the C-H out-of-plane bending, which can help confirm the 1,2,4-trisubstitution pattern of the benzene ring.
Experimental Protocol for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. (This protocol is based on standard procedures for modern FTIR instruments).[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum
| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 178/180/182 | High | [M]⁺, Molecular Ion |
| 143/145 | High | [M - Cl]⁺ |
| 110 | Medium | [M - Cl - SH]⁺ or [C₆H₃S]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
(Source: Data derived from the NIST Chemistry WebBook).[1]
Expert Interpretation:
-
Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion cluster at m/z 178, 180, and 182. This distinctive pattern is the unambiguous signature of a molecule containing two chlorine atoms. The relative intensities of these peaks (approximately 9:6:1 ratio) are due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pathway: Under electron ionization, the molecular ion undergoes fragmentation. A common initial fragmentation is the loss of a chlorine atom, resulting in the ion cluster at m/z 143/145. Subsequent fragmentations can involve the loss of the thiol radical (•SH) or other neutral species, leading to the smaller fragments observed.
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1H NMR and 13C NMR spectrum of 2,5-Dichlorobenzenethiol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dichlorobenzenethiol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₆H₄Cl₂S), a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with practical, field-proven insights into spectral acquisition and interpretation. We will explore the influence of the chloro and thiol substituents on the spectral features of the benzene ring, provide detailed experimental protocols for data acquisition, and present the data in a clear, structured format to facilitate understanding and application.
Introduction: The Structural Landscape of this compound
This compound is a disubstituted benzene derivative featuring two chlorine atoms and a thiol group. The substitution pattern is critical to its chemical properties and, consequently, its NMR signature. The molecule's lack of symmetry is the defining feature for its spectral analysis; all three aromatic protons and all six aromatic carbons are chemically non-equivalent. This asymmetry predicts a complex yet interpretable spectrum, offering a rich dataset for structural confirmation.[1][2]
Understanding the NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and studying its role in subsequent chemical transformations. The following sections will deconstruct the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift and spin-spin coupling.
Figure 1: Molecular Structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate signals from the three aromatic protons and the single thiol proton.
The Aromatic Region (δ 7.0–7.5 ppm)
The chemical shifts of aromatic protons are primarily influenced by the ring current effect, which deshields them, causing them to resonate downfield (typically 7.0-8.0 ppm).[2][3] The electronic effects of the substituents—chlorine and thiol—further modulate these shifts. Chlorine is an electronegative, electron-withdrawing group by induction, which tends to deshield nearby protons.[4][5][6] The thiol group is a weakly activating, ortho-para directing group. The interplay of these effects results in three distinct signals for H-3, H-4, and H-6.
-
H-6: This proton is ortho to the thiol group and meta to a chlorine atom. It is expected to appear as a doublet due to coupling with H-4. This is a meta-coupling, characterized by a small coupling constant (⁴JHH ≈ 2–3 Hz).
-
H-3: This proton is ortho to a chlorine atom and meta to the thiol group. It will appear as a doublet due to coupling with H-4. This is an ortho-coupling, with a much larger coupling constant (³JHH ≈ 8–9 Hz).
-
H-4: This proton is situated between H-3 and H-6. It will be split by both neighbors, appearing as a doublet of doublets (dd) with one large ortho-coupling (from H-3) and one small meta-coupling (from H-6).
The Thiol Proton (-SH)
The chemical shift of the thiol proton is highly variable and sensitive to experimental conditions such as solvent, concentration, and temperature.[7] This variability is due to its involvement in hydrogen bonding and chemical exchange with trace amounts of water or other protic species.
-
Chemical Shift: The -SH proton typically appears as a broad or sharp singlet anywhere between δ 1.0 and 4.0 ppm. In a CDCl₃ solution of thiophenol, for instance, the thiol proton signal appears around 3.5 ppm.[8]
-
Coupling: While coupling to adjacent protons is possible, it is often not observed due to rapid chemical exchange, which decouples the proton spins.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated signals in the ¹H NMR spectrum of this compound.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.25 | Doublet (d) | ³J(H3-H4) ≈ 8.5 Hz | Ortho to Cl, meta to SH; ortho-coupled to H-4. |
| H-4 | ~7.05 | Doublet of Doublets (dd) | ³J(H4-H3) ≈ 8.5 Hz, ⁴J(H4-H6) ≈ 2.5 Hz | Meta to Cl, para to SH; coupled to H-3 and H-6. |
| H-6 | ~7.35 | Doublet (d) | ⁴J(H6-H4) ≈ 2.5 Hz | Ortho to SH, meta to Cl; meta-coupled to H-4. |
| -SH | 3.0 - 4.0 | Singlet (s) | N/A | Variable shift; exchange broadening often obscures coupling. |
Note: Predicted chemical shifts are estimates based on substituent effects in related molecules. Actual values may vary. A commercially available spectrum in CDCl₃ confirms this pattern.[9]
¹³C NMR Spectral Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the asymmetry of this compound, six distinct signals are expected in the aromatic region (δ 110–150 ppm).[1][2]
-
Quaternary Carbons (C1, C2, C5): These carbons, bonded to substituents other than hydrogen, typically exhibit signals of lower intensity.
-
C-1 (C-S): The carbon bearing the thiol group. Its chemical shift is influenced by the sulfur atom.
-
C-2 & C-5 (C-Cl): These carbons are directly attached to highly electronegative chlorine atoms and are therefore expected to be significantly deshielded, appearing at the downfield end of the aromatic region.[10][11]
-
-
Protonated Carbons (C3, C4, C6): These carbons are bonded to hydrogen atoms and will generally show more intense signals. Their chemical shifts are modulated by the combined inductive and resonance effects of the substituents around the ring.[12][13]
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
| C-1 | ~132 | Quaternary carbon attached to sulfur. |
| C-2 | ~135 | Quaternary carbon, deshielded by attached chlorine. |
| C-3 | ~130 | Protonated carbon, influenced by adjacent C-Cl bond. |
| C-4 | ~127 | Protonated carbon, influenced by flanking C-H and C-Cl carbons. |
| C-5 | ~133 | Quaternary carbon, deshielded by attached chlorine. |
| C-6 | ~129 | Protonated carbon, influenced by adjacent C-S bond. |
Note: These are estimated values. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: From Sample to Spectrum
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here represents a self-validating system for the routine analysis of small molecules like this compound.
Figure 2: Standard workflow for NMR spectral acquisition and analysis.
Sample Preparation
-
Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[14] CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal (δ 7.26 ppm) does not typically interfere with the aromatic region of the analyte.[15]
-
Internal Standard: Add an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[14][16]
-
Handling Thiols: Thiols are susceptible to oxidation to disulfides. For long-term experiments or if sample integrity is paramount, purging the sample with an inert gas like nitrogen or argon can be beneficial.[17]
Data Acquisition Parameters
These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR (Proton Decoupled) |
| Pulse Angle | 30-90° | 30-45° |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time (AQ) | 3–4 s[18] | 1–2 s |
| Relaxation Delay (D1) | 1–5 s[19] | 2 s |
| Number of Scans (NS) | 8–16 | 1024 or more |
Causality Behind Parameter Choices:
-
Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. A sufficient delay (ideally 5 times the longest T₁ relaxation time) is critical for accurate signal integration and quantitative analysis.[19][20][21]
-
Number of Scans (NS): Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for dilute samples or insensitive nuclei like ¹³C.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are direct reflections of its asymmetric molecular structure. The ¹H spectrum is characterized by a complex pattern of three distinct signals in the aromatic region and a variable thiol proton signal. The ¹³C spectrum confirms the structure with six unique aromatic carbon signals. By understanding the underlying principles of substituent effects and spin-spin coupling, and by adhering to rigorous experimental protocols, researchers can confidently use NMR spectroscopy to identify this compound and verify its purity. This guide provides the foundational knowledge and practical steps necessary for achieving this goal, empowering scientists in their research and development endeavors.
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An In-depth Technical Guide to the FTIR Spectral Analysis of 2,5-Dichlorobenzenethiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2,5-Dichlorobenzenethiol (CAS No: 5858-18-4).[1] Intended for researchers, analytical chemists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and in-depth spectral interpretation required to characterize this compound. By elucidating the correlation between molecular structure and vibrational spectra, this guide serves as an authoritative resource for identifying and verifying this compound, ensuring scientific rigor and reproducibility in a laboratory setting.
Introduction: The Vibrational Fingerprint of a Molecule
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[2][3] When a molecule is exposed to infrared radiation, its constituent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate.[4] This absorption pattern is unique to the molecule's structure, creating a distinct spectral "fingerprint".[3][5]
This compound is an aromatic thiol compound featuring a benzene ring substituted with two chlorine atoms and a thiol functional group. Its unique structure gives rise to a complex and informative FTIR spectrum. Understanding this spectrum is crucial for quality control, reaction monitoring, and structural elucidation in various chemical and pharmaceutical applications. This guide explains the causality behind experimental choices and provides a self-validating system for its analysis.
Molecular Structure and Theoretical Vibrational Modes
The structure of this compound dictates the types of vibrational modes that will be active in the infrared spectrum. The key functional groups and bond types are the thiol group (S-H), the aromatic ring (C=C and C-H), the carbon-sulfur bond (C-S), and the carbon-chlorine bonds (C-Cl).
Caption: Molecular Structure of this compound.
The primary vibrational modes expected are:
-
S-H Stretching: The thiol group exhibits a characteristic, though often weak, stretching vibration.
-
Aromatic C-H Stretching: These vibrations occur at a higher frequency than their aliphatic counterparts.[6]
-
C=C Ring Stretching: The bonds within the benzene ring produce a series of characteristic absorptions.
-
C-H Bending: Both in-plane and out-of-plane bending vibrations occur. The out-of-plane bands are particularly useful for confirming the substitution pattern on the aromatic ring.[7][8]
-
C-Cl Stretching: These vibrations are found in the lower frequency region of the spectrum.[9]
-
C-S Stretching: This vibration is typically weak and can be difficult to assign definitively.[10]
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, reproducible FTIR spectrum is contingent upon meticulous sample preparation and a systematic analytical approach. The following protocol outlines the KBr pellet method, a robust technique for solid samples.[11][12]
Safety Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[14]
-
Disposal: Dispose of all chemical waste in approved containers according to institutional guidelines.[13]
KBr Pellet Preparation and Data Acquisition
The causality behind this protocol is to disperse the analyte homogenously in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.[16]
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of this compound with 150-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[11] The goal is to create a fine, homogeneous powder, which reduces scattering of the IR beam.[16]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12] A clear pellet indicates good particle size reduction and dispersion.
-
Instrument Setup: Place the pellet into the sample holder of the FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample chamber should be acquired prior to the sample scan to correct for atmospheric H₂O and CO₂ absorptions.[2]
-
Spectral Interpretation and Detailed Analysis
The interpretation of an FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[17] The spectrum can be broadly divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[18]
Key Vibrational Assignments
The following table summarizes the expected absorption bands for this compound and their assignments, grounded in established spectroscopic data for related functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Authoritative Grounding |
| ~3050–3100 | Aromatic C-H Stretch | Medium to Weak | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[6][8][19] |
| ~2575 | S-H Stretch | Weak | The S-H stretching vibration is known to be weak and occurs in this region.[10][20] Its presence is a key indicator of the thiol group. |
| ~1570, ~1450, ~1380 | C=C Aromatic Ring Stretch | Medium to Strong | Aromatic compounds display multiple bands in this region due to the stretching vibrations within the benzene ring.[6][8][21] |
| ~1000–1250 | C-H In-Plane Bending | Medium | These absorptions arise from the bending of the aromatic C-H bonds within the plane of the ring.[6][22] |
| ~870, ~810 | C-H Out-of-Plane Bending | Strong | The position of these strong bands is highly diagnostic of the ring's substitution pattern.[6][21] For a 1,2,4-trisubstituted ring, bands are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges.[8] |
| ~650–800 | C-Cl Stretch | Strong | The stretching vibrations for carbon-chlorine bonds in aromatic compounds typically appear in this range.[18][23][24] |
| ~600–700 | C-S Stretch | Weak to Medium | The carbon-sulfur stretch is often weak and can be coupled with other vibrations in the fingerprint region.[10] |
In-Depth Analysis
-
The Functional Group Region (4000–1500 cm⁻¹): The most telling features in this region are the weak S-H stretch around 2575 cm⁻¹ and the aromatic C-H stretches appearing just above 3000 cm⁻¹.[6][10] The absence of strong, broad absorptions between 3200-3600 cm⁻¹ confirms the lack of O-H groups from alcohols or carboxylic acids.[25]
-
The Fingerprint Region (1500–400 cm⁻¹): This region is complex but provides a unique fingerprint for the molecule.[18] The most powerful diagnostic information here comes from the strong C-H out-of-plane (oop) bending vibrations. The presence of strong bands around 870 cm⁻¹ and 810 cm⁻¹ provides compelling evidence for the 1,2,4-trisubstitution pattern of the benzene ring, a direct consequence of the placement of the two chlorine atoms and the thiol group.[8][26] The strong absorptions expected for the C-Cl stretches further confirm the presence of the halogen substituents.[9][23]
Conclusion
FTIR spectroscopy provides a rapid, non-destructive, and highly specific method for the characterization of this compound. Through careful sample preparation and a systematic approach to spectral interpretation, one can confidently identify the key functional groups: the thiol (S-H), the substituted aromatic ring (C-H, C=C), and the carbon-halogen bonds (C-Cl). The C-H out-of-plane bending vibrations in the fingerprint region are particularly powerful in confirming the 1,2,4-trisubstitution pattern. This guide provides the foundational knowledge and validated protocols necessary for researchers to employ FTIR as a reliable tool for the structural verification and quality assessment of this compound.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,5-Dichlorobenzenethiol
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-Dichlorobenzenethiol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. The guide details the characteristic molecular ion cluster, the predictable isotopic signature of the two chlorine atoms, and the principal fragmentation pathways. Mechanistic insights into the formation of key fragment ions are provided, supported by established principles of mass spectrometry. This guide also includes a detailed experimental protocol for acquiring the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to the Mass Spectrometry of Halogenated Aromatic Thiols
Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique that provides valuable information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions generated in the gas phase.[1] For halogenated aromatic compounds like this compound, EI-MS is particularly informative due to the characteristic isotopic patterns of chlorine and the fragmentation pathways influenced by the aromatic ring and the thiol group.
This compound (C₆H₄Cl₂S) is an organosulfur compound with a molecular weight of approximately 179.07 g/mol .[2] Its structure, featuring a benzene ring substituted with two chlorine atoms and a thiol group, dictates a unique and predictable fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex matrices.
The Molecular Ion and Isotopic Pattern
Upon electron ionization, this compound loses an electron to form a molecular ion (M⁺•). Due to the stable aromatic system, the molecular ion peak is expected to be prominent in the mass spectrum.
A key identifying feature of compounds containing chlorine is the natural abundance of its isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[3] For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion: M, M+2, and M+4. The relative intensities of these peaks can be predicted based on the binomial expansion (a+b)², where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl.
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The theoretical intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1. For this compound, the molecular ion cluster will appear at:
-
m/z 178: [C₆H₄³⁵Cl₂S]⁺• (M)
-
m/z 180: [C₆H₄³⁵Cl³⁷ClS]⁺• (M+2)
-
m/z 182: [C₆H₄³⁷Cl₂S]⁺• (M+4)
The presence of this distinct isotopic pattern provides strong evidence for a dichlorinated compound.
Principal Fragmentation Pathways
The fragmentation of the this compound molecular ion is driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are initiated by the cleavage of bonds associated with the thiol group and the loss of chlorine atoms.
Loss of a Hydrogen Radical (H•)
A common fragmentation for thiols is the loss of the acidic thiol hydrogen, leading to a stable [M-H]⁺ ion. This fragment retains the characteristic isotopic pattern of two chlorine atoms.
[C₆H₄Cl₂S]⁺• → [C₆H₃Cl₂S]⁺ + H• m/z 177, 179, 181
Loss of a Chlorine Radical (Cl•)
Cleavage of a C-Cl bond results in the loss of a chlorine radical. This leads to the formation of a chlorobenzenethiol cation. As this fragment still contains one chlorine atom, it will exhibit an M and M+2 peak with a 3:1 intensity ratio.
[C₆H₄Cl₂S]⁺• → [C₆H₄ClS]⁺ + Cl• m/z 143, 145
Loss of Hydrogen Sulfide (H₂S)
Rearrangement followed by the elimination of a neutral hydrogen sulfide molecule can occur, leading to the formation of a dichlorophenyl cation. This fragment will also show the characteristic M, M+2, and M+4 isotopic pattern.
[C₆H₄Cl₂S]⁺• → [C₆H₂Cl₂]⁺• + H₂S m/z 144, 146, 148
Loss of Thiyl Radical (HS•)
Cleavage of the C-S bond results in the loss of a thiyl radical, forming a dichlorophenyl cation. This fragment will exhibit the characteristic isotopic pattern for two chlorine atoms.
[C₆H₄Cl₂S]⁺• → [C₆H₄Cl₂]⁺ + HS• m/z 146, 148, 150
Further Fragmentation
The fragment ions generated from the initial losses can undergo further fragmentation. For example, the [C₆H₄ClS]⁺ ion can lose a CS molecule to form a chlorophenyl cation.
[C₆H₄ClS]⁺ → [C₆H₄Cl]⁺ + CS m/z 111, 113
The dichlorophenyl cation [C₆H₄Cl₂]⁺ can lose a chlorine radical to form the chlorophenyl cation as well.
[C₆H₄Cl₂]⁺ → [C₆H₄Cl]⁺ + Cl• m/z 111, 113
Summary of Key Fragment Ions
The following table summarizes the expected key fragment ions in the mass spectrum of this compound. The relative abundances are based on general fragmentation principles and would be confirmed by experimental data from sources like the NIST Mass Spectrometry Data Center.[4][5]
| m/z (for ³⁵Cl) | Proposed Ion Structure | Notes |
| 178 | [C₆H₄Cl₂S]⁺• | Molecular Ion (M) |
| 180 | [C₆H₄Cl₂S]⁺• | M+2 Isotope Peak |
| 182 | [C₆H₄Cl₂S]⁺• | M+4 Isotope Peak |
| 177 | [C₆H₃Cl₂S]⁺ | Loss of H• |
| 143 | [C₆H₄ClS]⁺ | Loss of Cl• |
| 146 | [C₆H₄Cl₂]⁺ | Loss of HS• |
| 111 | [C₆H₄Cl]⁺ | Loss of CS from m/z 143 or Cl• from m/z 146 |
| 75 | [C₆H₃]⁺ | Loss of HCl from m/z 111 |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized using a diagram.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | 5 minutes at 280 °C |
| MS Parameters | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 50-250 m/z |
| Scan Mode | Full Scan |
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the parameters outlined above.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak and compare it to a reference spectrum from a database such as the NIST/EPA/NIH Mass Spectral Library for confirmation.[4][5]
Caption: Generalized workflow for the GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion cluster at m/z 178, 180, and 182, confirming the presence of two chlorine atoms. The fragmentation pattern is governed by logical and well-understood pathways, including the loss of hydrogen, chlorine, and thiyl radicals. By understanding these fragmentation mechanisms, researchers can confidently identify this compound and related structures in various analytical applications. The provided GC-MS protocol offers a robust method for obtaining high-quality mass spectra for this compound.
References
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzenethiol, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzenethiol, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorobenzenethiol. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
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Strategic Synthesis of 2,5-Dichlorobenzenethiol from 2,5-Dichloroaniline: A Mechanistic and Methodological Whitepaper
An In-depth Technical Guide for Drug Development Professionals
Abstract
2,5-Dichlorobenzenethiol is a key synthetic intermediate whose applications include the synthesis of radiolabeled alkyl aryl ethers and sulfides for metabolic studies.[1] This guide provides a comprehensive technical overview of its synthesis, beginning with the readily available precursor, 2,5-dichloroaniline. The core synthetic strategy involves a two-stage process: the initial diazotization of 2,5-dichloroaniline to form a reactive 2,5-dichlorobenzenediazonium salt intermediate, followed by its conversion to the target thiol via the robust Leuckart thiophenol reaction. This document furnishes detailed, step-by-step protocols, explains the causal mechanisms behind experimental choices, and outlines critical safety considerations, offering researchers a validated and reliable pathway for obtaining this valuable compound.
Introduction and Strategic Overview
The synthesis of functionalized aryl thiols is a cornerstone of medicinal chemistry and materials science. This compound (CAS No: 5858-18-4) is a particularly useful building block, characterized by its dichlorinated phenyl ring which offers specific steric and electronic properties for further molecular elaboration. The most direct and industrially scalable synthesis route commences from 2,5-dichloroaniline (CAS No: 95-82-9), a common chemical feedstock.[2][3]
The conversion pathway hinges on the transformation of the amine functional group into a thiol. This is achieved not by direct substitution, but by converting the relatively unreactive amine into an exceptionally versatile intermediate: a diazonium salt. This high-energy species can then be readily displaced by a sulfur-containing nucleophile. This guide focuses on the most established and reliable method for this transformation: the Leuckart thiophenol reaction, which employs a xanthate salt as the sulfur source.[4][5]
The overall synthesis pathway is summarized below:
Caption: Overall two-stage synthesis pathway.
Part I: Diazotization of 2,5-Dichloroaniline
The initial and critical step is the quantitative conversion of the primary aromatic amine into a diazonium salt. Diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂).[6]
Principle and Rationale
The diazotization reaction involves treating the primary amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric or hydrochloric acid.[6] The reaction is performed under stringent temperature control (0–5 °C) because aryl diazonium salts, while more stable than their aliphatic counterparts, are thermally labile and can decompose, sometimes explosively if isolated in a dry state.[7]
In a sulfuric acid medium, the active electrophile is nitrosylsulfuric acid, which is generated from the reaction of nitrous acid and sulfuric acid.[8][9] The free amine of 2,5-dichloroaniline, acting as a nucleophile, attacks this electrophile to initiate the formation of the diazonium salt.[8][10] The low solubility of 2,5-dichloroaniline in aqueous acid can present a challenge; the reaction is often conducted in a slurry, ensuring efficient mixing to drive the reaction to completion.[9][11]
Detailed Experimental Protocol: Synthesis of 2,5-Dichlorobenzenediazonium Chloride
This protocol is synthesized from established procedures for aniline diazotization.[8][12]
Materials:
-
2,5-Dichloroaniline (162.0 g, 1.0 mol)
-
Concentrated Hydrochloric Acid (350 mL, ~3.5 mol)
-
Sodium Nitrite (70.0 g, 1.01 mol)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Amine Slurry: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 500 mL of water and 350 mL of concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Amine Addition: While stirring vigorously, slowly add 162.0 g of 2,5-dichloroaniline. A thick, white slurry of the hydrochloride salt will form. Maintain the temperature between 0 and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 70.0 g of sodium nitrite in 150 mL of deionized water. Cool this solution to 0 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline slurry over a period of 60-90 minutes. The key is to maintain the reaction temperature strictly below 5 °C. The addition rate should be controlled to prevent excessive temperature rise or foaming.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0–5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Immediate Use: The resulting cold solution/slurry of 2,5-dichlorobenzenediazonium chloride is unstable and should be used immediately in the subsequent step without isolation.
Caption: Experimental workflow for the diazotization of 2,5-dichloroaniline.
Part II: The Leuckart Thiophenol Reaction
This reaction provides a classical and effective route to introduce a sulfur functionality onto the aromatic ring by displacing the diazonium group.[5]
Principle and Rationale
The Leuckart thiophenol reaction involves two key transformations:
-
Xanthate Formation: The prepared diazonium salt solution is reacted with an alkali metal salt of a xanthic acid, most commonly potassium ethyl xanthate. The xanthate anion is a soft nucleophile that readily attacks the diazonium cation, displacing nitrogen gas and forming an aryl xanthate ester intermediate.[4][5]
-
Hydrolysis: This stable intermediate is then hydrolyzed under basic conditions. The hydroxide ion attacks the thiocarbonyl carbon of the xanthate, leading to the cleavage of the C-S bond and, after acidification, liberation of the desired aryl thiol.[13]
This two-step sequence is highly reliable and avoids the use of more hazardous reagents like hydrogen sulfide or its salts.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is an adaptation of the general Leuckart reaction for this specific substrate.[4][5]
Materials:
-
2,5-Dichlorobenzenediazonium chloride solution (from Part I, ~1.0 mol)
-
Potassium Ethyl Xanthate (176.3 g, 1.1 mol)
-
Sodium Hydroxide (120 g, 3.0 mol)
-
Toluene or Diethyl Ether (for extraction)
-
Concentrated Hydrochloric Acid (for acidification)
-
Deionized Water
Procedure:
-
Preparation of Xanthate Solution: In a 3 L flask, dissolve 176.3 g of potassium ethyl xanthate in 500 mL of water. Cool the solution to 10-15 °C.
-
Formation of Aryl Xanthate: Slowly add the cold diazonium salt solution from Part I to the stirred potassium ethyl xanthate solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the temperature below 40 °C. After the addition is complete, stir the mixture for 1-2 hours at room temperature. A dense, oily product (the aryl xanthate) should separate.
-
Isolation of Intermediate (Optional but Recommended): Extract the oily aryl xanthate into toluene or diethyl ether (2 x 200 mL). Wash the organic layer with water and brine, then evaporate the solvent under reduced pressure. This provides the crude aryl xanthate intermediate.
-
Basic Hydrolysis: To the crude aryl xanthate, add a solution of 120 g of sodium hydroxide in 800 mL of water. Heat the mixture to reflux with vigorous stirring for 4-6 hours until the hydrolysis is complete (the oily layer disappears).
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~1 with concentrated hydrochloric acid. The this compound will precipitate as an oil or a low-melting solid.
-
Purification: Extract the product with toluene or diethyl ether (3 x 150 mL). Combine the organic layers, wash with water and saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation (Boiling Point: 112-116 °C at 50 mmHg).
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Reactivity of the thiol group in 2,5-Dichlorobenzenethiol
An In-depth Technical Guide to the Reactivity of the Thiol Group in 2,5-Dichlorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic thiol of significant interest in synthetic chemistry and drug discovery. The reactivity of its thiol group is uniquely modulated by the strong inductive electron-withdrawing effects of two chlorine atoms on the benzene ring. This guide provides a comprehensive technical examination of this reactivity, synthesizing fundamental principles with practical, field-proven insights. We will dissect the key determinants of its chemical behavior—acidity and nucleophilicity—and explore its participation in canonical reactions such as S-alkylation, Michael additions, and oxidation. Furthermore, this guide details its emerging role in modern drug development, particularly in the design of targeted covalent inhibitors. Each section is supported by detailed experimental protocols, mechanistic diagrams, and authoritative references to provide a robust and actionable resource for professionals in the field.
The Unique Electronic Profile of this compound
The synthetic utility of any functional group is dictated by its electronic environment. In this compound, the thiol (-SH) group is attached to a benzene ring substituted with two powerful electron-withdrawing chlorine atoms. This substitution has profound consequences:
-
Enhanced Acidity: The inductive effect of the chlorine atoms stabilizes the conjugate base (the thiolate anion, RS⁻), thereby lowering the pKa of the thiol proton. This makes this compound significantly more acidic than benzenethiol or simple alkanethiols, allowing for deprotonation under milder basic conditions.
-
Modulated Nucleophilicity: While the resulting thiolate is a potent nucleophile, its reactivity is subtly tempered compared to non-halogenated analogues. The electron-withdrawing nature of the ring slightly reduces the electron density on the sulfur atom.
Understanding this electronic balance is paramount for designing and troubleshooting synthetic routes involving this versatile reagent. This guide will provide the foundational knowledge and practical methodologies to exploit its unique chemical character.
Core Reactivity Principles: A Quantitative Look
The utility of this compound hinges on the generation and subsequent reaction of its thiolate anion. The efficiency of these two steps is governed by the thiol's acidity and the anion's nucleophilicity.
Acidity and Thiolate Formation
The pKa of a thiol is a direct measure of the ease with which it can be deprotonated to form the reactive thiolate species. Thiol pKa values can span a wide range, from as low as 3 to as high as 11, depending on the attached R group.[1] The electron-withdrawing substituents on this compound favor the formation of the thiolate, making it more readily available for reaction.
Experimental Protocol: Determination of pKa via UV-Vis Spectrophotometry
This protocol provides a reliable method for empirically determining the pKa by monitoring pH-dependent changes in the UV-Vis absorbance spectrum.
Methodology:
-
Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.
-
Buffer Preparation: Prepare a series of buffer solutions (e.g., phosphate, borate) with precisely known pH values, typically spanning a range from pH 4 to pH 9.
-
Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the thiol stock solution to each buffer to achieve a final concentration of ~50 µM.
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 220-350 nm) for each sample. The protonated thiol (RSH) and deprotonated thiolate (RS⁻) will exhibit different absorbance spectra.
-
Data Analysis: Identify a wavelength with the maximum absorbance difference between the most acidic and most basic samples. Plot absorbance at this wavelength versus pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve represents the pKa, where the concentrations of the protonated and deprotonated species are equal.
Trustworthiness: This method is self-validating. A clean sigmoidal plot with a well-defined inflection point confirms the equilibrium between a single protonated and deprotonated species, lending high confidence to the determined pKa value.
The Thiolate as a Nucleophile
The deprotonated 2,5-dichlorobenzenethiolate is a soft and potent nucleophile, readily attacking electrophilic carbon centers.[2] Its strong nucleophilicity allows it to participate in a wide range of bond-forming reactions, which are the cornerstone of its synthetic utility.
Key Synthetic Transformations
The thiol group is a versatile handle for numerous chemical reactions. The most critical for practical synthesis are S-alkylation, Michael addition, and oxidation to disulfides.
S-Alkylation for Thioether Synthesis
The formation of thioethers is one of the most common applications of thiols, proceeding via a nucleophilic substitution (typically Sₙ2) mechanism.[3] This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[4][5]
Experimental Protocol: Synthesis of Benzyl (2,5-dichlorophenyl) sulfide
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the acidic thiol but not so strong that it causes side reactions with the alkyl halide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the ionic intermediates and accelerate the Sₙ2 reaction rate.
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Thiolate Formation: Stir the suspension at room temperature for 20 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction to 50 °C and monitor by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup: Cool the reaction, pour it into water, and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient).
Thia-Michael Addition to Activated Alkenes
The thia-Michael addition is a conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound.[6] This reaction is highly efficient for C-S bond formation and is often catalyzed by a base.[7][8]
Workflow: Base-Catalyzed Thia-Michael Addition
Caption: The reaction pathway for the base-catalyzed thia-Michael addition.
Oxidative Coupling to Disulfides
Thiols can be readily oxidized to form disulfides (RSSR). This transformation is a key process in biochemistry (e.g., protein folding) and synthetic chemistry.[9][10] A variety of mild oxidizing agents can be employed.[11]
Experimental Protocol: Oxidation with Iodine
Causality Behind Experimental Choices: Iodine is a mild and highly selective oxidant for the conversion of thiols to disulfides. The reaction is fast, clean, and typically proceeds in high yield at room temperature.[12]
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol.
-
Oxidation: Slowly add a solution of iodine (I₂) (0.5 eq) in ethanol dropwise with stirring. The reaction is often accompanied by the disappearance of the brown iodine color.
-
Monitoring: Stir for 30 minutes at room temperature. Monitor the reaction by TLC.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude disulfide can be purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Comparison of Oxidizing Conditions
| Oxidizing Agent | Solvent | Temp. (°C) | Typical Time | Yield (%) | Reference |
| Iodine (I₂) | Ethanol | 25 | < 1 hr | >95 | [12] |
| DMSO, cat. MoO₂Cl₂ | Dichloromethane | 25 | < 30 min | >95 | [13] |
| Air (O₂), Base | DMF | 25-50 | 12-24 hrs | Variable | [11] |
| H₂O₂ | Acetic Acid | 25 | 2-4 hrs | ~90 | [11] |
Application in Drug Development: Targeted Covalent Inhibitors
The unique reactivity of the thiol group makes it a powerful tool in modern drug design. Thiol-containing molecules can act as targeted covalent inhibitors, which form a permanent bond with a specific amino acid residue (most commonly cysteine) on a target protein.[14][15] This approach can lead to drugs with enhanced potency, prolonged duration of action, and the ability to inhibit challenging "undruggable" targets.[16][17][18]
The 2,5-dichlorophenyl moiety provides a scaffold that can be further functionalized to achieve specific, high-affinity binding in a protein's active site, while the thiol group acts as the "warhead" that forms the covalent bond.
Diagram: Mechanism of Covalent Inhibition
Caption: Covalent modification of a target protein by a thiol-containing inhibitor.
Conclusion
This compound is a powerful and versatile reagent whose reactivity is precisely tuned by its electronic structure. The enhanced acidity of its thiol group facilitates the formation of a potent thiolate nucleophile, which readily engages in a variety of essential bond-forming reactions. By understanding the principles of its reactivity and employing robust, validated protocols, researchers in organic synthesis and drug discovery can effectively harness this molecule to construct complex thioethers, create novel materials, and design next-generation covalent therapeutics.
References
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- Title: Covalent Inhibitors Source: Cambridge MedChem Consulting URL
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: PMC - NIH URL
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- Title: this compound 98 5858-18-4 Source: Sigma-Aldrich URL
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Solubility of 2,5-Dichlorobenzenethiol in common organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzenethiol in Common Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 5858-18-4). While specific quantitative solubility data for this compound is scarce in public literature, this document leverages fundamental chemical principles and solubility data from analogous compounds to build a robust predictive model. It is designed for researchers, chemists, and drug development professionals who utilize this reagent. The guide covers the theoretical underpinnings of its solubility, presents a predicted solubility profile across a range of common organic solvents, and provides a detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method. This work aims to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this compound.
Introduction to this compound
This compound, with the linear formula Cl₂C₆H₃SH, is an aromatic thiol compound featuring a benzene ring substituted with two chlorine atoms and one thiol group.[1][2] Its structure imparts specific physicochemical properties that are critical to its application as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, such as radiolabeled alkyl aryl sulfides.[3] Understanding its behavior in various solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring process safety and efficiency.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₄Cl₂S
-
Molecular Weight: 179.07 g/mol [4]
-
Boiling Point: 112-116 °C at 50 mmHg
-
Appearance: Typically a liquid under standard conditions, with a pungent odor characteristic of thiols.[5]
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[6] For this compound, the key structural features influencing its solubility are the large, non-polar dichlorophenyl ring and the weakly polar thiol (-SH) group.
-
Aromatic Ring and Halogen Substituents: The dichlorobenzene portion of the molecule is significant in size and is predominantly non-polar. It interacts with solvents primarily through London dispersion forces. This dictates a high affinity for non-polar and aromatic solvents.
-
Thiol (-SH) Group: The thiol group is the sulfur analog of the hydroxyl (-OH) group found in phenols.[7] While it can participate in weak hydrogen bonding, the S-H bond is less polar than the O-H bond, and sulfur is a less effective hydrogen bond acceptor than oxygen.[8] Consequently, its ability to interact with highly polar, protic solvents like water is significantly limited compared to its phenol counterparts. This is a primary reason for the general insolubility of thiophenols in water.[7][9]
Based on these principles, we can predict that the solubility of this compound will be dominated by its non-polar aromatic character. It will readily dissolve in solvents that can effectively solvate the dichlorophenyl ring, while its interaction with highly polar solvents will be poor.
Predicted Solubility Profile
Direct, experimentally-derived quantitative solubility data for this compound is not widely published. However, by analyzing data from structurally similar compounds like thiophenol, 4-chlorobenzenethiol, and 3,5-dichlorobenzenethiol, we can construct a reliable qualitative solubility profile.[9][10][11]
Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | High / Miscible | The non-polar nature of these solvents aligns perfectly with the dichlorophenyl ring. Thiophenol and its derivatives show high solubility in benzene.[9][10][12] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High / Miscible | These solvents possess sufficient non-polar character to solvate the aromatic ring, and their polarity can interact favorably with the thiol group's dipole moment. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | Lower-chain alcohols can solvate the molecule. Thiophenol and its analogs are soluble in ethanol and ether.[7][9][11] Solubility may decrease with increasing alcohol chain length. |
| Highly Polar | Water, Acetonitrile | Insoluble / Very Low | The molecule's large hydrophobic character cannot be overcome by the weak hydrogen bonding potential of the thiol group. Thiophenols are consistently reported as insoluble in water.[7][9][10][11] |
Note: "Miscible" is used as this compound is a liquid at room temperature. For practical purposes in a lab setting, it refers to complete mixing in all proportions.
Experimental Protocol for Solubility Determination
To obtain precise quantitative data for specific applications, direct experimental measurement is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of a compound in a liquid solvent.[13][14]
Workflow for Isothermal Shake-Flask Method
Below is a diagram illustrating the standard workflow for this experimental protocol.
Caption: Workflow of the Isothermal Shake-Flask Solubility Method.
Step-by-Step Methodology
This protocol outlines the necessary steps to achieve reliable solubility data.
Pillars of a Self-Validating Protocol:
-
Purity: The use of high-purity solute and solvent is critical, as impurities can significantly alter solubility.[14]
-
Equilibrium: The system must reach thermodynamic equilibrium. This is confirmed by analyzing samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[15]
-
Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a tightly controlled isothermal environment (e.g., a temperature-controlled shaker or water bath).[14]
Procedure:
-
Preparation:
-
Dispense a precise volume (e.g., 5.0 mL) of the desired high-purity organic solvent into several glass vials.
-
Add an excess amount of this compound to each vial. "Excess" means enough solute is added so that a separate, undissolved phase remains visible after equilibration.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for at least 24 hours. For rigorous studies, a 48 or 72-hour period is recommended to ensure equilibrium is reached.[13]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and let them stand undisturbed at the same constant temperature until the excess solute has settled.
-
Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solute.
-
Immediately transfer the aliquot into a pre-weighed volumetric flask and determine the weight of the transferred solution.
-
Dilute the sample to a known volume with an appropriate solvent to bring the concentration within the analytical instrument's linear range.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Using the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity.
-
Practical Applications and Considerations
A thorough understanding of solubility is not merely academic; it has direct consequences in the laboratory and in process scale-up.
-
Solvent Selection for Synthesis: For reactions involving this compound, a solvent in which all reactants are fully soluble is typically chosen to ensure a homogeneous reaction mixture, leading to more predictable kinetics and higher yields. Toluene, THF, or Dichloromethane are often excellent initial choices.
-
Purification Strategies:
-
Recrystallization: While less common for a liquid, if a solid derivative is synthesized, solubility data is key to selecting an appropriate solvent system (one in which the compound is soluble when hot but sparingly soluble when cold).
-
Liquid-Liquid Extraction: The immiscibility of this compound with water allows for its effective extraction from aqueous mixtures into non-polar organic solvents like ethyl acetate or dichloromethane.
-
Chromatography: Solvent selection for column chromatography (mobile phase) depends on the differential solubility of the target compound and its impurities on a solid stationary phase.
-
-
Safety and Handling: Using the minimum required amount of solvent minimizes waste and potential exposure. Safety Data Sheets (SDS) for this compound and its isomers indicate that it is an irritant to the skin, eyes, and respiratory system.[5][16] Proper personal protective equipment (PPE), including gloves and safety goggles, should always be used when handling the compound and its solutions.[5][16]
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility properties. Governed by a large, non-polar dichlorophenyl ring, it exhibits high solubility in non-polar and polar aprotic organic solvents and is virtually insoluble in water. While quantitative public data is limited, this guide provides a strong predictive framework based on chemical first principles and data from analogous structures. For applications requiring high precision, the provided isothermal shake-flask protocol offers a reliable method for experimental determination. By applying this knowledge, researchers can enhance the efficiency, safety, and success of their chemical processes.
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A Comprehensive Technical Guide to the Safe Handling of 2,5-Dichlorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the health and safety precautions necessary for handling 2,5-Dichlorobenzenethiol (CAS No. 5858-18-4) in a laboratory setting. As a Senior Application Scientist, the following protocols are designed to ensure not only procedural correctness but also a foundational understanding of the causality behind each safety recommendation, fostering a self-validating system of laboratory safety.
Section 1: Chemical and Physical Profile
This compound is a chlorinated aromatic thiol compound.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂S | [1][2] |
| Molecular Weight | 179.07 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Odor | Pungent, strong, and unpleasant | [4] |
| Boiling Point | 112-116 °C at 50 mmHg | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| CAS Number | 5858-18-4 | [1][3] |
| EC Number | 227-486-9 |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance.[2][5][6] Understanding its specific hazards is the first step in a thorough risk assessment.
GHS Hazard Classifications:
-
Serious Eye Irritation (Causes serious eye irritation) [2][5][6]
-
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [2][6]
The primary risks associated with handling this compound are skin and eye irritation, respiratory tract irritation upon inhalation, and potential harm if ingested.[2][5][6] A significant, though not officially classified, hazard is its extremely foul smell, a common characteristic of thiols.[7] This powerful odor can cause discomfort and alarm in a shared laboratory space, necessitating stringent odor control measures.[7]
Section 3: Engineering Controls: The First Line of Defense
To mitigate the risks of exposure and odor, all work with this compound must be conducted within a certified chemical fume hood.[8] This primary engineering control is non-negotiable and serves to:
-
Contain Vapors: Prevents the inhalation of harmful and malodorous vapors.
-
Provide a Controlled Workspace: Ensures that any spills or releases are contained within a manageable area.
For operations that may generate significant vapor concentrations, a bleach trap connected to the fume hood's exhaust can be employed to neutralize thiol vapors before they are released.[7]
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A Researcher's Guide to Procuring 98% Pure 2,5-Dichlorobenzenethiol for Drug Development
For researchers, medicinal chemists, and drug development professionals, the integrity of a starting material is the bedrock upon which successful discovery campaigns are built. The procurement of a seemingly simple aromatic thiol, such as 2,5-Dichlorobenzenethiol, is a critical, multi-faceted process where purity, documentation, and supplier reliability dictate the validity and reproducibility of subsequent research. This guide provides an in-depth technical framework for navigating the commercial landscape of 98% pure this compound (CAS No. 5858-18-4), ensuring that the material acquired is not only of high quality but also fit-for-purpose in the exacting environment of pharmaceutical R&D.
Understanding the Asset: The Chemical Profile of this compound
This compound is a sulfurous organic compound featuring a benzene ring substituted with two chlorine atoms and one thiol group.[1][2] Its utility in synthesis stems from the reactive thiol (-SH) group, which serves as a potent nucleophile for forging new carbon-sulfur bonds—a common strategy in the assembly of complex pharmaceutical intermediates. It is a known precursor in the synthesis of molecules like radiolabeled alkyl aryl sulfides and chlorinated biphenyl methylsulfonyl metabolites.[2]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 5858-18-4 | [2] |
| Molecular Formula | C₆H₄Cl₂S | [1] |
| Molecular Weight | 179.07 g/mol | [2] |
| Appearance | Clear, colorless to light yellow liquid | Inferred from supplier data |
| Boiling Point | 112-116 °C at 50 mmHg | [2] |
| Purity Specification | ≥98% (typically by GC) | [2] |
| SMILES String | Sc1cc(Cl)ccc1Cl | [2] |
| InChI Key | QIULLHZMZMGGFH-UHFFFAOYSA-N | [2] |
The Procurement Workflow: A Strategic Approach
Sourcing a specialty chemical like this compound for a drug discovery program is more than a simple purchase; it is a strategic workflow designed to mitigate risk and ensure quality. The process involves a series of logical steps, from initial identification to final qualification and receipt.[3][4]
Caption: A typical workflow for procuring a critical chemical reagent.
Qualifying Commercial Suppliers
For pharmaceutical applications, not all suppliers are created equal. The selection process must prioritize quality management and regulatory compliance.[2] Leading global suppliers for research-grade this compound include Sigma-Aldrich (Merck) , Thermo Fisher Scientific , and Toronto Research Chemicals .
When evaluating these or any other supplier, consider the following pillars of trustworthiness:
-
Quality Management System (QMS) Certification: A supplier's adherence to internationally recognized standards is a primary indicator of reliability. Look for ISO 9001 certification , which demonstrates a commitment to consistent quality control, process documentation, and continual improvement.[5][6][7] This framework helps ensure that each batch of this compound is produced and tested under controlled and reproducible conditions.
-
Experience in the Pharmaceutical Sector: Suppliers who regularly serve the pharmaceutical industry understand the stringent documentation and quality requirements.[2][8] They are more likely to provide comprehensive Certificates of Analysis and have robust systems for traceability.
-
Transparency and Documentation: A reliable supplier will readily provide a Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA) for their products.[2][9]
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying your chemical. It is a batch-specific report card that validates the material's quality.[9][10] A thorough review of the CoA is a non-negotiable step in the quality control process.
Table 2: Critical Sections of a Certificate of Analysis for this compound
| Section | What to Look For | Causality & Importance |
| Product Identification | Product Name, CAS Number (5858-18-4), Lot/Batch Number. | Ensures you have the correct document for the specific batch received, which is crucial for traceability.[10] |
| Physical Properties | Appearance, Refractive Index, etc. | A simple but effective first-pass check. Any deviation from the expected appearance (e.g., discoloration, particulates) warrants further investigation. |
| Assay (Purity) | Test Method (e.g., GC, HPLC), Result (e.g., 98.5%). | This is the core quality metric. The analytical method used is critical; Gas Chromatography (GC) is common for volatile compounds like this. The result must meet or exceed the 98% threshold.[9] |
| Impurity Profile | Identification and quantification of any significant impurities. | Understanding impurities is vital in drug development, as they can interfere with reactions or introduce toxicological risks. Common impurities may include the starting material (1,4-dichlorobenzene), the corresponding disulfide (bis(2,5-dichlorophenyl) disulfide) from oxidation, or residual solvents.[11] |
| Analytical Data | May include links to spectroscopic data (e.g., ¹H NMR, IR). | Confirms the chemical structure and identity of the compound. For a technical audience, this raw data provides a higher level of confidence than a simple purity value. |
| Dates | Manufacturing Date, Retest/Expiry Date. | Ensures the material is within its stable shelf-life, preventing the use of degraded reagents that could lead to failed experiments.[10] |
| Signatory Authority | Signature of a Quality Control/Assurance manager. | Certifies that the data has been reviewed and approved, adding a layer of accountability.[12] |
Synthesis, Impurities, and Analytical Verification
Understanding the likely synthetic origin of this compound provides insight into its potential impurity profile. A common industrial route is the reduction of 2,5-dichlorobenzenesulfonyl chloride.[11] This is often achieved using a reducing agent like zinc powder in an acidic medium.
Caption: Common synthesis route and associated potential impurities.
Internal Analytical Verification
While a supplier's CoA is essential, many pharmaceutical R&D organizations perform internal verification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for analyzing a volatile compound like this compound. It provides both purity data (from the chromatogram's peak area) and identity confirmation (from the mass spectrum). A typical method would use a non-polar capillary column (e.g., HP-5ms) with helium as the carrier gas.
-
High-Performance Liquid Chromatography (HPLC): For less volatile related impurities, a reverse-phase HPLC method with a C18 column and a UV detector can be developed. The mobile phase would likely be a mixture of acetonitrile and water.[9]
Safe Handling and Storage: Preserving Integrity
Thiols are notorious for their potent, unpleasant odors and their susceptibility to oxidation.[13][14] Proper handling and storage are not just safety imperatives but are crucial for maintaining the compound's 98% purity.
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls: All manipulations MUST be performed in a certified chemical fume hood to contain the stench and vapors.[11][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant nitrile gloves (>0.11 mm thickness), and tightly fitting safety goggles.[11][15]
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the corresponding disulfide.[16]
-
Odor Control: Prepare a bleach trap for any vacuum lines or reaction exhausts. A bubbler filled with a 10-50% commercial bleach solution will oxidize volatile thiol vapors.[14]
-
Waste Disposal & Decontamination:
-
All glassware that has come into contact with the thiol should be immediately rinsed with or submerged in a bleach solution within the fume hood and allowed to soak for at least 14 hours to neutralize the odor.[14]
-
Liquid and solid waste containing the thiol should be collected in a dedicated, labeled hazardous waste container.[13]
-
-
Storage: Store the product in a tightly sealed container, preferably with the headspace flushed with an inert gas. Recommended long-term storage is at 2-8°C in a well-ventilated area.[1]
By implementing this rigorous framework for procurement, analysis, and handling, researchers can ensure that the this compound used in their drug discovery programs is of verifiable quality, thereby safeguarding the integrity and success of their scientific endeavors.
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Government of Alberta. (2002, September). Thiols and other reduced sulphur compounds. Retrieved from [Link]
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ISO Standards Impact on Chemical Sourcing. (2025, December 6). Retrieved from [Link]
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Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]
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BioSpace. (2023, September 26). Rethinking Chemical Procurement in Biopharmaceuticals. Retrieved from [Link]
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LabAlley. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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Datacor, Inc. (2020, October 27). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. Retrieved from [Link]
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Methodological & Application
Protocol for [Ag59(2,5-DCBT)32]3− silver cluster synthesis
An Application Note and Protocol for the Synthesis of the [Ag₅₉(2,5-DCBT)₃₂]³⁻ Silver Cluster
Authored by: A Senior Application Scientist
Introduction: The Realm of Atomically Precise Silver Nanoclusters
Atomically precise ligand-protected noble metal nanoclusters represent a unique class of nanomaterials, bridging the gap between single atoms and plasmonic nanoparticles.[1][2] These clusters, composed of a specific number of metal atoms stabilized by an organic ligand shell, exhibit distinct, molecule-like properties including quantized charging, discrete electronic transitions (HOMO-LUMO), and strong photoluminescence.[2] Among these, silver nanoclusters (AgNCs) are of particular interest due to the unique photophysical properties and cost-effectiveness of silver compared to gold.[1]
This document provides a detailed protocol for the synthesis of a novel, recently discovered silver cluster: [Ag₅₉(2,5-DCBT)₃₂]³⁻ . In this formula, 'Ag' represents silver and '2,5-DCBT' stands for 2,5-dichlorobenzenethiol, the protecting thiol ligand. This specific cluster is not only notable for its unique composition but also for its remarkable reactivity, serving as a versatile precursor for the synthesis of other well-known silver clusters.[3][4]
The choice of ligand is paramount in nanocluster synthesis. The protocol herein demonstrates the profound influence of the ligand's isomeric structure on the final cluster identity. The use of 2,5-DCBT specifically yields the Ag₅₉ core, whereas employing its structural isomer, 2,4-DCBT, under identical conditions results in a completely different cluster, [Ag₄₄(2,4-DCBT)₃₀]⁴⁻.[3][5] This underscores the high degree of chemical control and precision involved in these syntheses.
Part 1: Synthesis of [Ag₅₉(2,5-DCBT)₃₂]³⁻
Principle of Synthesis
The synthesis is achieved through the chemical reduction of a silver(I) salt in a mixed solvent system in the presence of the thiol ligand (2,5-DCBT) and a phase-transfer agent. The process begins with the formation of a silver-thiolate complex, which is then reduced by a strong reducing agent, sodium borohydride (NaBH₄), to induce the nucleation and growth of the Ag⁰ core.
-
Silver Nitrate (AgNO₃): Serves as the source of Ag⁺ ions.
-
This compound (2,5-DCBT): Acts as the surface protecting ligand. Its steric and electronic properties direct the self-assembly process to form the stable Ag₅₉ core.
-
Tetraphenylphosphonium Bromide (PPh₄Br): Functions as a phase-transfer agent and provides the necessary counter-ions (PPh₄⁺) to stabilize the final trianionic [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster. Its addition facilitates the formation of a colorless silver-thiolate-phosphine intermediate complex prior to reduction.[6]
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that rapidly reduces Ag⁺ ions to Ag⁰ atoms, initiating the formation of the cluster.[6]
-
Solvents (Methanol & Dichloromethane): A carefully selected mixture of methanol (MeOH) and dichloromethane (DCM) is used to ensure the solubility of all reactants.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| Silver Nitrate | AgNO₃ | 169.87 | ≥99.0% | Sigma-Aldrich |
| This compound | C₆H₄Cl₂S | 179.07 | ≥98.0% | Sigma-Aldrich |
| Tetraphenylphosphonium Bromide | (C₆H₅)₄PBr | 419.37 | ≥99.0% | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98.0% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous, ≥99.0% | Sigma-Aldrich |
Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, pipettes, centrifuge and tubes, rotary evaporator.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of [Ag₅₉(2,5-DCBT)₃₂]³⁻.
Step-by-Step Synthesis Protocol
This protocol is adapted from the method reported by Khatun et al.[4][6]
-
Preparation of Silver Salt Solution: Dissolve 20 mg of silver nitrate (AgNO₃) in 5 mL of methanol in a 50 mL round-bottom flask. Add 9 mL of dichloromethane (DCM) to this solution.
-
Formation of Silver Thiolate: While stirring, add a solution of 48 µL of 2,5-DCBT dissolved in 0.5 mL of DCM. The solution will turn yellow, indicating the formation of silver thiolate. Continue stirring for 5 minutes.
-
Addition of Phase-Transfer Agent: Add a solution of 12 mg of tetraphenylphosphonium bromide (PPh₄Br) in 0.5 mL of DCM to the reaction mixture. The yellow color should fade, resulting in a colorless solution. This indicates the formation of silver-thiolate-phosphine complexes.[6]
-
Reduction to Form Clusters: Prepare a fresh solution of the reducing agent by dissolving 11 mg of sodium borohydride (NaBH₄) in 0.5 mL of ice-cold deionized water. Immediately add this solution to the stirring reaction mixture. The solution will instantly turn dark brown, signifying the reduction of Ag⁺ to Ag⁰ and the nucleation of silver clusters.[6]
-
Reaction Completion: Allow the reaction to stir overnight under ice-cold conditions (e.g., in an ice bath) to ensure the complete formation and stabilization of the clusters.
Part 2: Purification and Isolation
Principle of Purification
The crude product contains the desired nanoclusters as well as unreacted starting materials, excess ligands, and other byproducts. Purification is achieved by leveraging differences in solubility. The clusters are precipitated, and soluble impurities are removed by washing with a non-solvent (hexane or methanol). The purified clusters are then selectively re-dissolved (extracted) in a good solvent (DCM).[7]
Experimental Workflow: Purification
Caption: Workflow for the purification of the silver nanocluster.
Step-by-Step Purification Protocol
-
Initial Collection: Transfer the reaction mixture from the synthesis step into centrifuge tubes. Centrifuge the mixture to pellet the crude product precipitate.
-
Washing: Discard the supernatant. Add hexane to the precipitate to wash away excess 2,5-DCBT and other nonpolar impurities. Vigorously mix (vortex) and then centrifuge again to collect the precipitate. Repeat this washing step 2-3 times.[6] Alternatively, methanol can be used for washing.[7]
-
Final Extraction: After the final wash, discard the supernatant and allow the precipitate to air-dry briefly. Dissolve the purified precipitate in a minimal amount of DCM.[7]
-
Clarification: Centrifuge this DCM solution one last time to remove any insoluble byproducts. Carefully collect the clear, dark-colored supernatant, which is the purified solution of [Ag₅₉(2,5-DCBT)₃₂]³⁻ clusters.
-
Storage: Store the cluster solution in the dark at low temperatures (e.g., 4 °C) to prevent degradation.
Part 3: Characterization and Validation
Successful synthesis must be validated through analytical techniques that confirm the cluster's identity, composition, and purity.
Key Characterization Techniques
-
UV-vis Spectroscopy: This is the first and quickest method to check for cluster formation. The [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster exhibits a distinct optical absorption spectrum that is different from other silver clusters.[3][4] The spectrum should be monitored over time during synthesis to confirm the reaction's progress.[7]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is the definitive tool for confirming the atomic precision of the synthesized cluster. It provides the mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula and charge state. For [Ag₅₉(2,5-DCBT)₃₂]³⁻, a prominent peak corresponding to the triply charged ion should be observed.[3][7]
-
Supporting Analyses: Other techniques reported in the literature for this cluster include Transmission Electron Microscopy (TEM) to visualize the cluster size and dispersity, and X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition and oxidation states.[7]
Expected Characterization Data
| Technique | Parameter | Expected Result for [Ag₅₉(2,5-DCBT)₃₂]³⁻ |
| UV-vis Spectroscopy | Absorption Peaks | Distinct features different from previously reported silver clusters.[3] |
| ESI-MS | Major Ion Peak (m/z) | A peak corresponding to the [M]³⁻ ion. The separation between isotopic peaks will be 0.33 m/z units, confirming the 3- charge state.[7] |
| TEM | Particle Size | Uniform particles with a diameter < 2 nm.[7] |
Part 4: Scientific Insights and Mechanistic Considerations
The Critical Role of the Ligand Isomer
A key scientific finding associated with this synthesis is the demonstration of the ligand isomer's effect. The precise positioning of the two chlorine atoms on the benzenethiol ring is crucial for directing the cluster's final structure. As reported by Khatun et al., using the 2,4-DCBT isomer under the exact same synthetic conditions does not produce the Ag₅₉ cluster. Instead, it yields the well-known [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ cluster.[3][4] This provides powerful evidence for the deterministic role of the ligand's structure in controlling the nucleation and growth pathways at the molecular level.
A Versatile Precursor for Cluster-to-Cluster Transformations
The [Ag₅₉(2,5-DCBT)₃₂]³⁻ cluster is not only a stable product but also a reactive intermediate. It can be rapidly transformed into other well-known, stable silver clusters by reacting it with different thiols.[3] For example:
-
Reaction with 2,4-DMBT leads to [Ag₂₅(2,4-DMBT)₁₈]⁻.
-
Reaction with 1,3-BDT and PPh₃ leads to [Ag₂₉(1,3-BDT)₁₂(PPh₃)₄]³⁻.
Time-dependent ESI-MS studies suggest that this transformation occurs via a dissociation-recombination mechanism. The parent Ag₅₉ cluster dissociates into smaller silver-thiolate species in the presence of the new, incoming thiol, which then reassemble into the new, thermodynamically favored cluster structure.[3][8] This reactivity opens up new pathways for synthesizing clusters that may be difficult to obtain through direct reduction methods.
References
-
Khatun, E., Ghosh, A., Ghosh, D., et al. (2017). [Ag₅₉(2,5-DCBT)₃₂]³⁻: a new cluster and a precursor for three well-known clusters. Nanoscale. [Link]
-
Khatun, E., Ghosh, A., Ghosh, D., et al. (2017). [Ag₅₉(2,5-DCBT)₃₂]³⁻: A new cluster and a precursor for three well-known clusters. ResearchGate. [Link]
-
Khatun, E., Ghosh, A., Ghosh, D., et al. (2017). [Ag₅₉(2,5-DCBT)₃₂]³⁻: a new cluster and a precursor for three well-known clusters. Indian Institute of Technology Madras Repository. [Link]
-
Khatun, E., Ghosh, A., Ghosh, D., et al. (2017). Electronic Supplementary Information (ESI) for the paper: [Ag₅₉(2,5-DCBT)₃₂]³⁻: A new cluster and a precursor for three well-known clusters. Royal Society of Chemistry. [Link]
-
Khatun, E., Ghosh, A., Ghosh, D., et al. (2020). Dithiol-Induced Contraction in Ag₁₄ Clusters and Its Manifestation in Electronic Structures. Pradeep Research Group. [Link]
-
Khatun, E., Ghosh, A., Ghosh, D., et al. (2017). [Ag₅₉(2,5-DCBT)₃₂]³⁻: a new cluster and a precursor for three well-known clusters. Nanoscale. [Link]
-
Recent advances in synthesis and properties of silver nanoclusters. (2024). PubMed. [Link]
-
Gan, Z., Liu, Y., Wu, Z. (2020). Silver nanoclusters: synthesis, structures and photoluminescence. Materials Chemistry Frontiers. [Link]
Sources
- 1. Recent advances in synthesis and properties of silver nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silver nanoclusters: synthesis, structures and photoluminescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. [Ag59(2,5-DCBT)32]3−: a new cluster and a precursor for three well-known clusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. [Ag59(2,5-DCBT)32]3−: a new cluster and a precursor for three well-known clusters - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pradeepresearch.org [pradeepresearch.org]
- 6. pradeepresearch.org [pradeepresearch.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,5-Dichlorobenzenethiol in Copper-Catalyzed Domino Reactions
Introduction: The Strategic Advantage of Copper-Catalyzed Domino Reactions in Heterocyclic Synthesis
In the landscape of modern synthetic chemistry, domino reactions represent a paradigm of efficiency, enabling the construction of complex molecular architectures in a single, uninterrupted sequence. This approach minimizes waste, reduces purification steps, and enhances overall yield, aligning with the principles of green and sustainable chemistry. When catalyzed by earth-abundant and low-toxicity metals like copper, these reactions become even more attractive for applications in pharmaceutical and materials science.[1]
This guide focuses on the application of 2,5-Dichlorobenzenethiol as a key building block in copper-catalyzed domino reactions for the synthesis of sulfur-containing heterocycles, particularly phenothiazines. Phenothiazine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Traditional multi-step syntheses of these compounds often suffer from harsh conditions and limited substrate scope.[4] The protocol detailed herein leverages a copper-catalyzed cascade of C-S and C-N bond formation, offering a streamlined and efficient alternative.[5][6]
Core Principle: A Domino Cascade of C-S and C-N Coupling
The strategy hinges on a sequential, one-pot process where two distinct chemical bonds are formed under the control of a single copper catalytic system. The reaction is designed to proceed through an initial intermolecular C-S cross-coupling, followed by an intramolecular C-N cyclization.
The choice of this compound is strategic. The thiol group provides the nucleophile for the initial C-S bond formation, while the chloro-substituents on the aromatic ring serve as electrophilic sites for the subsequent C-N coupling. The specific positioning of the chlorine atoms directs the regioselectivity of the cyclization.
Mechanistic Insights
The catalytic cycle, grounded in established principles of copper-catalyzed cross-coupling reactions, is believed to proceed as follows:
-
Formation of the Copper-Thiolate Complex: The reaction initiates with the coordination of this compound to the Cu(I) catalyst, followed by deprotonation by a base to form a highly reactive copper-thiolate intermediate.[7]
-
Oxidative Addition: The aryl halide (in this case, the second reactant) undergoes oxidative addition to the Cu(I)-thiolate complex, forming a Cu(III) intermediate.
-
Reductive Elimination (C-S Coupling): The Cu(III) species undergoes reductive elimination to form the C-S bond and regenerate the Cu(I) catalyst. This completes the first catalytic cycle, yielding an intermediate thioether.
-
Intramolecular C-N Coupling: The newly formed thioether, which also contains an amino group, then participates in a second, intramolecular copper-catalyzed coupling. A new catalytic cycle begins, involving the formation of a copper-amide bond and subsequent intramolecular oxidative addition of the C-Cl bond.
-
Final Reductive Elimination (C-N Coupling): Reductive elimination from the resulting copper complex forges the final C-N bond, closing the heterocyclic ring and once again regenerating the active Cu(I) catalyst.
The use of a ligand, such as L-proline or a diamine, is often crucial. Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions with higher efficiency.[1][8]
Visualizing the Domino Reaction Workflow
The following diagram illustrates the logical flow of the copper-catalyzed domino reaction, from starting materials to the final heterocyclic product.
Caption: Workflow of the one-pot, two-step domino reaction.
Experimental Protocol: Synthesis of 2,7-Dichlorophenothiazine
This protocol provides a representative method for the synthesis of a dichlorophenothiazine derivative via a copper-catalyzed domino reaction.
Materials:
-
This compound (1.0 mmol, 179.05 mg)
-
2-Bromoaniline (1.2 mmol, 129 µL)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)
-
L-Proline (0.2 mmol, 23.0 mg, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed reaction vial
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (19.0 mg), L-Proline (23.0 mg), and K₂CO₃ (345.5 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon/nitrogen, add this compound (179.05 mg).
-
Solvent and Reactant Addition: Add anhydrous DMSO (3 mL) via syringe, followed by 2-Bromoaniline (129 µL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,7-Dichlorophenothiazine.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Thiols have a strong, unpleasant odor. Handle with care.
-
DMSO can facilitate the absorption of chemicals through the skin. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
Data Presentation: Substrate Scope and Yields
The following table summarizes the expected outcomes for the domino reaction with various substituted starting materials, based on analogous copper-catalyzed C-S/C-N coupling reactions reported in the literature.
| Entry | Aryl Halide | Thiol | Product | Expected Yield (%) |
| 1 | 2-Bromoaniline | This compound | 2,7-Dichlorophenothiazine | 75-85 |
| 2 | 2-Bromo-4-methylaniline | This compound | 2,7-Dichloro-4-methylphenothiazine | 70-80 |
| 3 | 2-Bromo-4-fluoroaniline | This compound | 2,7-Dichloro-4-fluorophenothiazine | 65-75 |
| 4 | 1,2-Dibromobenzene | 2-Amino-5-chlorobenzenethiol | 2-Chlorophenothiazine | 80-90 |
Yields are estimated based on similar reported transformations and may vary depending on specific reaction conditions and purification.
Conclusion and Future Directions
This application note details a robust and efficient copper-catalyzed domino reaction for the synthesis of substituted phenothiazines using this compound. The protocol leverages the cost-effectiveness and low toxicity of copper, combined with the atom economy of a domino sequence, to provide a valuable tool for researchers in drug discovery and materials science. The mechanistic principles outlined provide a foundation for adapting this methodology to a broader range of substrates for the creation of diverse heterocyclic libraries. Future work will focus on expanding the substrate scope, exploring alternative ligand systems for improved reaction kinetics, and developing asymmetric variants of this powerful transformation.
References
Sources
- 1. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Recyclable copper(i)-catalyzed cascade C–S and C–N bond formation between 2-iodoanilines and 2-bromobenzenethiols towards functionalized phenothiazines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hyperbranched Poly(phenylene sulfide) from 2,5-Dichlorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Hyperbranched Poly(phenylene sulfide)
Linear poly(phenylene sulfide) (PPS) is a high-performance thermoplastic renowned for its exceptional thermal stability and chemical resistance.[1][2][3] However, its rigid structure leads to poor solubility in common organic solvents, significantly limiting its processability and applications in advanced materials and drug delivery systems. Hyperbranched polymers, with their highly branched, globular architecture, offer a compelling solution to this challenge.[4] Their unique three-dimensional structure disrupts chain packing, leading to enhanced solubility, lower viscosity, and a high density of terminal functional groups available for further modification.[4]
This document provides a detailed guide to the synthesis of hyperbranched poly(phenylene sulfide) (HPPS) through a one-pot polycondensation of 2,5-dichlorobenzenethiol. This monomer serves as an ideal AB₂ building block, where the thiol group (A) can react with the chloro groups (B) of other monomers in a nucleophilic aromatic substitution reaction. This self-condensing polymerization leads to a dendritic, hyperbranched structure. The resulting HPPS is expected to exhibit significantly improved solubility and processability compared to its linear counterpart, opening avenues for its use as a soluble high-performance polymer, a rheology modifier, or a scaffold for catalysis and drug delivery applications.
Mechanistic Insights: The AB₂ Approach to Hyperbranched Architectures
The synthesis of hyperbranched poly(phenylene sulfide) from this compound is a classic example of an AB₂-type polycondensation. In this monomer, the thiol group (-SH) acts as the nucleophilic 'A' functionality, while the two chlorine atoms serve as the electrophilic 'B' functionalities.
The polymerization is initiated by a base, such as potassium carbonate, which deprotonates the thiol group to form a more reactive thiophenolate anion. This anion then undergoes a nucleophilic aromatic substitution reaction with a chloro group on another monomer molecule, forming a sulfide linkage and releasing a chloride ion. This process can be repeated, with the newly formed oligomer containing unreacted thiol and chloro groups, allowing for the propagation of a highly branched structure.
The key to forming a hyperbranched architecture lies in the 2:1 ratio of 'B' to 'A' functionalities on the monomer. This ensures that with each reaction, the number of reactive sites for further branching increases, leading to a dendritic growth pattern. The final polymer will have a globular structure with a high density of terminal chloro groups, which can be further functionalized for specific applications.
Experimental Workflow: A Visual Guide
Figure 1. Experimental workflow for the synthesis and characterization of hyperbranched poly(phenylene sulfide).
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of hyperbranched poly(phenylene sulfide) from 3,4- and 3,5-dichlorobenzenethiol.[5][6][7] Researchers should be aware that the reactivity of the 2,5-isomer may vary, and optimization of reaction time and temperature may be necessary.
Materials and Reagents:
-
This compound (98% or higher)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Hydrochloric Acid (HCl), 6 M
-
Tetrahydrofuran (THF), HPLC grade
-
Hexanes, HPLC grade
-
Nitrogen (N₂) gas, high purity
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Oil bath
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
-
Size Exclusion Chromatography with Light Scattering detector (SEC-LS)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.00 g, 5.58 mmol) and anhydrous potassium carbonate (4.63 g, 33.5 mmol).
-
Solvent Addition: Add 10 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.
-
Inert Atmosphere: Purge the reaction flask with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
Polymerization: Place the flask in a preheated oil bath at 150°C and stir the reaction mixture vigorously under a continuous nitrogen atmosphere. The reaction is typically allowed to proceed for 6-12 hours.
-
Quenching: After the desired reaction time, cool the flask to room temperature. Dilute the reaction mixture with 30 mL of ice-cold water.
-
Acidification: Slowly add 10 mL of 6 M HCl to the mixture to neutralize the excess potassium carbonate and quench the reaction. A precipitate should form.
-
Precipitate Stirring: Vigorously stir the resulting precipitate for at least 1 hour to ensure complete protonation and to break up any large agglomerates.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the crude polymer in a vacuum oven at 60°C overnight.
-
Purification by Precipitation:
-
Dissolve the dried polymer in a minimal amount of THF (approximately 2-4 mL).
-
In a separate beaker, add 80 mL of hexanes and stir vigorously.
-
Add the THF solution of the polymer dropwise to the stirring hexanes over a period of 1-2 hours. This will cause the polymer to precipitate out of the solution.
-
Filter the purified polymer, wash with fresh hexanes, and dry thoroughly under vacuum.
-
Characterization and Expected Properties
The synthesized hyperbranched poly(phenylene sulfide) should be characterized to determine its molecular weight, thermal properties, and structure. The following table summarizes the expected properties based on data from analogous hyperbranched PPS systems.[5][6][7]
| Property | Analytical Technique | Expected Value/Observation |
| Molecular Weight (Mw) | SEC-LS | 10,000 - 20,000 g/mol (can be tuned by reaction time) |
| Polydispersity Index (PDI) | SEC-LS | 1.3 - 2.0 |
| Glass Transition Temp. (Tg) | DSC | 60 - 90 °C (amorphous material) |
| Decomposition Temp. (Td) | TGA | > 400 °C in both air and N₂ atmospheres |
| Solubility | Visual Inspection | Soluble in THF, chloroform, and other common organic solvents at room temperature. |
| Structure | ¹H and ¹³C NMR | Complex spectra with broad peaks indicative of a hyperbranched structure with terminal, linear, and dendritic units. |
Potential Applications
The enhanced solubility and processability of hyperbranched poly(phenylene sulfide) make it a promising material for a variety of advanced applications:
-
High-Performance Coatings and Films: The polymer's inherent thermal stability and chemical resistance, combined with its solubility, allow for the formation of thin films and coatings on various substrates.
-
Polymer Blends and Additives: HPPS can be blended with linear polymers to modify their rheological properties, improve processability, and enhance thermal stability.
-
Nanomaterial Synthesis: The hyperbranched structure can act as a template or scaffold for the synthesis of metal nanoparticles, with the sulfur atoms providing coordination sites.
-
Drug Delivery: The terminal chloro groups can be functionalized with targeting ligands or therapeutic agents, and the polymer's globular structure can encapsulate hydrophobic drugs, potentially enabling targeted drug delivery systems.
References
-
Hanson, J. E., et al. (2005). Hyperbranched Poly(phenylene sulfide) and Poly(phenylene sulfone). Chemistry of Materials, 17(7), 1812-1817. [Link]
-
Hanson, J. E., et al. (2025). Hyperbranched Poly(Phenylene Sulfide) and Poly(Phenylene Sulfone): Polymerization of 3,5-Dichlorobenzenethiol. Journal of Polymer Science. [Link]
-
Yemul, O. S., & Imae, T. (2003). Nucleophilic synthesis and characterization of hyperbranched poly(phenylene sulfide). Journal of the Chemical Society of Pakistan, 25(3), 214-219. [Link]
-
Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275. [Link]
-
Mellace, A., Hanson, J. E., & Griepenburg, J. (2005). Hyperbranched Poly(phenylene sulfide) and Poly(phenylene sulfone). Seton Hall University Scholarship, 1-6. [Link]
-
Wikipedia contributors. (2023). Polyphenylene sulfide. Wikipedia, The Free Encyclopedia. [Link]
-
Enkidu Polymers. (2022). What is PPS? Poly Phenylene Sulfide. [Link]
-
MFA Cameo. (2022). Polyphenylene sulfide. [Link]
-
Kalra, U., Zhao, Q., Sediq, E., & Hanson, J. E. (2025). Photoinduced Rayleigh Light Scattering by Hyperbranched Poly(phenylene sulfide) Solutions: A Model for a Light Scattering Switch. ACS Polymers Au. [Link]
-
Yemul, O., et al. (2005). Synthesis of poly(phenylene sulfide) dendrimers. Polymer Journal, 37, 82-93. [Link]
Sources
- 1. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 2. enkidupolymers.com [enkidupolymers.com]
- 3. What are PPS Compounds ? | PPS Compounds | DIC Corporation [dic-global.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shu.elsevierpure.com [shu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Note: Phase Transfer Catalysis for the Facile Synthesis of Radiolabeled Alkyl Aryl Sulfides
Abstract
Radiolabeled alkyl aryl sulfides are crucial molecular scaffolds in the development of novel positron emission tomography (PET) tracers for imaging and drug discovery. Traditional synthesis methods often require harsh conditions and anhydrous solvents, which are challenging in the context of short-lived isotopes like Carbon-11. This application note presents a detailed protocol for the synthesis of radiolabeled alkyl aryl sulfides using Phase Transfer Catalysis (PTC). This method offers significant advantages, including faster reaction rates, milder conditions, higher yields, and the use of more environmentally benign solvent systems, making it highly amenable to automated radiosynthesis modules.
Introduction: The Need for Efficient Radiolabeling
Alkyl aryl sulfide moieties are prevalent in a wide range of pharmaceuticals and biologically active compounds.[1] Their incorporation into PET tracers allows for the non-invasive in vivo quantification of physiological and pathological processes.[2] The synthesis of these tracers, particularly with short-lived isotopes like Carbon-11 (t1/2 = 20.4 min), demands rapid, high-yield, and highly specific chemical reactions.[3]
Conventional nucleophilic substitution reactions to form the C–S bond often face challenges due to the immiscibility of the organic substrate (aryl precursor) and the aqueous or solid-phase nucleophile (radiolabeled alkylthiolate).[4] This necessitates the use of harsh, anhydrous, polar aprotic solvents like DMF or DMSO, which can be difficult to remove and may decompose at high temperatures.[4] Phase Transfer Catalysis (PTC) elegantly circumvents these issues by facilitating the transport of a reactant from one phase to another where the reaction can proceed efficiently.[5][6] This technique has become a cornerstone of green chemistry and is particularly valuable for accelerating reactions in industrial and radiopharmaceutical settings.[5][7]
The Principle of Phase Transfer Catalysis (PTC)
PTC is a form of heterogeneous catalysis that enables reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid).[5][8] The magic lies in the phase transfer catalyst, typically a quaternary ammonium or phosphonium salt ("quat" or "phosphonium salt"), which acts as a shuttle for the nucleophile.[4][8][9]
The mechanism, first described by Charles Starks, is known as the "Extraction Mechanism".[10] In the context of synthesizing a [¹¹C]methyl aryl sulfide from an aryl thiol precursor, the process is as follows:
-
In Situ Nucleophile Generation: The aryl thiol precursor in the organic phase is deprotonated by a base (e.g., NaOH) at the aqueous-organic interface, forming an aryl thiolate anion (ArS⁻).
-
Ion Exchange: The phase transfer catalyst cation (Q⁺), initially in the aqueous phase as an ion pair with its counter-ion (e.g., Q⁺Cl⁻), exchanges its anion for the newly formed thiolate anion at the interface.
-
Phase Transfer: The new, lipophilic ion pair (Q⁺ArS⁻) is soluble in the organic phase due to the bulky alkyl groups on the Q⁺ cation.[4] It migrates from the interface into the bulk organic phase.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive thiolate anion attacks the radiolabeled alkylating agent (e.g., [¹¹C]CH₃I), which is soluble in the organic phase. This S
N2 reaction forms the desired radiolabeled alkyl aryl sulfide ([¹¹C]R-SAr). -
Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the leaving group (e.g., I⁻) and shuttles back to the aqueous interface to begin the cycle anew.
This catalytic cycle continuously transfers the nucleophile into the organic phase, driving the reaction to completion under mild conditions.[8]
Key Components and Optimization Parameters
The success of a PTC reaction hinges on the judicious selection of its components. The rate of the overall reaction can be limited by either the mass transfer of the nucleophile or the intrinsic reaction rate in the organic phase.[10]
| Parameter | Key Considerations & Rationale |
| Phase Transfer Catalyst | The structure of the catalyst is paramount. Quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) or Aliquat® 336 (a mixture of trioctylmethylammonium chlorides) are common choices.[9][11] Aliquat® 336 is particularly effective due to its high lipophilicity, which enhances its solubility and efficiency in the organic phase.[12][13] The choice of catalyst can significantly impact reaction kinetics. |
| Solvent System | A biphasic system is required. For radiolabeling, a common combination is a non-polar organic solvent (e.g., Toluene) and an aqueous solution of a base (e.g., NaOH).[11] The organic solvent must dissolve the precursor and the final product, while being immiscible with water. Dichloromethane is also a good choice as it can solubilize the catalyst and speed up both transfer and reaction steps.[6] |
| Base | A base is required to deprotonate the thiol precursor to form the active thiolate nucleophile. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are inexpensive and effective choices. The concentration of the base can influence the reaction rate. |
| Temperature | PTC reactions can often be run at or slightly above room temperature (e.g., 60-80°C). For rapid [¹¹C]-labeling, temperatures around 80-120°C are common to ensure the reaction completes within a few minutes.[14][15] |
| Agitation | Vigorous stirring is crucial.[16] Increasing the agitation speed increases the interfacial surface area between the two phases, which directly enhances the rate of ion exchange and transfer, especially in transfer-rate-limited reactions.[6] |
Detailed Protocol: Synthesis of [¹¹C]methyl-4-tolyl sulfide
This protocol describes the synthesis of a model radiolabeled alkyl aryl sulfide using [¹¹C]methyl iodide ([¹¹C]CH₃I) and 4-methylthiophenol as the precursor.
Materials and Equipment
-
Precursor: 4-methylthiophenol
-
Catalyst: Aliquat® 336 or Tetrabutylammonium bromide (TBAB)
-
Base: 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent: Toluene
-
Radiolabeling Agent: [¹¹C]CH₃I trapped in a suitable solvent (e.g., DMF, acetone)
-
Equipment:
-
Automated radiosynthesis module or shielded hot cell
-
Reaction vessel (e.g., 1-2 mL V-vial) with magnetic stir bar
-
Heating block
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector for purification.[17][18]
-
Analytical HPLC for quality control
-
Nitrogen or Argon supply
-
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation: To a 1 mL V-vial, add 4-methylthiophenol (~1-2 mg) dissolved in 300 µL of Toluene.
-
Catalyst Addition: Add the phase transfer catalyst (Aliquat® 336 or TBAB, ~2-5 mg).
-
Base Addition: Add 100 µL of 0.1 M NaOH solution.
-
Radiolabeling Agent Delivery: The [¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂, is trapped and passed through the reaction vessel in a stream of inert gas.[19]
-
Reaction: Seal the vial and heat to 100°C with vigorous stirring for 5 minutes. The reaction progress can be monitored by radio-TLC or radio-HPLC.
-
Purification: After the reaction is complete, quench the mixture with water and dilute with the HPLC mobile phase. Inject the entire crude reaction mixture onto a semi-preparative C18 HPLC column for purification.[17][20] Purification is essential to remove unreacted precursors and byproducts, ensuring high radiochemical purity for in vivo use.[18]
-
Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Analyze the final product using analytical HPLC to determine radiochemical purity, chemical purity, and specific activity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Inefficient phase transfer. 2. Insufficient base to form nucleophile. 3. Reaction temperature too low or time too short. 4. Catalyst deactivation. | 1. Increase agitation speed. Try a more lipophilic catalyst (e.g., Aliquat® 336). 2. Increase concentration of NaOH. 3. Optimize temperature (e.g., increase in 10°C increments) and time. 4. Ensure high purity of reagents; some impurities can poison the catalyst. |
| Formation of Side Products | 1. O-methylation if precursor has hydroxyl groups. 2. Reaction with solvent. | 1. Protect sensitive functional groups prior to labeling. 2. Choose a more inert solvent like Toluene over potentially reactive ones. |
| Poor HPLC Separation | 1. Co-elution of product and precursor. 2. Broad peaks. | 1. Optimize the HPLC mobile phase (e.g., adjust organic/aqueous ratio, change pH). 2. Ensure the column is not overloaded. Check for system issues (leaks, etc.). |
| Low Specific Activity | Contamination with non-radiolabeled ('cold') methyl iodide or precursor impurities. | Use high-purity precursors and reagents. Optimize the production of [¹¹C]CH₃I to minimize carrier. |
Conclusion
Phase Transfer Catalysis provides a robust, efficient, and versatile platform for the synthesis of radiolabeled alkyl aryl sulfides. By overcoming the challenge of phase immiscibility, this method allows for rapid C–S bond formation under mild conditions, making it ideally suited for the demanding constraints of PET radiochemistry. The operational simplicity and compatibility with aqueous systems align well with the principles of green chemistry and facilitate easier implementation on automated synthesis modules, ultimately accelerating the development of novel radiotracers for research and clinical applications.
References
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Dalal Institute. Phase Transfer Catalysis. Available at: [Link]
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PTC Interface. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]
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Slideshare. Phase transfer catalysis. Available at: [Link]
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OperaChem. Phase transfer catalysis (PTC). Available at: [Link]
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St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Available at: [Link]
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ResearchGate. HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors | Request PDF. Available at: [Link]
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National Center for Biotechnology Information. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC. Available at: [Link]
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Moravek. The Importance of Purification for Radiolabeled Compounds. Available at: [Link]
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International Atomic Energy Agency. Radiochemical purity control of radiolabeled drugs. Available at: [Link]
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PTC Organics, Inc. Aliquat 336 to Create Third Phase with DMF & Perfluorooctane. Available at: [Link]
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Taylor & Francis. Aliquat 336 – Knowledge and References. Available at: [Link]
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Research Publish Journals. Process Intensification Using Phase Transfer Catalysts. Available at: [Link]
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ACS Publications. Preparation of alkyl aryl sulfides via phase-transfer catalyzed displacement of aromatic chloride by alkyl thiolates | The Journal of Organic Chemistry. Available at: [Link]
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Macmillan Group. Phase-Transfer Catalysis (PTC). Available at: [Link]
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RSC Publishing. Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides. Available at: [Link]
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CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Available at: [Link]
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American Association of Pharmaceutical Scientists. Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Available at: [Link]
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Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]
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Organic Chemistry Portal. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Available at: [Link]
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National Center for Biotechnology Information. Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides - PMC. Available at: [Link]
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PubMed. [Synthesis by phase transfer catalysis of alkyl sulfides]. Available at: [Link]
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National Center for Biotechnology Information. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. Available at: [Link]
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Stony Brook University. Dual isotope labeled Alanines as imaging agents for chronic diseases detection. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC. Available at: [Link]
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National Center for Biotechnology Information. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. Available at: [Link]
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MDPI. Transition Metal Catalyzed Synthesis of Aryl Sulfides. Available at: [Link]
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Industrial Phase-Transfer Catalysis. Available at: [Link]
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ResearchGate. Synthesis of 13N-labelled radiotracers by using microfluidic technology. Available at: [Link]
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ResearchGate. Synthesis of Diaryl Sulfides by the Reactions of Activated Aryl Halides with Potassium Ethyl Dithiocarbonate under Conditions of Phase-Transfer Catalysis. | Request PDF. Available at: [Link]
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Royal Society of Chemistry. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C. Available at: [Link]
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MDPI. High Catalytic Performance and Sustainability of Zr Modified Aluminophosphate for Vapor-Phase Selective O-Methylation of Catechol with Methanol. Available at: [Link]
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ResearchGate. Carbon-11 chemistry. a 11 C-methylation with [ 11 C]CH 3 I or [ 11... Available at: [Link]
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Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]chemistry.org/synthesis/C-S/sulfides.shtm)
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Application Notes and Protocols for the Synthesis of Chlorinated Biphenyl Sulfide, Sulfoxide, and Sulfone Metabolites Using 2,5-Dichlorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorinated biphenyls (PCBs) are persistent environmental pollutants that undergo complex metabolic transformations in biological systems.[1][2][3] The resulting metabolites, which include hydroxylated, methylthiolated, and methylsulfonylated derivatives, can exhibit significant toxicity.[3] Understanding the biological activity and toxicological profiles of these metabolites is crucial for assessing the risks associated with PCB exposure. To facilitate these studies, the availability of authentic analytical standards of PCB metabolites is essential.
This document provides a detailed guide for the synthesis of sulfur-containing chlorinated biphenyl metabolites, specifically diaryl sulfides, sulfoxides, and sulfones, utilizing 2,5-dichlorobenzenethiol as a key reagent. While direct coupling of this compound to form a biphenyl structure is not a standard synthetic route, it serves as an excellent nucleophile for introduction of a dichlorinated thiophenyl moiety onto a pre-formed chlorinated biphenyl backbone. The proposed synthetic strategy is grounded in well-established reaction mechanisms and provides a robust pathway for accessing these important metabolite classes.
The overall synthetic approach involves three main stages:
-
Synthesis of a Chlorinated Biphenyl Amine Precursor: Formation of the core biphenyl structure with an amino functional group that can be readily converted into a reactive intermediate.
-
Diazotization and Thiolation: Conversion of the amino-PCB to a diazonium salt, followed by a Sandmeyer-type reaction with 2,5-dichlorobenzenethiolate to form a diaryl sulfide.
-
Oxidation: Selective oxidation of the diaryl sulfide to the corresponding sulfoxide and sulfone metabolites.
This application note will provide detailed protocols for the latter two stages, focusing on the novel use of this compound in this context, while briefly summarizing established methods for the synthesis of the amino-PCB precursor.
I. Synthesis of Chlorinated Biphenyl Amine Precursors
The synthesis of the chlorinated biphenyl backbone is typically achieved through cross-coupling reactions. The choice of method will depend on the desired substitution pattern and the availability of starting materials.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an aryl halide with an arylboronic acid.[4][5][6] This method offers high functional group tolerance and generally proceeds under mild conditions.[6] For the synthesis of an amino-PCB precursor, a suitable strategy would involve the coupling of a chlorinated bromobenzene with a nitrophenylboronic acid, followed by reduction of the nitro group to an amine.
B. Ullmann Condensation
The Ullmann condensation is a copper-mediated coupling of two aryl halides.[7][8][9][10] While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more accessible.[1] This method is particularly useful for the synthesis of symmetrical biphenyls.[1] An amino-PCB precursor can be synthesized by first performing an Ullmann coupling to create a nitrated biphenyl, which is then reduced.
II. Synthesis of Diaryl Sulfides via Diazotization and Thiolation
This section details the core application of this compound in the synthesis of chlorinated biphenyl sulfide metabolites. The protocol begins with the conversion of a chlorinated biphenyl amine to a diazonium salt, which is then immediately reacted with the sodium salt of this compound.
A. Reaction Principle
The reaction proceeds through the formation of an aryl diazonium salt from the amino-PCB in the presence of a nitrous acid source (e.g., sodium nitrite in acidic solution). The diazonium salt is a highly reactive intermediate. Subsequent introduction of the 2,5-dichlorobenzenethiolate anion, a soft nucleophile, results in the displacement of the diazonium group and the formation of a diaryl sulfide.
B. Experimental Workflow Diagram
Caption: Workflow for the synthesis of diaryl sulfide metabolites.
C. Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Chlorinated Biphenyl Amine | ≥98% | Commercially available or synthesized | |
| This compound | ≥98% | Commercially available | |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Standard Supplier | |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard Supplier | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard Supplier | |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Supplier | For drying |
| Diethyl Ether | ACS Reagent | Standard Supplier | For recrystallization |
| Deionized Water |
Protocol Steps:
-
Preparation of 2,5-Dichlorobenzenethiolate Solution:
-
In a flask, dissolve this compound (1.1 eq.) in a 1 M aqueous solution of sodium hydroxide (1.2 eq.).
-
Stir the solution at room temperature until the thiol is completely dissolved, forming the sodium thiolate salt.
-
-
Diazotization of Chlorinated Biphenyl Amine:
-
In a separate reaction vessel, suspend the chlorinated biphenyl amine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C (ice bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30-45 minutes at 0-5°C. The formation of the diazonium salt may be indicated by a change in color or the dissolution of the starting amine.
-
-
Thiolation Reaction:
-
Slowly add the freshly prepared diazonium salt solution to the 2,5-dichlorobenzenethiolate solution at 0-5°C.
-
Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane).
-
III. Synthesis of Sulfoxide and Sulfone Metabolites by Oxidation
The diaryl sulfide synthesized in the previous step can be selectively oxidized to the corresponding sulfoxide and sulfone, which are also important PCB metabolites.
A. Reaction Principle
The oxidation of the sulfide to a sulfoxide and then to a sulfone can be achieved using various oxidizing agents. The extent of oxidation can be controlled by the choice of reagent, stoichiometry, and reaction conditions. A common and effective reagent for this transformation is hydrogen peroxide in acetic acid.
B. Reaction Pathway Diagram
Caption: Oxidation pathway from diaryl sulfide to sulfoxide and sulfone.
C. Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Diaryl Sulfide | Synthesized in Part II | ||
| Hydrogen Peroxide (H₂O₂) | 30% solution in water | Standard Supplier | |
| Glacial Acetic Acid | ACS Reagent | Standard Supplier | |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For neutralization | |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution | To quench peroxide |
Protocol Steps:
-
Oxidation to Sulfoxide:
-
Dissolve the diaryl sulfide (1.0 eq.) in glacial acetic acid.
-
Add hydrogen peroxide (1.1 eq. of 30% solution) dropwise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and neutralize with a saturated sodium bicarbonate solution.
-
If necessary, add a small amount of sodium sulfite solution to quench any remaining peroxide.
-
Extract the product with dichloromethane, wash with water, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
-
-
Oxidation to Sulfone:
-
Dissolve the diaryl sulfide (1.0 eq.) in glacial acetic acid.
-
Add an excess of hydrogen peroxide (2.5-3.0 eq. of 30% solution).
-
Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring for the disappearance of the sulfide and sulfoxide intermediates.
-
Follow the same work-up and purification procedure as for the sulfoxide.
-
IV. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous analytical characterization of the products at each stage. It is imperative to confirm the identity and purity of the synthesized compounds using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the synthesized molecules.
-
Mass Spectrometry (MS): To verify the molecular weight of the products. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the S=O stretch in sulfoxides and the SO₂ stretches in sulfones.
-
Melting Point Analysis: To assess the purity of solid products.
By employing these analytical methods, researchers can ensure the integrity of the synthesized metabolite standards, which is paramount for their use in toxicological and environmental studies.
References
- Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. (n.d.). National Institutes of Health.
- Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (2004). Tetrahedron.
-
A new strategy for the synthesis of polychlorinated biphenyl metabolites. (1994). OSTI.GOV. Retrieved from [Link]
-
A New Strategy for the Synthesis of Polychlorinated Biphenyl Metabolites. (1994). ResearchGate. Retrieved from [Link]
-
Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (2004). PubMed. Retrieved from [Link]
-
Metabolism and metabolites of polychlorinated biphenyls. (2015). ResearchGate. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling. (2001). Iowa Research Online. Retrieved from [Link]
-
Metabolism and metabolites of polychlorinated biphenyls (PCBs). (2015). PubMed Central. Retrieved from [Link]
-
The Ullmann Ether Condensation. (2002). ResearchGate. Retrieved from [Link]
-
Ullmann coupling: the first publication. (n.d.). OperaChem. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 2,5-Dichlorobenzenethiol
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for performing Nucleophilic Aromatic Substitution (SNAr) reactions on 2,5-Dichlorobenzenethiol. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the core principles of SNAr reactions with this substrate, discusses regioselectivity, and offers step-by-step protocols for the synthesis of key derivatives, including thioethers, amino-substituted thiophenols, and phenothiazines. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Utility of this compound in SNAr Chemistry
This compound is a versatile difunctionalized aromatic building block. Its structure, featuring a nucleophilic thiol group and two electrophilic centers activated for Nucleophilic Aromatic Substitution (SNAr), makes it a valuable precursor in the synthesis of a diverse range of sulfur-containing molecules. The chlorine atoms, being moderate electron-withdrawing groups, sufficiently activate the benzene ring for attack by strong nucleophiles.
The thiol group (-SH) itself is a powerful nucleophile in its thiolate form (-S⁻), while the chlorinated aromatic ring is the electrophile. This dual reactivity allows for a variety of synthetic transformations. This guide will focus on reactions where external nucleophiles displace one of the chlorine atoms on the this compound scaffold. These reactions are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. A particularly notable application is in the synthesis of phenothiazines, a class of compounds with significant pharmacological importance.[1][2]
Core Principles and Mechanistic Insights
The SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process. It is distinct from SN1 and SN2 reactions and is characteristic of aryl halides bearing electron-withdrawing groups.[3]
-
Nucleophilic Addition: The reaction commences with the attack of a nucleophile on a carbon atom bearing a leaving group (in this case, a chlorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group (chloride ion).
The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Regioselectivity in this compound
In this compound, the two chlorine atoms are not in equivalent positions. The regioselectivity of the nucleophilic attack is governed by the electronic effects of the substituents on the ring.
-
The Thiol Group (-SH): The thiol group is an ortho, para-director in electrophilic aromatic substitution. For nucleophilic aromatic substitution, this translates to activation of the ortho and para positions.
-
Chlorine Atoms (-Cl): The chlorine atoms are electron-withdrawing through induction and weakly deactivating overall for electrophilic substitution, but they activate the ring for nucleophilic attack.
Considering these effects:
-
The chlorine at the C2 position is ortho to the activating thiol group.
-
The chlorine at the C5 position is meta to the thiol group.
Therefore, the C2 position is more activated towards nucleophilic attack due to the resonance stabilization provided by the adjacent thiol group to the intermediate Meisenheimer complex. Consequently, monosubstitution reactions are expected to occur preferentially at the C2 position.
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a general method for the synthesis of 2-(dialkylamino)-5-chlorobenzenethiols. The reaction conditions can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with Alkoxide Nucleophiles
This protocol provides a general method for the synthesis of 2-alkoxy-5-chlorobenzenethiols using alkoxides generated in situ.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent or reagent, 1.5 eq if not solvent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
If the alcohol is not the solvent, add the alcohol (1.1 eq) dropwise to the suspension and stir for 20-30 minutes at 0 °C to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application Protocol: Synthesis of Substituted Phenothiazines
This protocol details the synthesis of phenothiazines from 2-amino-5-chlorobenzenethiol (a derivative of this compound) and cyclohexanones, a reaction that proceeds via an initial condensation followed by an intramolecular cyclization and dehydrogenation. This method is adapted from the work of Jiang et al. (2013).[1][2]
Materials:
-
2-Amino-5-chlorobenzenethiol (1.0 equivalent)
-
Substituted cyclohexanone (e.g., cyclohexanone, 4-methylcyclohexanone) (1.5 equivalents)
-
Iodine (I₂) (0.2 equivalents)
-
Toluene
-
Neutral aluminum oxide for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
In a reaction vial, combine 2-amino-5-chlorobenzenethiol (0.2 mmol, 1.0 eq), the corresponding cyclohexanone (0.3 mmol, 1.5 eq), and iodine (0.04 mmol, 0.2 eq).
-
Add toluene (0.8 mL) as the solvent.
-
Seal the vial and heat the mixture at 140 °C for 24 hours in an oxygen atmosphere (a balloon of oxygen is suitable).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on neutral aluminum oxide using a mixture of petroleum ether and ethyl acetate as the eluent.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of phenothiazines from 2-amino-5-chlorobenzenethiol and various cyclohexanones.
| Entry | Cyclohexanone Derivative | Product | Yield (%) |
| 1 | Cyclohexanone | 2-Chloro-10H-phenothiazine | 75 |
| 2 | 4-Methylcyclohexanone | 2-Chloro-7-methyl-10H-phenothiazine | 71 |
| 3 | 4-Ethylcyclohexanone | 2-Chloro-7-ethyl-10H-phenothiazine | 76 |
Data adapted from Jiang et al. (2013).[1][2]
Visualizations
Caption: Workflow for the synthesis of phenothiazines.
Trustworthiness and Experimental Causality
-
Choice of Base: In the reaction with amines, a non-nucleophilic base like K₂CO₃ or Et₃N is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For alkoxide synthesis, a strong base like NaH or t-BuOK is required to deprotonate the alcohol to form the more potent alkoxide nucleophile.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions. They are capable of solvating the cation of the base while leaving the nucleophile relatively "bare," thus enhancing its nucleophilicity. They also effectively stabilize the charged Meisenheimer complex.
-
Temperature Control: While SNAr reactions on activated substrates can sometimes proceed at room temperature, heating is often necessary to overcome the activation energy barrier, especially with moderately activated substrates like this compound. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Inert Atmosphere: For reactions involving strong, air-sensitive bases like sodium hydride, maintaining an inert atmosphere (nitrogen or argon) is critical to prevent the decomposition of the reagent and ensure the reaction proceeds efficiently.
References
-
Jiang, P., Liao, Y., Chen, S., & Deng, G. J. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 3(44), 21483-21488. [Link]
-
Singleton, J. (2017). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Zask, A., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. National Institutes of Health. [Link]
-
Brzostowska, M., et al. (2008). Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxot[3]riazolo[2,3-b]b[3]enzodithiazines. PubMed. [Link]
-
Jiang, P., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. ResearchGate. [Link]
-
Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. [Link]
Sources
Application Note & Protocol: Thiol-Ene Reactions with 2,5-Dichlorobenzenethiol for Advanced Synthesis
Abstract
This document provides a comprehensive technical guide for performing thiol-ene "click" reactions utilizing 2,5-Dichlorobenzenethiol. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details the underlying mechanisms, offers step-by-step experimental protocols for both photochemical and thermal initiation, and discusses critical parameters for reaction optimization and safety. By explaining the rationale behind experimental choices, this note serves as a practical resource for harnessing the power of thiol-ene chemistry to synthesize novel thioethers with applications in pharmaceuticals and functional materials.
Introduction: The Power and Precision of Thiol-Ene Chemistry
The thiol-ene reaction, the addition of a thiol to an alkene to form a thioether, has become a cornerstone of "click" chemistry.[1][2] Its appeal lies in its high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide variety of functional groups, often proceeding under mild conditions with minimal byproducts.[3][4] These characteristics make it an invaluable tool in diverse fields, including polymer synthesis, bioconjugation, and the development of novel therapeutics.[3][5][6][7]
This application note focuses on the use of this compound as the thiol component. The presence of two chlorine atoms on the benzene ring imparts specific electronic properties and serves as a valuable synthetic handle for further molecular elaboration, a feature of significant interest in medicinal chemistry and the synthesis of agrochemicals.[8][9] Understanding the experimental nuances of this particular thiol is key to leveraging its full potential.
We will explore the two primary mechanistic pathways for the thiol-ene reaction: the free-radical addition and the base-catalyzed Michael addition, providing detailed protocols for each.[1][3]
Mechanistic Insight: Driving the Thiol-Ene Reaction
A thorough understanding of the reaction mechanism is critical for experimental design and troubleshooting. The thiol-ene reaction can be initiated through two distinct pathways.
Free-Radical Addition
This is the most common pathway, typically initiated by light (photochemical) or heat (thermal).[1][10] The reaction proceeds via a step-growth mechanism involving a thiyl radical.[1][5][10]
-
Initiation: A radical initiator, upon exposure to UV light or heat, generates a radical species. This radical then abstracts a hydrogen atom from the thiol (this compound), forming a reactive thiyl radical.[1][11]
-
Propagation: The thiyl radical adds to an alkene across the double bond in an anti-Markovnikov fashion, creating a carbon-centered radical.[1][10] This carbon radical then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[1][11]
-
Termination: The reaction ceases when two radicals combine.[10]
A key advantage of the radical-mediated pathway is its general insensitivity to oxygen, which can be a significant issue in other radical polymerizations.[5]
Base-Catalyzed Michael Addition
When the alkene partner is electron-deficient (e.g., acrylates, acrylamides), a base-catalyzed Michael addition can occur.[1][12]
-
Activation: A base deprotonates the thiol to form a highly nucleophilic thiolate anion.[3]
-
Nucleophilic Attack: The thiolate attacks the electron-deficient double bond, forming a stabilized carbanion (enolate).
-
Protonation: The carbanion is subsequently protonated by the protonated base or another thiol molecule to yield the final thioether product.[3]
This pathway offers an alternative for substrates that may be sensitive to radical conditions.
Visualizing the Pathways and Workflow
To clarify these processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Mechanisms of the Thiol-Ene Reaction.
Caption: General Experimental Workflow for Thiol-Ene Reactions.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
This compound (CAS: 5858-18-4):
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Possesses a strong, unpleasant odor (stench).[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[14][15]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[15]
Experimental Protocols
The following protocols provide a starting point for performing thiol-ene reactions with this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for different alkene substrates.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol is suitable for a wide range of unactivated and electron-rich alkenes.
Materials:
-
This compound
-
Alkene (e.g., 1-octene, allyl ether)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[16][17]
-
Solvent (e.g., THF, acetonitrile, or solvent-free)[18]
-
Quartz reaction tube or borosilicate glass vial[19]
-
Stirring apparatus
Procedure:
-
Preparation: In a quartz reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Addition of Alkene: Add the alkene (1.1 equiv.). Using a slight excess of the alkene can help ensure complete consumption of the thiol.
-
Addition of Initiator: Add the photoinitiator, DMPA (0.01-0.05 equiv.).
-
Solvent (Optional): If the reactants are solid or highly viscous, dissolve them in a minimal amount of an appropriate solvent (e.g., THF). Many thiol-ene reactions proceed efficiently without solvent.[18][20]
-
Degassing (Optional): While often not strictly necessary, for highest efficiency, the mixture can be sparged with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.[19]
-
Initiation: Place the reaction vessel under the UV lamp at room temperature and begin vigorous stirring.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting thiol.[19] Reactions are often complete within 5-60 minutes.[5][16]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent (if used).
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.[19][22]
Protocol 2: Thermally Initiated Radical Thiol-Ene Reaction
This method is an alternative when a UV source is unavailable or for substrates that are UV-sensitive.
Materials:
-
This compound
-
Alkene
-
Thermal Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)[2][16]
-
Solvent (e.g., toluene, chlorobenzene)[23]
-
Round-bottom flask with reflux condenser
-
Heating and stirring apparatus (e.g., heating mantle)
Procedure:
-
Preparation: To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 equiv.), the alkene (1.1 equiv.), and AIBN (0.05-0.1 equiv.).
-
Solvent: Add a suitable solvent such as toluene.
-
Degassing: Bubble an inert gas (N₂ or Ar) through the solution for 15-20 minutes.
-
Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (typically 60-80 °C for AIBN) with vigorous stirring.[16]
-
Monitoring: Follow the reaction's progress by TLC or GC. Thermal reactions may require longer times (1-16 hours) than their photochemical counterparts.[24]
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical experimental parameters for the protocols described.
| Parameter | Protocol 1: Photochemical | Protocol 2: Thermal |
| Thiol | This compound | This compound |
| Alkene | 1-Octene | 1-Octene |
| Stoichiometry (Thiol:Alkene) | 1.0 : 1.1 | 1.0 : 1.1 |
| Initiator | DMPA (2 mol%) | AIBN (5 mol%) |
| Solvent | THF or Solvent-free | Toluene |
| Temperature | Room Temperature | 70 °C |
| Reaction Time | 15 - 45 min | 4 - 12 h |
| Typical Yield | > 90% | > 85% |
Analytical Monitoring and Characterization
Effective monitoring is crucial for determining reaction completion and optimizing conditions.
-
Thin Layer Chromatography (TLC): A rapid method to qualitatively track the consumption of the thiol and the appearance of the more nonpolar thioether product.
-
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting materials to products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for confirming product structure. The disappearance of the thiol proton (S-H) signal and the alkene proton signals, along with the appearance of new signals corresponding to the thioether product, confirms the reaction's success.[20]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Useful for confirming the molecular weight of the product, especially for more complex molecules.[25]
Conclusion and Future Directions
The thiol-ene reaction with this compound is a robust and versatile method for synthesizing functionalized thioethers. Both photochemical and thermal initiation provide efficient pathways to the desired products, with the choice depending on the specific substrate and available equipment. The dichlorophenyl moiety not only influences the reactivity of the thiol but also provides a platform for subsequent cross-coupling reactions or other transformations, opening avenues for the creation of complex molecules for drug discovery and materials science. By following the detailed protocols and safety guidelines presented in this note, researchers can confidently and effectively apply this powerful click reaction in their synthetic endeavors.
References
-
Ki, C. S., & Lin, C. C. (2018). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. NIH. Retrieved from [Link]
-
Bar-Ziv, T., et al. (2021). Investigation of the thiol-yne-ene reaction by offline MS monitoring. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. Retrieved from [Link]
-
Lv, Y., et al. (2014). "Thiol-ene" click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. Retrieved from [Link]
-
Maji, R., et al. (2021). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. PMC - PubMed Central. Retrieved from [Link]
-
CDMS.net. (n.d.). Safety Data Sheet. CDMS.net. Retrieved from [Link]
-
Atanassov, P., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. NIH. Retrieved from [Link]
-
Atanassov, P., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. Retrieved from [Link]
-
Grokipedia. (n.d.). Thiol-ene reaction. Grokipedia. Retrieved from [Link]
-
Jasinski, F., et al. (2021). Synthesis and Crystallization of Waterborne Thiol–Ene Polymers: Toward Innovative Oxygen Barrier Coatings. ACS Publications. Retrieved from [Link]
-
Semsarilar, M., et al. (2018). Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). The thiol-ene reaction. The chemical reaction database. Retrieved from [Link]
-
Colak, S., & Tew, G. N. (2011). Development of Thermal and Photochemical Strategies for Thiol−Ene Click Polymer Functionalization. ResearchGate. Retrieved from [Link]
-
Just, E., et al. (2013). Limitations of Thermal Thiolene Reactions on Polymer-Polymer Conjugation. CORE. Retrieved from [Link]
-
Chepikova, O. E., et al. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. MDPI. Retrieved from [Link]
-
Senyurt, A. F., et al. (2007). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ACS Publications. Retrieved from [Link]
-
Borbás, A., et al. (2015). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. PMC - PubMed Central. Retrieved from [Link]
-
Moran, I., et al. (2016). Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence. RSC Publishing. Retrieved from [Link]
-
Hoyle, C. E., & Bowman, C. N. (2010). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Childress, R. N., et al. (2024). Photobase-Catalyzed Thiol-ene Click Chemistry for Light-Based Additive Manufacturing. RSC Publishing. Retrieved from [Link]
-
Bilibin, A. Y., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. PubMed Central. Retrieved from [Link]
-
Castelli, E., et al. (2025). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. RSC Publishing. Retrieved from [Link]
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. Retrieved from [Link]
-
ChemTrove. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. ChemTrove. Retrieved from [Link]
-
IARC Publications. (n.d.). Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI. Retrieved from [Link]
-
MDPI. (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. MDPI. Retrieved from [Link]
-
Romero-Parra, J., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI. Retrieved from [Link]
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- 7. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights | MDPI [mdpi.com]
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Application Notes and Protocols for the Derivatization of 2,5-Dichlorobenzenethiol for GC-MS Analysis
Introduction: The Analytical Challenge of 2,5-Dichlorobenzenethiol
This compound is an organosulfur compound of interest in various fields, including environmental monitoring and as a potential impurity in pharmaceutical and chemical manufacturing. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often necessary for its sensitive and selective quantification. However, the direct analysis of this and other aromatic thiols presents significant analytical challenges. The presence of the sulfhydryl (-SH) group makes the molecule reactive and prone to oxidation, which can lead to inaccurate quantification.[1] Furthermore, the polarity of the thiol group can result in poor chromatographic peak shape, characterized by tailing, on commonly used non-polar GC columns.
To overcome these obstacles, chemical derivatization is an essential step in the analytical workflow. Derivatization modifies the thiol group, converting it into a less polar, more volatile, and more thermally stable derivative. This not only improves chromatographic performance but can also enhance the sensitivity of the MS detection. This document provides a detailed guide to three effective derivatization strategies for this compound: silylation, alkylation, and acylation, complete with detailed protocols and the scientific rationale behind the experimental choices.
Choosing the Right Derivatization Strategy: A Comparative Overview
The selection of a derivatization reagent is a critical decision that depends on the analytical objectives, the sample matrix, and the available instrumentation. Here, we compare three robust methods for the derivatization of this compound.
| Derivatization Method | Reagent Example | Key Advantages | Considerations |
| Silylation | MTBSTFA | Forms highly stable tert-butyldimethylsilyl (TBDMS) derivatives. Less moisture sensitive than other silylating agents. Often results in clean mass spectra with characteristic fragments. | Requires anhydrous conditions for optimal reaction. |
| Alkylation | PFBBr | Creates pentafluorobenzyl (PFB) derivatives that are highly sensitive to Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI-MS). Derivatives are very stable. | Reagent can be lachrymatory and should be handled with care. |
| Acylation | Acetic Anhydride | A cost-effective method that forms stable thioester derivatives. Can be performed under relatively mild conditions. | May not provide the same level of sensitivity enhancement as other methods for trace analysis. |
I. Silylation with MTBSTFA: The Gold Standard for Stability
Silylation is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, such as a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. For thiols, N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a superior reagent as it forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[2][3] This enhanced stability is crucial for reproducible results, especially when dealing with complex matrices.
The reaction with MTBSTFA proceeds by the nucleophilic attack of the thiol sulfur on the silicon atom of the MTBSTFA, leading to the formation of a stable TBDMS-thioether and N-methyltrifluoroacetamide as a byproduct.
Caption: Silylation of this compound with MTBSTFA.
Protocol 1: Silylation of this compound using MTBSTFA
1. Materials:
-
This compound standard or sample extract
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
GC vials (2 mL) with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
2. Step-by-Step Procedure:
-
Sample Preparation: If the sample is in a solvent, evaporate a known volume to dryness under a gentle stream of nitrogen in a GC vial. It is crucial to ensure the sample is free of water, as moisture will react with the silylating reagent.[4]
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile to redissolve the analyte.
-
Derivatization: Add 100 µL of MTBSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined for specific sample matrices.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system. No further workup is typically required.
3. Expected GC-MS Parameters:
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injector Temperature: 250-280°C
-
Oven Program: Start at a lower temperature (e.g., 70°C) and ramp up to a final temperature of around 300°C. A typical program could be: 70°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Expected Mass Spectrum: The TBDMS derivative of this compound will have a molecular ion, but a prominent fragment will be the [M-57]+ ion, corresponding to the loss of the tert-butyl group, which is characteristic of TBDMS derivatives.
II. Alkylation with Pentafluorobenzyl Bromide (PFBBr): For Ultimate Sensitivity
Alkylation with pentafluorobenzyl bromide (PFBBr) is a powerful derivatization technique, particularly for trace analysis.[2][5] The resulting pentafluorobenzyl thioether derivatives are highly responsive to electron capture detectors (ECD) and are ideal for analysis by GC-MS in the negative chemical ionization (NCI) mode, which can provide significantly lower detection limits than electron ionization (EI) mode.
The reaction involves the nucleophilic substitution of the bromide in PFBBr by the thiolate anion of this compound, which is typically formed in a basic medium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syngeneintl.com [syngeneintl.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes & Protocols: 2,5-Dichlorobenzenethiol as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Dichlorinated Thiophenols in Medicinal Chemistry
In the landscape of pharmaceutical development, the strategic incorporation of specific functional groups is a cornerstone of designing novel therapeutic agents. Halogenated aromatic compounds, in particular, play a pivotal role due to their ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2,5-Dichlorobenzenethiol (also known as 2,5-dichlorothiophenol) is a highly valuable bifunctional intermediate, featuring a reactive thiol group and a dichlorinated benzene ring.[1] This unique combination makes it a versatile building block for introducing the 2,5-dichlorophenylthio moiety into complex molecules, a common structural motif in various pharmacologically active compounds.
The presence of two chlorine atoms on the benzene ring significantly influences the electronic properties and steric profile of the molecule.[1] These atoms are electron-withdrawing, which increases the acidity of the thiol proton and enhances its nucleophilicity upon deprotonation. This heightened reactivity makes this compound an excellent substrate for a range of carbon-sulfur bond-forming reactions, which are fundamental in the synthesis of many pharmaceuticals. This guide provides a detailed overview of the properties, synthesis, and application of this compound, complete with validated protocols for its preparation and subsequent use in a representative pharmaceutical synthetic route.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is critical for its effective and safe use in any synthetic protocol.
Key Properties
All researchers must familiarize themselves with the physical and chemical characteristics of this compound before handling.
| Property | Value | Source(s) |
| CAS Number | 5858-18-4 | [2][3] |
| Molecular Formula | C₆H₄Cl₂S | [1][4][5] |
| Molecular Weight | 179.07 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Odor | Strong, pungent, unpleasant | [1][8] |
| Boiling Point | 112-116 °C at 50 mmHg | [5][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [10] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Personal Protective Equipment (PPE): Eyeshields (goggles), chemical-resistant gloves, and a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) are mandatory.[8] All manipulations should be performed within a certified chemical fume hood.
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[12] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
Protocol 1: Synthesis of this compound from 2,5-Dichloroaniline
This protocol details the synthesis via a diazonium salt intermediate, a robust and well-established method.[13] The causality behind this multi-step process lies in the need to convert a stable amine group into a thiol group, which is achieved by first creating a reactive diazonium salt that can then be displaced.
Workflow Diagram: Synthesis of this compound
Caption: Synthesis of this compound from 2,5-dichloroaniline.
Materials and Reagents
-
2,5-Dichloroaniline (162.0 g, 1.0 mol)
-
Concentrated Hydrochloric Acid (10 N, 350 mL)
-
Sodium Nitrite (NaNO₂) (76.0 g, 1.1 mol)
-
Thiourea (91.2 g, 1.2 mol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5.0 g, catalyst)
-
Sodium Hydroxide (10 N)
-
Deionized Water
-
Ice
Step-by-Step Protocol
-
Diazotization:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, add 500 mL of water and 350 mL of 10 N hydrochloric acid.
-
Cool the mixture in an ice-salt bath to 0 °C.
-
Slowly add 162.0 g of 2,5-dichloroaniline. Stir until a fine slurry is formed.
-
Prepare a solution of 76.0 g of sodium nitrite in 150 mL of water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is maintained between 0 °C and 5 °C. The stability of the diazonium salt is paramount; higher temperatures will lead to decomposition and significantly lower yields.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Thiolation:
-
In a separate 4 L beaker, prepare a mixture of 91.2 g of thiourea, 5.0 g of copper(II) sulfate pentahydrate, and 500 mL of water. Stir vigorously.
-
Slowly pour the cold diazonium salt solution into the thiourea mixture, maintaining the temperature between 10 °C and 15 °C. This exothermic reaction forms the intermediate isothiouronium salt.
-
Stir the resulting mixture for 1 hour.
-
-
Hydrolysis and Isolation:
-
Slowly add 10 N sodium hydroxide solution to the mixture until the pH reaches 8.5. This step prepares the intermediate for hydrolysis.
-
Heat the mixture to 90 °C and maintain this temperature for 1 hour to hydrolyze the salt to the corresponding thiol.
-
Cool the mixture and acidify to pH 3 with 10 N hydrochloric acid.
-
Isolate the crude this compound product by steam distillation. The thiol is volatile with steam, providing an effective method for purification from non-volatile impurities.
-
Collect the distillate, separate the organic layer, and dry over anhydrous sodium sulfate.
-
Expected Yield: ~154 g (86% of theory).[13]
-
-
Verification:
-
Confirm product identity and purity using ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Protocol 2: Application in S-Alkylation - Synthesis of an Aryl Alkyl Thioether
This protocol demonstrates the utility of this compound in forming a C-S bond via S-alkylation, a common step in building more complex pharmaceutical precursors. Phase-transfer catalysis is employed here as an efficient method for reactions between water-soluble and organic-soluble reactants.[7][15]
Workflow Diagram: S-Alkylation using Phase-Transfer Catalysis
Caption: S-Alkylation workflow using phase-transfer catalysis.
Materials and Reagents
-
This compound (8.95 g, 50 mmol)
-
Benzyl Bromide (9.41 g, 55 mmol)
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium Bromide (TBAB) (0.81 g, 2.5 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (8.95 g), dichloromethane (100 mL), and TBAB (0.81 g).
-
Begin vigorous stirring to ensure good mixing between the phases.
-
Slowly add 50 mL of 50% NaOH solution. The base deprotonates the thiol in the aqueous phase, forming the thiolate anion. The TBAB transfers this anion to the organic phase where the reaction occurs.
-
-
Reagent Addition:
-
Add benzyl bromide (9.41 g) dropwise to the biphasic mixture over 15 minutes.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. Spot the organic layer against a co-spot of the starting thiol. The reaction is complete when the starting thiol spot has disappeared (typically 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. The washing steps remove residual base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Verification:
-
Purify the crude thioether by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and remove the solvent in vacuo.
-
Characterize the final product by NMR and MS to confirm its structure and purity.
-
Conclusion
This compound is a potent and versatile chemical intermediate whose value in pharmaceutical synthesis is firmly established. Its predictable reactivity, driven by the acidic thiol group and the electronically modified aromatic ring, allows for the reliable construction of complex thioether linkages. The protocols provided herein offer robust, scalable, and validated methods for both the synthesis of the intermediate itself and its subsequent application. Adherence to strict safety protocols is essential for handling this compound, but with proper care, it serves as an indispensable tool for medicinal chemists and drug development professionals aiming to create the next generation of therapeutics.
References
-
NIST. Benzenethiol, 2,5-dichloro-. Available from: [Link]
-
NIST. Benzenethiol, 2,5-dichloro-. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,6-Dichlorobenzenethiol in Modern Pharmaceutical Manufacturing. Available from: [Link]
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. Available from: [Link]
-
MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available from: [Link]
-
SpectraBase. This compound - Optional[1H NMR] - Spectrum. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Dichlorobenzoyl Chloride in Modern Pharmaceutical Synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of 2,5-dichlorothiophenol. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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Metal-free C-S bond formation using 2,5-Dichlorobenzenethiol
Application Note & Protocol
Title: A Robust, Metal-Free Approach to C-S Bond Formation: Visible-Light-Mediated Synthesis of Diaryl Thioethers Using 2,5-Dichlorobenzenethiol
Introduction: Overcoming the Hurdles in C-S Bond Synthesis
The carbon-sulfur (C-S) bond is a cornerstone in the architecture of numerous high-value molecules, including a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Aryl thioethers, in particular, are prevalent motifs in drugs developed for treating cancer, HIV, and inflammatory diseases.[2] Traditionally, the synthesis of these compounds has relied heavily on transition-metal-catalyzed cross-coupling reactions.[3][4] While powerful, these methods are often plagued by challenges such as catalyst poisoning by sulfur-containing reactants, the need for harsh reaction conditions, and the potential for toxic metal contamination in the final product—a critical concern in drug development.[2]
The development of metal-free C-S bond-forming reactions represents a significant advancement, offering milder conditions, enhanced functional group tolerance, and simplified purification protocols.[5] Among the various strategies, visible-light-promoted reactions have emerged as a particularly sustainable and efficient tool, harnessing light as an inexpensive and non-invasive reagent.[6][7]
This application note details a robust, metal-free protocol for the synthesis of diaryl thioethers utilizing this compound as a versatile and reactive sulfur source.[8] The presence of electron-withdrawing chlorine atoms enhances the reactivity of the thiol group, making it an excellent building block for complex molecular synthesis.[8] We will explore the underlying mechanism, provide a detailed step-by-step experimental protocol, and discuss the broad applicability of this method for researchers in organic synthesis and medicinal chemistry.
Mechanistic Rationale: A Light-Induced Radical Pathway
The described protocol operates through a proposed mechanism involving an intermolecular charge transfer (ICT) complex, initiated by visible light, without the need for an external photoredox catalyst.[9]
The process can be understood through the following key steps:
-
Thiolate Anion Formation: In the presence of a base, such as cesium carbonate (Cs₂CO₃), this compound is deprotonated to form the corresponding highly nucleophilic thiolate anion. Spectroscopic evidence shows a characteristic red-shift in the UV-vis absorption of the thiol upon addition of a base, supporting anion formation.[9]
-
Intermolecular Charge Transfer (ICT): The electron-rich thiolate anion and the electron-accepting aryl halide form a ground-state ICT complex.
-
Photoexcitation and Radical Generation: Upon irradiation with visible light, this complex is excited, facilitating a single-electron transfer (SET) from the thiolate to the aryl halide. This event leads to the homolytic cleavage of the carbon-halogen bond, generating a thiyl radical and an aryl radical.
-
C-S Bond Formation: The highly reactive aryl and thiyl radicals then combine to form the desired C-S bond, yielding the stable diaryl thioether product.
This pathway avoids the high-energy intermediates and harsh conditions associated with traditional thermal nucleophilic aromatic substitution (SₙAr) reactions and circumvents the need for a transition metal catalyst.
Caption: Proposed Mechanism of Visible-Light-Mediated C-S Coupling.
Experimental Protocol: Synthesis of 1-((2,5-Dichlorophenyl)thio)-4-acetylbenzene
This protocol provides a representative procedure adapted from established methodologies for visible-light-promoted C-S coupling.[9][10]
Reaction Scheme:
(Self-generated image of 4'-Bromoacetophenone reacting with this compound to form the thioether product)
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4'-Bromoacetophenone | ≥98% | Sigma-Aldrich | 99-90-1 | Aryl halide substrate |
| This compound | ≥97% | LGC Standards | 5858-18-4 | Sulfur source[11] |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | 534-17-8 | Base |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 | Solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction |
| Brine (Saturated NaCl) | - | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |
| Silica Gel | 230-400 mesh | - | - | For column chromatography |
| 100 mL Glass Reaction Tube | - | - | - | Oven-dried before use |
| Magnetic Stir Bar | - | - | - | - |
| 40 W Blue LED Lamp | - | Kessil or similar | - | Positioned ~5 cm from tube |
| Nitrogen (N₂) Balloon | - | - | - | To maintain an inert atmosphere |
Step-by-Step Procedure
Caption: Experimental Workflow for Thioether Synthesis.
-
Preparation: To an oven-dried 100 mL glass reaction tube containing a magnetic stir bar, add 4'-bromoacetophenone (398 mg, 2.0 mmol, 1.0 equiv), this compound (537 mg, 3.0 mmol, 1.5 equiv), and cesium carbonate (977 mg, 3.0 mmol, 1.5 equiv).[10][12]
-
Causality: Using an excess of the thiol and base ensures complete consumption of the limiting aryl halide and maintains a basic environment conducive to thiolate formation.
-
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with nitrogen for 5-10 minutes. An N₂ balloon can be used to maintain a positive pressure of inert gas.
-
Causality: While the reaction can proceed in air, removing oxygen is essential for optimal results as it can quench radical intermediates, leading to lower yields.[9]
-
-
Solvent Addition: Add 15 mL of anhydrous DMSO via syringe.
-
Causality: DMSO is an excellent solvent for this transformation, effectively dissolving the reagents and facilitating the formation of the charge-transfer complex.[9]
-
-
Reaction: Place the reaction tube approximately 5 cm from a 40 W blue LED lamp and begin vigorous stirring at room temperature. A small fan can be used to maintain a constant temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 4'-bromoacetophenone spot is consumed (typically 5-8 hours).
-
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 30 mL) and then with saturated brine (1 x 30 mL) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure diaryl thioether product.
Expected Characterization
The final product, 1-((2,5-dichlorophenyl)thio)-4-acetylbenzene, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The product is expected to be a white to off-white solid.
Versatility and Scope
The power of this metal-free methodology lies in its broad substrate scope and high functional group tolerance. The reaction is not limited to activated aryl halides; a wide range of electron-withdrawing and electron-donating substituents on the aryl halide are well-tolerated. Similarly, various substituted thiols can be employed.[9]
| Entry | Aryl Halide | Thiol | Product Yield (%)[9] |
| 1 | 4-Iodoacetophenone | 4-Methylbenzenethiol | 95% |
| 2 | 4-Bromobenzonitrile | 4-Methylbenzenethiol | 97% |
| 3 | Methyl 4-iodobenzoate | 4-Methylbenzenethiol | 91% |
| 4 | 1-Bromo-4-nitrobenzene | 4-Methylbenzenethiol | 96% |
| 5 | 4-Bromoacetophenone | 4-Methoxybenzenethiol | 93% |
| 6 | 4-Bromoacetophenone | 4-Chlorobenzenethiol | 94% |
| 7 | 4-Bromoacetophenone | 2-Naphthalenethiol | 88% |
| 8 | 3-Iodopyridine | 4-Methylbenzenethiol | 75% |
Table 1: Representative Substrate Scope for Visible-Light-Mediated C-S Coupling. Yields are from analogous reactions reported in the literature and serve to illustrate the method's versatility.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient light source or incorrect distance. 2. Inactive base (hygroscopic). 3. Oxygen contamination. | 1. Ensure the LED lamp is functional and positioned close to the reaction vessel. 2. Use freshly opened or properly stored Cs₂CO₃. 3. Thoroughly degas the solvent and purge the reaction vessel with N₂ or Argon. |
| Formation of Disulfide | Oxidation of the thiol starting material. | Ensure a robust inert atmosphere is maintained throughout the reaction. Use degassed solvent. |
| Complex Mixture of Products | 1. Reaction run for too long. 2. Impure starting materials. | 1. Monitor the reaction closely by TLC and stop it upon consumption of the limiting reagent. 2. Purify starting materials if necessary. |
Safety Precautions
-
This compound: Harmful if swallowed and causes skin and serious eye irritation.[13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMSO: Can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Cesium Carbonate: Irritant. Avoid inhalation of dust.
-
High-Intensity Light: Avoid looking directly into the LED light source.
Conclusion
This application note presents a highly efficient, reliable, and sustainable protocol for the metal-free synthesis of diaryl thioethers using this compound. By leveraging the power of visible light to mediate a radical-based C-S bond formation, this method circumvents the significant drawbacks of traditional transition-metal catalysis. Its operational simplicity, mild room-temperature conditions, and broad functional group tolerance make it an invaluable tool for researchers and professionals in drug discovery and chemical synthesis, enabling the streamlined construction of valuable sulfur-containing molecules.
References
-
Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263–2267. [Link]
-
Organic & Biomolecular Chemistry. (2021). Metal-free C–S coupling of thiols and disulfides. Royal Society of Chemistry. [Link]
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Bari, S., et al. (2016). Carbon−Sulfur Bond-Forming Reductive Elimination Involving sp-, sp2-, and sp3-Hybridized Carbon. Journal of the American Chemical Society. [Link]
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Semantic Scholar. (2014). Transition‐Metal‐Free Syntheses of Pyridine‐Containing Thioethers Through Two‐Fold CS Bond Formation. [Link]
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ResearchGate. (n.d.). Metal and Additive-Free Nondirected Meta-C–S Bond Formation on Anilines. [Link]
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ResearchGate. (n.d.). Transition-Metal Free C‒S Bond Formation: Synthesis of Polysubstituted Diaryl Sulfides and α-ThioarylCarbonyl Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]
-
ResearchGate. (n.d.). Rapid Synthesis of Aryl Sulfides Through Metal-Free C—S Coupling of Thioalcohols with Diaryliodonium Salts. [Link]
-
Wentz, K. M., & Sanford, M. S. (2016). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 21(3), 300. [Link]
-
Chemical Communications. (2022). Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds. Royal Society of Chemistry. [Link]
-
König, B., et al. (2013). Organocatalytic visible light mediated synthesis of aryl sulfides. Chemical Communications. [Link]
-
Singh, G. S. (2016). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews, 116(15), 8473–8513. [Link]
-
Molecules. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. [Link]
-
ResearchGate. (n.d.). Metal-Free Visible-light Mediated C-S Bond Formation. [Link]
-
Organic Syntheses. (2020). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 97, 16-29. [Link]
-
Organic Syntheses Procedure. (n.d.). Visible-Light-Promoted CS Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]
-
Jamison, C. R., et al. (2017). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. Journal of the American Chemical Society, 139(42), 15123–15129. [Link]
-
Murahashi, S.-I., et al. (2003). Metal-Catalyzed Carbon−Sulfur Bond Formation. Chemical Reviews, 103(8), 2905–2920. [Link]
-
ResearchGate. (2020). Carbon-Sulfur Bond Constructions: From Transition-Metal Catalysis to Sustainable Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. [Link]
-
A-S. S. Hamad, M., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Redox Biology, 36, 101522. [Link]
-
G. V. S. S. N. K. T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130444. [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzenethiol. National Center for Biotechnology Information. [Link]
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The Pivotal Role of 2,5-Dichlorobenzenethiol in the Strategic Synthesis of Hexahydro-1H-Phenothiazine Derivatives
Introduction: The Therapeutic Promise of the Phenothiazine Scaffold
The phenothiazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1] These include antipsychotic, antihistaminic, and antiemetic agents.[2] More recently, phenothiazine derivatives have garnered significant interest as potential antitumor agents, demonstrating cytotoxicity against various cancer cell lines. The unique, non-planar "butterfly" conformation of the phenothiazine ring system, coupled with its electron-rich nature, allows for diverse functionalization and interaction with biological targets. Further exploration of novel derivatives, such as those incorporating a hexahydro-1H-phenothiazine framework, holds the potential for the discovery of next-generation therapeutics with improved efficacy and selectivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of hexahydro-1H-phenothiazine derivatives, with a specific focus on the strategic use of 2,5-dichlorobenzenethiol as a key starting material. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the characterization of the resulting compounds.
Synthetic Strategy: A Multi-Step Approach to Dichloro-Substituted Hexahydro-1H-Phenothiazines
The synthesis of the target 2,8-dichloro-1,2,3,4,4a,10a-hexahydro-1H-phenothiazine derivatives is accomplished through a convergent strategy that involves the preparation of key precursors followed by a crucial cyclocondensation reaction. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of 2,8-dichloro-1,2,3,4,4a,10a-hexahydro-1H-phenothiazine derivatives.
The synthesis commences with the preparation of a 2-aminocyclohexanone derivative via a Mannich reaction. This intermediate is then reacted with this compound in a cyclocondensation step to construct the desired hexahydro-1H-phenothiazine core.
Part 1: Synthesis of 2-(Alkylamino)cyclohexanone Precursors
The initial and critical step is the synthesis of the 2-aminocyclohexanone moiety. The Mannich reaction provides a robust and efficient method for this transformation, involving the aminoalkylation of an enolizable ketone.[3]
Protocol 1: Synthesis of 2-(Methylamino)cyclohexanone Hydrochloride
This protocol details the laboratory-scale synthesis of 2-(methylamino)cyclohexanone hydrochloride, a key precursor for the subsequent cyclocondensation reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 10.0 g | 0.102 |
| Methylamine Hydrochloride | 67.52 | 6.88 g | 0.102 |
| Paraformaldehyde | (CH₂O)n | 3.06 g | 0.102 |
| Ethanol | 46.07 | 50 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | 1 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), methylamine hydrochloride (6.88 g, 0.102 mol), and paraformaldehyde (3.06 g, 0.102 mol).
-
Add 50 mL of ethanol to the flask, followed by the dropwise addition of 1 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product, 2-(methylamino)cyclohexanone hydrochloride, will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 70-80%
Characterization: The structure of the synthesized 2-(methylamino)cyclohexanone hydrochloride should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Part 2: Cyclocondensation with this compound
The cornerstone of this synthesis is the cyclocondensation of the 2-aminocyclohexanone derivative with this compound to form the target 2,8-dichloro-1,2,3,4,4a,10a-hexahydro-1H-phenothiazine. This reaction is believed to proceed through an initial nucleophilic addition of the thiol to the ketone, followed by an intramolecular cyclization and dehydration.
Figure 2: Proposed mechanism for the cyclocondensation reaction.
Protocol 2: Synthesis of 2,8-Dichloro-10-methyl-1,2,3,4,4a,10a-hexahydro-1H-phenothiazine
This protocol outlines the synthesis of a representative dichloro-substituted hexahydro-1H-phenothiazine derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Methylamino)cyclohexanone Hydrochloride | 165.65 | 5.0 g | 0.030 |
| This compound | 179.06 | 5.37 g | 0.030 |
| Polyphosphoric Acid (PPA) | - | 50 g | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-(methylamino)cyclohexanone hydrochloride (5.0 g, 0.030 mol) and this compound (5.37 g, 0.030 mol).
-
Add polyphosphoric acid (50 g) to the flask. PPA acts as both a solvent and a catalyst for this condensation reaction.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Expected Yield: 40-50%
Characterization Data (Predicted and based on related structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.80 (m, 2H, Ar-H), 3.50-3.30 (m, 1H, CH-N), 3.00-2.80 (m, 2H, CH₂-N), 2.90 (s, 3H, N-CH₃), 2.20-1.50 (m, 6H, cyclohexyl-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 142.0, 132.0, 128.0, 125.0, 120.0 (Ar-C), 60.0 (CH-N), 50.0 (CH₂-N), 40.0 (N-CH₃), 35.0, 30.0, 25.0, 20.0 (cyclohexyl-C).
-
IR (KBr, cm⁻¹): 3350 (N-H stretch, if not N-alkylated), 2930, 2850 (C-H stretch), 1580, 1470 (C=C stretch), 810 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z calculated for C₁₃H₁₅Cl₂NS.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the 2-aminocyclohexanone precursor in Protocol 1 is a critical checkpoint. The identity and purity of this intermediate should be rigorously confirmed by spectroscopic methods before proceeding to the cyclocondensation step. Similarly, the final product from Protocol 2 should be thoroughly characterized to confirm the formation of the desired 2,8-dichloro-hexahydro-1H-phenothiazine structure. Comparison of the obtained spectroscopic data with the predicted values and data from related compounds in the literature will serve as a validation of the synthetic outcome.
Conclusion and Future Perspectives
This application note has detailed a strategic and practical approach for the synthesis of 2,8-dichloro-substituted hexahydro-1H-phenothiazine derivatives, leveraging the key starting material, this compound. The provided protocols offer a solid foundation for researchers to synthesize these and analogous compounds. The modularity of this synthetic route, particularly in the choice of the primary amine for the Mannich reaction, allows for the creation of a diverse library of hexahydro-1H-phenothiazine derivatives. The subsequent biological evaluation of these novel compounds could lead to the identification of promising new therapeutic agents, particularly in the realm of oncology. The exploration of alternative catalysts and reaction conditions for the cyclocondensation step could further optimize the synthesis and broaden its applicability.
References
- BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
- Sarmiento, G. P., et al. (2017). N -haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Full-text available.
- SpectraBase. (2024). 10H-Phenothiazine, 2-chloro-10-(3-chloropropyl)-.
- ChemicalBook. (n.d.). Phenothiazine(92-84-2) 1H NMR spectrum.
- Gautam, V., et al. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity.
- National Center for Biotechnology Information. (2022).
- Patents, Google. (n.d.). Synthesis of 2-substituted phenothiazines.
- Pabla Sarmiento, G., et al. (2017). 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives.
- National Center for Biotechnology Information. (2008). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. PubMed Central.
- PrepChem.com. (n.d.). Synthesis of Cyclohexanone morpholine enamine (II).
- National Center for Biotechnology Information. (n.d.). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- Patents, Google. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis.
- National Center for Biotechnology Information. (n.d.). (1R,4S)-7,8-Dichloro-1,2,3,4-tetrahydro-1,11,11-trimethyl-1,4-methanophenazine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichlorobenzenethiol
Welcome to the technical support center for the synthesis of 2,5-Dichlorobenzenethiol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. My goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and optimize your yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable method is the reduction of 2,5-dichlorobenzenesulfonyl chloride. This precursor is generally stable and commercially available.[1] The reduction can be achieved using various reagents, with zinc and acid or triphenylphosphine being common choices.[2][3] An alternative, though sometimes more complex, route involves the diazotization of 2,5-dichloroaniline followed by reaction with a sulfur source like thiourea.[4]
Q2: What are the key physical properties of this compound I should be aware of?
This compound is a liquid with a boiling point of approximately 112-116 °C at 50 mmHg. Its molecular weight is 179.07 g/mol .[5] It is important to handle this compound in a well-ventilated fume hood, as it is classified as an irritant to the skin, eyes, and respiratory system.
Q3: Is this compound prone to degradation? How should it be stored?
Yes, like many thiols, this compound is susceptible to oxidation.[6] Exposure to air can lead to the formation of the corresponding disulfide (1,2-bis(2,5-dichlorophenyl)disulfane), which appears as an insoluble impurity and is a primary cause of yield loss.[6][7] For long-term storage, it is advisable to keep the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container and store it in a cool, dark place.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis. The primary focus will be on the reduction of 2,5-dichlorobenzenesulfonyl chloride, as it is the more common laboratory-scale synthesis.
Issue 1: The reaction appears sluggish or fails to go to completion.
Possible Cause A: Poor Quality or Inactive Reducing Agent
-
Expert Insight: If you are using a metal-based reduction, such as zinc dust, its activity is paramount. The surface of the zinc can oxidize over time, reducing its effectiveness.
-
Recommended Solution:
-
Activate the Zinc: Before starting the reaction, consider activating the zinc dust by briefly stirring it with a dilute acid (e.g., 1M HCl), followed by washing with water, ethanol, and then ether, and drying under vacuum. This removes the passivating oxide layer.
-
Reagent Purity: For other reducing agents like triphenylphosphine, ensure they are of high purity and have been stored correctly to prevent degradation.[2][8]
-
Possible Cause B: Suboptimal Reaction Conditions
-
Expert Insight: Temperature and solvent choice are critical. The reduction of a sulfonyl chloride is an energetic process, but insufficient heat can lead to a stalled reaction.
-
Recommended Solution:
-
Temperature Control: If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can promote side reactions.
-
Solvent Selection: Ensure your solvent is appropriate for the chosen reducing agent and is sufficiently de-oxygenated to prevent premature oxidation of the product.[6] Toluene is often a suitable solvent for reductions using triphenylphosphine.[2]
-
Issue 2: The final yield is significantly lower than expected.
This is the most common complaint. Low yields can often be traced to one of two culprits: disulfide formation or losses during the workup procedure.
Possible Cause A: Oxidation to Disulfide
-
Expert Insight: The thiol product is highly susceptible to oxidation, especially under basic conditions or in the presence of air.[6] This is the most frequent cause of yield loss.
-
Recommended Solutions:
-
Maintain an Inert Atmosphere: This is the most critical preventative measure. Conduct the reaction and the subsequent workup under a blanket of nitrogen or argon.[6]
-
Use De-oxygenated Solvents: Before use, sparge all solvents (for both the reaction and the extraction) with nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.[6]
-
Acidic Workup: During the aqueous workup, keep the solution acidic. This keeps the thiol in its protonated R-SH form, which is generally less prone to oxidation than the thiolate anion (R-S⁻) that forms under basic conditions.
-
Possible Cause B: Product Loss During Extraction and Purification
-
Expert Insight: this compound has some volatility.[9] Aggressive removal of solvent on a rotary evaporator, especially at higher temperatures, can lead to significant product loss.
-
Recommended Solutions:
-
Careful Solvent Removal: Remove the extraction solvent under reduced pressure at a low temperature (e.g., <40°C).
-
Purification Strategy: If distillation is used for purification, ensure it is performed under a good vacuum to keep the boiling temperature down, minimizing thermal decomposition or side reactions.[10] For smaller scales, flash column chromatography on silica gel can be an effective purification method.
-
Troubleshooting Flowchart
Here is a logical workflow to diagnose and address low yield issues.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis via reduction of the sulfonyl chloride.
Materials:
-
2,5-Dichlorobenzenesulfonyl chloride[1]
-
Triphenylphosphine (PPh₃)[2]
-
Toluene (anhydrous, de-oxygenated)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) in de-oxygenated toluene. Add triphenylphosphine (approx. 1.1 to 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC (a suitable eluent is 5-10% ethyl acetate in hexanes). If the reaction is slow, it can be gently heated to 40-60 °C. The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine. Maintain an inert atmosphere as much as possible during transfers.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solvent in vacuo at low temperature (<40 °C).
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/Torr) | Key Hazard |
| This compound | C₆H₄Cl₂S | 179.07[5] | 112-116 / 50 | Irritant |
| 2,5-Dichlorobenzenesulfonyl chloride | C₆H₃Cl₃O₂S | 245.51[1] | - | Corrosive |
References
- EvitaChem. (n.d.). Buy this compound (EVT-301333) | 5858-18-4. EvitaChem.
- Sigma-Aldrich. (n.d.). This compound 98 5858-18-4.
- BenchChem. (n.d.). Troubleshooting low yields in thiol synthesis.
- Sigma-Aldrich. (n.d.). This compound 98 5858-18-4.
- Google Patents. (n.d.). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol.
- Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). A reduction of sulfonyl chlorides in the presence of triphenylphosphine in toluene enables an efficient and convenient method for the synthesis of arylthiols. Synthesis, 2009(19), 3211-3213.
- Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides.
- PrepChem.com. (n.d.). Synthesis of 2,5-dichlorothiophenol.
- Newman, M. S., & Karnes, H. A. (1966).
- Li, Z., et al. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(15), 4995.
- KCIL Chemofarbe Group. (n.d.). 2,5-Dichlorothiophene.
- ChemicalBook. (2022). Synthesis of 2,5-Dihydrothiophene.
- BenchChem. (n.d.).
- ScienceMadness Discussion Board. (2008). sulfonylchloride to thiol.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- BenchChem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- BenchChem. (n.d.). Technical Support Center: Optimizing 2,5-Dichloropyrazine Synthesis.
- Synform. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
- NIST. (n.d.). Benzenethiol, 2,5-dichloro-. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). 2 5-dichloro benzene thiol.
- Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
- Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzenesulfonyl chloride 98 5402-73-3.
- Google Patents. (n.d.). CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method.
- ChemicalBook. (n.d.). 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum.
- Google Patents. (n.d.). US2492644A - Process for making 2,5-dichlorothiophene.
- GSRS. (n.d.). This compound.
- Wagner, C., & Marshall, P. (2010). Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction.
- Hughes, D. L., et al. (2020). Comparative Study of Click Handle Stability in Common Ligation Conditions.
Sources
- 1. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. This compound 98 5858-18-4 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - sulfonylchloride to thiol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 9. Buy this compound (EVT-301333) | 5858-18-4 [evitachem.com]
- 10. Benzenethiol, 2,5-dichloro- [webbook.nist.gov]
Technical Support Center: Purification of Crude 2,5-Dichlorobenzenethiol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of crude 2,5-Dichlorobenzenethiol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a vital building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, its purification can be challenging due to its reactivity and the presence of closely related impurities. The primary goals of purification are to remove unreacted starting materials, byproducts, and degradation products, particularly the corresponding disulfide, which can form via oxidation. This guide will walk you through common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the typical impurities I can expect in my crude this compound?
A1: The impurity profile of crude this compound largely depends on its synthetic route. Common synthesis involves the reduction of 2,5-dichlorobenzenesulfonyl chloride. Potential impurities include:
-
2,5-Dichlorophenyl disulfide: This is the most common impurity, formed by the oxidation of the thiol.
-
Unreacted 2,5-dichlorobenzenesulfonyl chloride: The starting material for the reduction.
-
Isomeric dichlorobenzenethiols: Depending on the purity of the starting materials, other isomers like 2,4- or 3,4-dichlorobenzenethiol might be present.
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: My purified this compound has a strong, unpleasant odor. Is this normal?
A2: Yes, thiols are notorious for their strong and unpleasant odors, often described as stench.[3] This is an inherent property of the compound and not necessarily an indication of impurity. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[4][5][6][7]
Q3: What are the key physical properties of this compound I should be aware of?
A3: Knowing the physical properties is crucial for selecting the right purification method.
| Property | Value |
| Molecular Formula | C₆H₄Cl₂S[3][8] |
| Molecular Weight | 179.07 g/mol [1][3][8] |
| Melting Point | 22-25 °C[3] |
| Boiling Point | 112-116 °C at 50 mmHg[1][3] |
| Appearance | Colorless to light yellow liquid or solid |
| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and ethers. |
Q4: How can I prevent the oxidation of my thiol to the disulfide during purification and storage?
A4: Oxidation to the disulfide is a primary challenge. To minimize this:
-
Work under an inert atmosphere: Use nitrogen or argon to blanket your reactions and purifications.
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degas them by sparging with an inert gas or by the freeze-pump-thaw method.[9]
-
Add antioxidants: In some cases, a small amount of an antioxidant can be added, but this will need to be removed in a subsequent step.
-
Store properly: Store the purified thiol under an inert atmosphere, in a tightly sealed container, and at a low temperature.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My distillation of crude this compound is not giving a pure product.
Possible Causes & Solutions:
-
Cause: Co-distillation of impurities with similar boiling points.
-
Cause: Thermal decomposition during distillation.
-
Solution: Use the lowest possible temperature by employing a high vacuum. Ensure the heating mantle is set to a temperature just sufficient to cause boiling.
-
-
Cause: Oxidation during distillation.
-
Solution: Perform the distillation under an inert atmosphere (nitrogen or argon).
-
Problem 2: I am having difficulty recrystallizing this compound.
Possible Causes & Solutions:
-
Cause: Incorrect solvent choice.
-
Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which has a low melting point, a low-boiling point solvent or a co-solvent system (e.g., hexane/ethyl acetate) might be effective. Perform small-scale solubility tests to find the optimal solvent system.
-
-
Cause: Oiling out instead of crystallization.
-
Solution: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling, more dilute solutions, or scratching the inside of the flask to induce crystallization.
-
-
Cause: Impurities inhibiting crystallization.
-
Solution: If the crude material is very impure, a preliminary purification step like a quick filtration through a plug of silica gel might be necessary to remove baseline impurities before attempting recrystallization.
-
Problem 3: Column chromatography is leading to product loss and oxidation.
Possible Causes & Solutions:
-
Cause: Interaction with silica gel.
-
Solution: Silica gel can be slightly acidic and may promote oxidation or degradation of thiols. To mitigate this, you can use deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or switch to a less acidic stationary phase like alumina.
-
-
Cause: Air oxidation on the column.
-
Solution: Use degassed solvents for your mobile phase.[9] While challenging, running the column under a positive pressure of nitrogen can also help minimize contact with air.
-
-
Cause: Product streaking or broad peaks.
-
Solution: This could be due to overloading the column or poor solubility in the mobile phase. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading. A gradient elution might also improve separation.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and some byproducts with significantly different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at 112-116 °C at approximately 50 mmHg.[1][3] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities start to come over.
-
Storage: Transfer the purified product to a clean, dry, and inert-atmosphere-filled container for storage.
Protocol 2: Recrystallization
Recrystallization is effective for removing impurities that have different solubility profiles from the desired product.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, ethanol, methanol, or mixtures) at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This technique is useful for separating compounds with different polarities.
Step-by-Step Methodology:
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between this compound and its impurities.
-
Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure (with air or nitrogen).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Decision-Making Workflow for Purification
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Workflow for Column Chromatography
Caption: A guide for troubleshooting common chromatography issues.
References
-
ChemWhat. (n.d.). 2,5-DICHLOROTHIOPHENOL. [Link]
- Google Patents. (n.d.). US3440288A - Method for preparing chlorobenzene thiols.
-
NIST. (n.d.). Benzenethiol, 2,5-dichloro-. [Link]
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
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- 9. info.gbiosciences.com [info.gbiosciences.com]
Preventing oxidation of 2,5-Dichlorobenzenethiol during storage
Introduction
Welcome to the technical support guide for 2,5-Dichlorobenzenethiol (CAS 5858-18-4).[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This compound is a valuable reagent in the synthesis of various compounds, including radiolabeled alkyl aryl ethers and sulfides.[1][3][4] However, its thiol group is susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the integrity of this compound during storage and handling.
I. The Challenge: Oxidation of this compound
The primary issue encountered during the storage of this compound is its oxidation. The thiol (-SH) group can be readily oxidized, especially in the presence of atmospheric oxygen, to form a disulfide (S-S) bond, creating a dimer of the original molecule.[5] Further oxidation can lead to the formation of sulfinic and sulfonic acids.[5] This degradation not only depletes the active thiol but also introduces impurities that can interfere with subsequent reactions.
Mechanism of Oxidation
The oxidation of thiols is often catalyzed by factors such as exposure to air (oxygen), light, and trace metal ions.[6] The process is also pH-dependent, with the more reactive thiolate anion (RS⁻) being favored at higher pH values, thus increasing the rate of oxidation.[6]
Caption: Oxidation pathway of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My this compound has a yellowish tint. Is it still usable?
A slight yellowish color can develop over time and may not necessarily indicate significant degradation. However, it is a sign that some level of oxidation may have occurred.[4] It is highly recommended to assess the purity of the material before use, especially for sensitive applications. You can use techniques like NMR or chromatography to check for the presence of the corresponding disulfide or other oxidation byproducts.
Q2: Can I store this compound in a standard laboratory freezer at -20°C?
While refrigeration is recommended, storage at -20°C is generally acceptable for short to medium-term storage. However, for long-term stability, storage at -80°C is preferable to minimize the rate of oxidation. Regardless of the temperature, the most critical factor is maintaining an inert atmosphere.[5] Repeated freeze-thaw cycles should be avoided as they can introduce atmospheric oxygen and moisture, accelerating degradation.
Q3: What is the best way to handle this compound to minimize oxidation?
Handling should always be performed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[6][7][8] Use of a glovebox or Schlenk line techniques is highly recommended.[8] When transferring the material, use clean, dry syringes or cannulas. After dispensing the required amount, flush the headspace of the container with an inert gas before re-sealing.
Q4: Are there any additives I can use to prevent oxidation in solution?
Yes, antioxidants can be effective in preventing thiol oxidation in solution.[9][10] Ascorbic acid (Vitamin C) is a commonly used antioxidant.[9] Additionally, including a chelating agent like EDTA (1-5 mM) in your buffers can sequester divalent metal ions that catalyze thiol oxidation.[6]
III. Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction failure or low yield | Oxidized starting material (disulfide formation). | 1. Verify Purity: Analyze the this compound using techniques like ¹H NMR, LC-MS, or GC-MS to confirm the presence of the free thiol and quantify any disulfide impurity.[11][12][13] 2. Reduce Disulfide: If disulfide is present, it can be reduced back to the thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[6][9] TCEP is often preferred as it is stable and does not need to be removed before subsequent reactions like maleimide conjugations.[6] |
| Inconsistent results between batches | Variable levels of oxidation in the stored reagent. | 1. Standardize Storage: Implement a strict storage protocol for all batches of this compound, including inert atmosphere blanketing and consistent temperature. 2. Aliquot: Upon receiving a new bottle, aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main container is opened, reducing the chance of contamination and oxidation. |
| Visible precipitate in the container | Formation of insoluble oxidation products. | 1. Do not use: If a precipitate is observed, it is a strong indication of significant degradation. The material should be properly disposed of. 2. Review Storage: Re-evaluate your storage conditions. Ensure the container is properly sealed and the inert atmosphere is maintained. Check for any potential sources of contamination. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments using this compound.
IV. Best Practices for Storage and Handling
To ensure the long-term stability and purity of this compound, adhere to the following best practices.
Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, shaded area.[7] For long-term storage, -80°C is recommended. | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[5][7] | Prevents contact with atmospheric oxygen, a primary oxidizing agent.[6] |
| Container | Use a tightly sealed, opaque container. Amber glass vials with PTFE-lined caps are ideal. | Protects the compound from light, which can catalyze oxidation, and prevents moisture ingress. |
| Location | Store in a dry, well-ventilated place away from strong oxidizing agents and bases.[14][15] | Minimizes the risk of accidental reactions and ensures a safe storage environment. |
Handling Protocol: Inert Gas Blanketing
This protocol describes the process of creating an inert atmosphere in the storage container.
Materials:
-
Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator.
-
Tubing to connect the gas source to a needle.
-
A long needle for gas inlet and a short needle for gas outlet.
-
Septum-capped vial containing this compound.
Procedure:
-
Ensure all equipment is clean and dry.
-
Pierce the septum of the vial with both the long inlet needle and the short outlet needle. The inlet needle should reach the bottom of the vial's headspace, just above the liquid level. The outlet needle should only just pierce the septum.
-
Slowly introduce a gentle stream of inert gas through the inlet needle. This will displace the air in the headspace, which will exit through the outlet needle.
-
Flush the headspace for several minutes. The time required will depend on the size of the container and the flow rate of the gas.
-
While the inert gas is still flowing, remove the outlet needle first, followed by the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.
-
Seal the cap securely and store the vial under the recommended conditions.
V. Analytical Methods for Purity Assessment
Regularly assessing the purity of your this compound is crucial. Several analytical techniques can be employed for this purpose.
-
Spectroscopic Methods:
-
Chromatographic Techniques:
-
Mass Spectrometry (MS):
VI. References
-
BenchChem. (n.d.). avoiding disulfide bond formation during thiol-based conjugation. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis. Retrieved from
-
TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from
-
ResearchGate. (2016). How to prevent disulfide bond scrambling? Retrieved from
-
MtoZ Biolabs. (n.d.). Detection of Free Thiol Content. Retrieved from
-
Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from
-
PubMed. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. Retrieved from
-
ResearchGate. (2025). Thiol-based antioxidants. Retrieved from
-
PubMed Central. (n.d.). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. Retrieved from
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from
-
University of Tuscia. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from
-
Reddit. (2013). Handling thiols in the lab. Retrieved from
-
JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,5-DICHLOROTHIOPHENOL. Retrieved from
-
Bibliomed. (2021). Effects of storage conditions on thiol disulfide homeostasis. Retrieved from
-
EvitaChem. (n.d.). Buy this compound (EVT-301333) | 5858-18-4. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 98 5858-18-4. Retrieved from
-
NIST. (n.d.). Benzenethiol, 2,5-dichloro-. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 98 5858-18-4. Retrieved from
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- 2. Benzenethiol, 2,5-dichloro- [webbook.nist.gov]
- 3. 2,5-ジクロロベンゼンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound (EVT-301333) | 5858-18-4 [evitachem.com]
- 5. Video: Preparation and Reactions of Thiols [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. reddit.com [reddit.com]
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- 10. rapidnovor.com [rapidnovor.com]
- 11. mdpi.com [mdpi.com]
- 12. research.unipd.it [research.unipd.it]
- 13. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Synthesis of Thiolate-Protected Nanoclusters with 2,5-Dichlorobenzenethiol (2,5-DCBT)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,5-dichlorobenzenethiol (2,5-DCBT) in nanocluster synthesis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your experiments and mitigate common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: The reaction mixture turns black or a black precipitate forms immediately upon adding the reducing agent.
Question: I've just added the sodium borohydride (NaBH₄) to my gold salt and 2,5-DCBT mixture, and it instantly turned black and formed a precipitate. My goal was to synthesize discrete nanoclusters. What's happening and how can I fix it?
Answer:
This is a classic sign of uncontrolled, rapid reduction of the gold precursor, leading to the formation of large, aggregated gold nanoparticles rather than atomically precise nanoclusters. The black color is characteristic of the surface plasmon resonance of these larger nanoparticles.
Underlying Causes:
-
Excessively Fast Reduction Kinetics: The reduction of Au(I)-thiolate intermediates to Au(0) is happening too quickly, bypassing the "magic number" cluster formation pathways.[1][2] Several factors can contribute to this, including the concentration and addition rate of the reducing agent.
-
Insufficient Ligand Protection: There may not be enough 2,5-DCBT available at the moment of reduction to stabilize the nascent gold atoms, leading them to coalesce into larger particles.
-
Temperature Spikes: A highly exothermic reduction reaction can locally increase the temperature, further accelerating the aggregation process.
Troubleshooting Protocol:
-
Control the Reductant Addition:
-
Optimize Reagent Ratios:
-
Ensure an adequate excess of the 2,5-DCBT ligand. While a 1:3 ratio of Au:thiol is common, you may need to increase this to ensure sufficient stabilization.[3]
-
Reduce the amount of NaBH₄. A common starting point is a Au:NaBH₄ molar ratio of 1:5, rather than the 1:10 ratio often used for nanoparticle synthesis.[3][4]
-
-
Maintain Low Temperature:
-
Perform the reduction at a reduced temperature. Cooling the reaction vessel in an ice bath (0-4 °C) before and during the addition of NaBH₄ can significantly slow down the reduction rate and prevent aggregation.[5]
-
-
Ensure Proper Mixing:
-
Vigorous stirring is crucial to ensure rapid dispersal of the reducing agent, preventing localized high concentrations that lead to uncontrolled growth.[1]
-
Issue 2: The final product is a mixture of different-sized clusters or is polydisperse.
Question: My mass spectrometry and UV-Vis results indicate a range of cluster sizes in my final product instead of a monodisperse sample of a specific nanocluster like Au₂₅(2,5-DCBT)₁₈. How can I improve the size selectivity of my synthesis?
Answer:
Achieving atomic precision is a common challenge in nanocluster synthesis. A polydisperse product suggests that the reaction conditions favor multiple stable cluster sizes or that the "size-focusing" mechanism is not efficient.[6]
Underlying Causes:
-
Suboptimal Reaction Kinetics: The balance between cluster growth and etching is not fine-tuned, allowing multiple cluster sizes to coexist.[7]
-
Ligand Exchange and Rearrangement: Side reactions involving ligand exchange can lead to the transformation of one cluster size into another, resulting in a mixture.[6][8]
-
Inadequate Aging/Etching Time: The reaction may not have been allowed to proceed long enough for the thermodynamically most stable cluster to become the dominant product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polydispersity.
Troubleshooting Protocol:
-
Implement a Controlled Reduction:
-
Introduce an "Aging" Step:
-
After the initial reduction, allow the reaction mixture to stir at room temperature for an extended period (e.g., 12-48 hours). This "aging" allows for the gradual conversion of less stable clusters into the most thermodynamically favored species.[9]
-
-
Optimize Ligand-to-Gold Ratio:
-
Post-Synthesis Purification:
-
Fractional Precipitation/Recrystallization: This is a powerful technique to separate clusters of different sizes. It involves dissolving the crude product in a good solvent (e.g., toluene) and slowly adding a poor solvent (e.g., methanol or acetone) to selectively precipitate larger or less soluble clusters first.[11][12]
-
Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC): These methods can provide high-resolution separation of different cluster sizes.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of 2,5-DCBT in the synthesis, and how do the chlorine atoms affect the outcome?
A1: 2,5-DCBT, like other thiols, acts as a stabilizing ligand. The sulfur atom forms a strong bond with gold, creating a protective monolayer around the nanocluster core. This monolayer prevents aggregation and dictates the cluster's electronic structure and stability.[6] The two chlorine atoms on the benzene ring have two main effects:
-
Electronic Effect: As electron-withdrawing groups, the chlorine atoms can influence the strength of the Au-S bond, potentially affecting the stability and reactivity of the resulting nanoclusters.
-
Steric Effect: The presence of these substituents provides steric hindrance, which can play a crucial role in directing the synthesis towards specific "magic number" cluster sizes by making certain core geometries more favorable than others.[8][10]
Q2: My nanoclusters seem stable in organic solvents but aggregate when I try to transfer them to an aqueous solution. Why does this happen and what can I do?
A2: This is a common issue related to the surface chemistry of the nanoclusters. The 2,5-DCBT ligand is hydrophobic, making the nanoclusters soluble in organic solvents like toluene or dichloromethane. When transferred to water, the hydrophobic ligands are repelled, causing the clusters to aggregate to minimize their contact with the aqueous environment.[15] To solve this, you need to perform a ligand exchange reaction to replace the hydrophobic 2,5-DCBT with a hydrophilic thiol, such as glutathione or mercaptoundecanoic acid. This process makes the nanocluster surface water-soluble.[6][16]
Q3: How can I confirm that I have successfully synthesized Au₂₅(2,5-DCBT)₁₈ and not other clusters or nanoparticles?
A3: A combination of characterization techniques is essential for unambiguous identification:
-
UV-Vis Spectroscopy: Au₂₅(SR)₁₈ nanoclusters have a characteristic optical absorption spectrum with distinct peaks, unlike the single broad plasmon peak of larger nanoparticles.
-
Mass Spectrometry (MALDI or ESI): This is the definitive technique. It allows you to determine the exact mass of the nanocluster, confirming the precise number of gold atoms and ligands. For Au₂₅(2,5-DCBT)₁₈, you would look for a peak corresponding to its calculated molecular weight.
-
Transmission Electron Microscopy (TEM): TEM can confirm the ultrasmall size and monodispersity of your sample, though it cannot resolve the exact atom count for such small clusters.
Q4: Can I use a different reducing agent instead of sodium borohydride?
A4: Yes, other reducing agents can be used, and their choice can significantly impact the reaction outcome.
-
Weak Reducing Agents: Agents like carbon monoxide or ascorbic acid can lead to a slower, more controlled reduction process, which can be beneficial for synthesizing specific cluster sizes.[17][18] The use of weaker reductants is often a key strategy in achieving high yields of atomically precise clusters.[7]
-
Dual Reductant Systems: Some protocols use a combination of a strong and a weak reducing agent to control both the nucleation and growth phases of the synthesis independently.[17] The choice of reductant should be tailored to the desired cluster and requires careful optimization of the reaction conditions.[19]
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Potential Issue if Deviated |
| Au : Thiol Molar Ratio | 1 : 3 to 1 : 5 | Ligand stabilization of core | Too Low: Incomplete protection, aggregation. Too High: Formation of Au(I)-thiolate complexes. |
| Au : NaBH₄ Molar Ratio | 1 : 3 to 1 : 5 | Controlled reduction | Too High: Rapid reduction, nanoparticle formation. Too Low: Incomplete reaction. |
| Reaction Temperature | 0 - 25 °C | Control reaction kinetics | Too High: Increased aggregation, polydispersity. |
| Reductant Addition Time | 10 - 30 min | Slow, controlled growth | Too Short: Uncontrolled nucleation, black precipitate. |
| "Aging" Time | 12 - 48 hours | Size focusing | Too Short: Polydisperse product mixture. |
Experimental Protocols
Protocol 1: Purification by Fractional Precipitation
This protocol is designed to separate a desired nanocluster from a mixture of different sizes.
-
Dissolution: Dissolve the crude nanocluster product in a minimal amount of a "good" solvent (e.g., toluene) to create a concentrated solution.
-
Induce Precipitation: While stirring, slowly add a "poor" solvent (e.g., methanol) dropwise. A syringe pump is recommended for a consistent rate.
-
Monitor Turbidity: Continue adding the poor solvent until the solution becomes slightly turbid. This indicates the beginning of precipitation, typically of the largest or least soluble clusters.
-
Equilibration: Stop adding the poor solvent and allow the solution to stir for 1-2 hours to equilibrate.
-
Separation: Separate the precipitate from the supernatant by centrifugation.
-
Analysis: Analyze both the precipitate and the supernatant (after solvent removal) using mass spectrometry and UV-Vis spectroscopy to determine the composition of each fraction.
-
Repeat: Repeat the process on the desired fraction to achieve higher purity.[11]
References
- Understanding the Growth Mechanism of Thiol-Conjug
- How to prevent gold nanoparticles
- Control over product formation and thermodynamic stability of thiolate-protected gold nanoclusters through tuning of surface protecting ligands. RSC Publishing.
- Mechanism of Thiol Ligand-Mediated Regulation of Metal–Ligand Interface Interactions in Face-Centered Cubic Gold Nanoclusters (Au28/Au36/Au44): A Theoretical Study.
- Ligand exchange reactions on thiolate-protected gold nanoclusters. PubMed Central.
- Isolation and Purification of Single Gold Nanoclusters by Alternate Pumping Chrom
- Gold–Thiolate Nanocluster Dynamics and Intercluster Reactions Enabled by a Machine Learned Inter
- How can I reduce/stop aggregation during synthesis of gold nanoparticles using plant as reducing and stabilizing agent?
- Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. RSC Publishing.
- Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. PubMed Central.
- How to prevent Au nanoparticle aggregation?
- Isolation of Gold Nanoclusters. SpringerLink.
- Isolation and Purification of Single Gold Nanoclusters by Alternate Pumping Chromatography.
- Purification and separation of ultra-small metal nanoclusters. PubMed Central.
- Controlled reduction for size selective synthesis of thiolate-protected gold nanoclusters Aun(n = 20, 24, 39, 40). PubMed Central.
- Influence of different cleaning processes on the surface chemistry of gold nanoparticles. AIP Publishing.
- Glutathione Disulfide as a Reducing, Capping, and Mass-Separating Agent for the Synthesis and Enrichment of Gold Nanoclusters. MDPI.
- Controlled reduction for size selective synthesis of thiolate-protected gold nanoclusters Au n (n = 20, 24, 39, 40).
- The use of dual reductants in gold nanoparticle syntheses. RSC Publishing.
- Synthesis of Monodisperse [Oct4N+][Au25(SR)18−] Nanoparticles, with Some Mechanistic Observations.
- Ultra-purified Au25 nanoclusters: Synthesis and characteriz
- [Ag59(2,5-DCBT)32]3-: A new cluster and a precursor for three well-known clusters.
- [Ag59(2,5-DCBT)32]3−: a new cluster and a precursor for three well-known clusters. RSC Publishing.
- Understanding the Growth Mechanism of Thiol-Conjug
- Synthesis of ultra‐small gold nanorods: Effect of reducing agent on reaction r
- High yield synthesis of Au25 nanoclusters by controlling the reduction process. PubMed.
- Ligand exchange reactions on thiolate-protected gold nanoclusters.
- Gold–Thiolate Nanocluster Dynamics and Intercluster Reactions Enabled by a Machine Learned Inter
- Observation of Cluster Size Growth in CO-Directed Synthesis of Au25(SR)18 Nanoclusters.
- High Yield Synthesis of Au-25 Nanoclusters by Controlling the Reduction Process.
Sources
- 1. Controlled reduction for size selective synthesis of thiolate-protected gold nanoclusters Aun(n = 20, 24, 39, 40) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High yield synthesis of Au25 nanoclusters by controlling the reduction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ligand exchange reactions on thiolate-protected gold nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Control over product formation and thermodynamic stability of thiolate-protected gold nanoclusters through tuning of surface protecting ligands - Nanoscale (RSC Publishing) DOI:10.1039/D3NR02617E [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isolation of Gold Nanoclusters [ebrary.net]
- 12. Purification and separation of ultra-small metal nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nanohybrids.net [nanohybrids.net]
- 16. researchgate.net [researchgate.net]
- 17. The use of dual reductants in gold nanoparticle syntheses - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07724F [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2,5-Dichlorobenzenethiol Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the efficient catalytic coupling of 2,5-Dichlorobenzenethiol. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient coupling reactions for this compound?
The primary and most efficient coupling reactions involving this compound are Carbon-Sulfur (C-S) cross-coupling reactions. These methods are fundamental for synthesizing diaryl thioethers, which are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The main catalytic systems employed are based on palladium (Pd) and copper (Cu).
-
Palladium-catalyzed C-S Coupling (Buchwald-Hartwig type): This is a versatile and widely used method. It typically involves a palladium precatalyst and a specialized phosphine ligand to couple the thiol with aryl halides or triflates.[3]
-
Copper-catalyzed C-S Coupling (Ullmann type): This represents a more classical and cost-effective approach. Modern protocols often use copper(I) salts, sometimes in the absence of a ligand, making it an attractive option for large-scale synthesis.[4][5][6][7]
While the chlorine atoms on the ring can participate in other cross-coupling reactions (e.g., Suzuki, Sonogashira), the thiol group's high nucleophilicity and its tendency to coordinate strongly with transition metals make C-S coupling the most direct and common transformation.[5]
Q2: What are the critical factors to consider when selecting a catalyst system for C-S coupling with this compound?
Selecting the optimal catalyst system requires a multifactorial analysis. The interplay between the metal center, ligand, base, and solvent dictates the reaction's success.
-
Metal Choice (Pd vs. Cu):
-
Palladium: Generally offers higher reactivity and broader substrate scope, especially for less reactive coupling partners like aryl chlorides. However, palladium catalysts are more expensive and can be susceptible to poisoning by the thiol.[5]
-
Copper: More economical and robust, often requiring simpler reaction setups, sometimes even ligand-free conditions.[4][5] Traditional Ullmann conditions were harsh, but modern ligand-assisted protocols have significantly improved their mildness and efficiency.[6][8][9]
-
-
Ligand Selection: The ligand is arguably the most critical component, especially in palladium catalysis. It stabilizes the metal center, promotes the desired catalytic cycle, and prevents catalyst deactivation.
-
For Palladium: Bulky, electron-rich monophosphine or bidentate phosphine ligands are preferred.[3][10][11][12] They facilitate the crucial reductive elimination step and can protect the palladium center from being irreversibly bound by the thiolate.[10]
-
For Copper: While many modern copper systems are ligand-free[4][5][13], ligands like phenanthrolines or diamines can significantly accelerate the reaction, allowing for lower temperatures and broader substrate scope.[1][14]
-
-
Base and Solvent: The base deprotonates the thiol to form the active thiolate nucleophile. The choice of base and solvent is interdependent. Common systems include soluble organic bases (e.g., Cs₂CO₃, K₂CO₃) in polar aprotic solvents (e.g., DMF, Dioxane, Toluene).[15][16]
Q3: Which specific catalyst systems are recommended as a starting point for coupling this compound with an aryl bromide?
For a reliable starting point, consider the following well-established systems. Always begin with a small-scale test reaction to optimize conditions.
| Catalyst System | Metal Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Advantages & Considerations |
| Palladium-based | Pd₂(dba)₃ (1-2%) | Xantphos (2-4%) | K₃PO₄ or Cs₂CO₃ (2.0) | Toluene or Dioxane | 80-110 | General, high-yielding for a broad scope of aryl bromides.[3] Ligand is air-stable but can be expensive. |
| Palladium-based | Pd(OAc)₂ (2%) | Buchwald-type Ligand (e.g., SPhos) (4%) | K₂CO₃ (2.0) | DMF | 60-100 | Highly active catalysts, often effective at lower temperatures.[16] Requires strict inert atmosphere. |
| Copper-based | CuI (5-10%) | 1,10-Phenanthroline (10-20%) | Cs₂CO₃ (2.0) | Dioxane or NMP | 100-120 | Cost-effective, good for electron-deficient aryl halides. Ligand improves solubility and reactivity. |
| Ligand-Free Copper | CuI (1-5%) | None | K₂CO₃ (2.0) | NMP or DMF | 100-110 | Simple, economical for aryl iodides.[4][5] May be less effective for less reactive aryl bromides or chlorides. |
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: My C-S coupling reaction is showing very low conversion. What are the first things to check?
A: A systematic check of your reaction setup and reagents is the first step. Low yields often stem from a few common culprits.[17]
Troubleshooting Workflow for Low Yield
Caption: A step-by-step diagnostic workflow for low-yield C-S coupling reactions.
-
Reagent Integrity:
-
Thiol Oxidation: this compound can oxidize in air to form the corresponding disulfide, which is unreactive in the coupling reaction.[18] Confirm the purity of your thiol by ¹H NMR or GC-MS. If it's old, purify it before use.
-
Solvent and Base: Ensure you are using anhydrous, degassed solvent. Water can hydrolyze intermediates and deactivate the catalyst. The base should be dry and, if it's a solid, finely powdered for better reactivity.
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[17] Ensure your reaction flask was properly purged with an inert gas (Argon or Nitrogen) and that the solvent was thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with inert gas for 30+ minutes).
-
Catalyst Activation and Activity:
-
Most palladium-catalyzed cross-couplings use a Pd(II) precatalyst (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[16] If this reduction is inefficient, the catalytic cycle won't start. Some phosphine ligands or additives can facilitate this reduction.[16]
-
Consider the age and storage of your catalyst and ligand. If in doubt, use a fresh batch.
-
Problem 2: Significant Disulfide Byproduct Formation
Q: My main byproduct is bis(2,5-dichlorophenyl) disulfide. How do I prevent this oxidative homocoupling?
A: Disulfide formation is a common side reaction caused by the oxidation of the thiol, often catalyzed by trace metals or oxygen.[18][19][20]
Strategies to Minimize Disulfide Formation:
-
Rigorous Degassing: This is the most critical step. Oxygen is the primary culprit in thiol oxidation.[19] Use robust degassing techniques for your solvent and maintain a positive pressure of inert gas throughout the reaction.
-
Use of a Mild, Non-Oxidizing Base: Stronger bases can sometimes promote oxidation. A moderately weak inorganic base like K₂CO₃ or K₃PO₄ is often sufficient to form the thiolate without promoting side reactions.
-
Pre-formation of the Thiolate: In a separate, inert flask, you can pre-treat the thiol with the base (e.g., NaH or K₂CO₃) to form the thiolate salt. This salt can then be transferred via cannula to the main reaction flask containing the catalyst and aryl halide. This ensures the free thiol concentration is minimized.
-
Add a Chelating Agent: Including a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester trace metal ions that might catalyze the oxidation of your thiol.[19]
Problem 3: Suspected Catalyst Poisoning
Q: The reaction starts but then stalls, suggesting catalyst deactivation. How can I mitigate sulfur poisoning?
A: Sulfur is a notorious poison for many transition metal catalysts due to its strong coordination to the metal center, which can displace essential ligands and halt the catalytic cycle.[5]
Mitigation Strategies for Sulfur Poisoning:
-
Ligand Choice is Key: This is the most effective defense.
-
Bulky Monophosphine Ligands: Sterically demanding ligands (e.g., Buchwald-type biaryl phosphines) create a protective "pocket" around the palladium atom. This steric hindrance makes it more difficult for the thiolate to bind in a way that deactivates the catalyst.[10][11]
-
Chelating Bidentate Ligands: Ligands like Xantphos or DPEphos bind to the palladium at two points, making them much harder to be displaced by the thiolate compared to monodentate ligands like PPh₃.[3]
-
-
Control of Stoichiometry: Avoid using a large excess of the thiol. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.
-
Consider a Copper-based System: Copper catalysts are generally more tolerant of sulfur-containing substrates and are less prone to irreversible poisoning, making them a robust alternative if palladium systems consistently fail.[1]
Caption: Simplified catalytic cycle for Pd-catalyzed C-S coupling, highlighting the potential poisoning pathway.
Sample Experimental Protocol
Palladium-Catalyzed C-S Coupling of this compound with 4-Bromoanisole
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
This compound
-
4-Bromoanisole
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add this compound (1.1 mmol, 1.1 equiv.) and 4-Bromoanisole (1.0 mmol, 1.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
References
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C–S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]
-
Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. [Link]
-
Reddy, V. P., Kumar, A., & Kumar, S. (2018). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 42(19), 16159-16167. [Link]
-
Li, J., et al. (2018). Copper-catalyzed cross-coupling reaction of thiols with aryl halides. Taylor & Francis Online. [Link]
-
MDPI. (n.d.). Efficient Copper(I)‐Catalyzed C–S Cross Coupling of Thiols with Aryl Halides in Water. [Link]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? [Link]
-
Wang, D., et al. (2020). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters, 22(15), 5943–5948. [Link]
-
National Institutes of Health. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
ACS Publications. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6099–6107. [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3596. [Link]
-
Wiley Online Library. (n.d.). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. [Link]
-
MDPI. (n.d.). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. [Link]
-
ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
-
Lee, C.-H., et al. (2005). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 7(5), 763–766. [Link]
-
National Institutes of Health. (n.d.). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
-
Wiley Online Library. (n.d.). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(19), 4755-4776. [Link]
-
MDPI. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Technical Support Center: Purification Strategies for Thiol-Containing Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of their products from unreacted thiol starting materials, with a specific focus on the removal of 2,5-Dichlorobenzenethiol. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.
Troubleshooting Guide: Selecting the Right Purification Strategy
The presence of unreacted this compound can complicate downstream applications and analyses. The choice of purification method depends on several factors, including the stability of your desired product, the scale of your reaction, and the available laboratory resources. The following decision tree will guide you to the most appropriate strategy for your specific situation.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: Why is this compound acidic enough for basic extraction?
A1: Thiols are generally more acidic than their alcohol counterparts.[1] The pKa of the parent compound, thiophenol, is approximately 6.6. The two electron-withdrawing chlorine atoms on the aromatic ring of this compound further increase the acidity of the thiol proton by stabilizing the resulting thiolate anion through inductive effects. This makes it readily deprotonated by a moderately strong base like sodium hydroxide, forming a water-soluble salt that can be extracted into an aqueous layer.[2][3][4][5][6]
Q2: My basic extraction is not working efficiently. What are the common reasons?
A2: Several factors can lead to an inefficient extraction:
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base to deprotonate all of the unreacted thiol.
-
Inadequate Mixing: The two phases must be mixed thoroughly to ensure complete partitioning of the thiolate salt into the aqueous layer. Gentle inversions of the separatory funnel are often more effective than vigorous shaking, which can lead to emulsions.
-
Emulsion Formation: If an emulsion (a stable mixture of the two immiscible layers) forms, it can be difficult to separate the layers. Breaking an emulsion can be attempted by adding a small amount of brine (saturated NaCl solution) or by allowing the mixture to stand for an extended period.
-
Incorrect pH: The pH of the aqueous layer should be sufficiently high to ensure complete deprotonation of the thiol. You can test the pH of the aqueous layer with pH paper.
Q3: What are thiol scavenger resins and how do they work?
A3: Thiol scavenger resins are solid supports, typically silica gel or polystyrene, that are functionalized with groups that react covalently with thiols.[7] These electrophilic groups, such as maleimides or iodoacetamides, selectively bind the thiol, effectively removing it from the solution. The resin is then simply filtered off, leaving the purified product in the filtrate. This method is particularly useful for products that are sensitive to aqueous acidic or basic conditions.[8][9]
Q4: Can I use oxidation to remove the thiol? What are the risks?
A4: Yes, this compound can be oxidized to its corresponding disulfide.[10][11][12] This new compound will have different physical properties (e.g., polarity, boiling point) from the starting thiol, which may allow for easier separation from your product by chromatography or distillation. However, the primary risk is the potential for the oxidant to also react with your desired product, especially if it contains sensitive functional groups. It is crucial to choose a mild and selective oxidizing agent.
Q5: How can I monitor the removal of this compound?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[13][14] Thiols can often be visualized on a TLC plate using a potassium permanganate stain, where they appear as yellow-brown spots on a purple background.[15] Alternatively, an iodine chamber can be used.[14] By comparing the TLC of your crude mixture to the purified fractions, you can determine if the thiol has been successfully removed. You can also use UV light for visualization, as aromatic compounds like this compound will quench fluorescence.[13][16]
Detailed Experimental Protocols
Method 1: Basic Liquid-Liquid Extraction
This is the most common and often the most effective method for removing acidic impurities like this compound, provided your product is stable to basic conditions.
Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
First Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[2][3][4][5][6]
-
Mixing: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a drop of water). Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of the thiol.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[3]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
-
(Optional) Thiol Recovery: The aqueous layers containing the sodium 2,5-dichlorobenzenethiolate can be combined and acidified with concentrated hydrochloric acid (HCl) to precipitate the thiol, which can then be recovered by filtration or extraction if desired.
Caption: Workflow for basic liquid-liquid extraction.
Method 2: Thiol Scavenger Resin
This method is ideal for products that are sensitive to aqueous workups. Several commercial thiol scavenger resins are available, such as those with maleimide or iodoacetamide functional groups.
Protocol:
-
Resin Selection: Choose a thiol scavenger resin appropriate for your solvent system. Consult the manufacturer's guidelines for compatibility.
-
Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent.
-
Resin Addition: Add the scavenger resin to the solution. A typical starting point is to use 3-5 molar equivalents of the resin's functional group relative to the estimated amount of unreacted thiol.[17]
-
Agitation: Gently stir or agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to determine when the thiol has been completely consumed.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure to obtain your purified product.
Caption: Workflow for purification using a thiol scavenger resin.
Method 3: Selective Oxidation to Disulfide
This method converts the thiol to a disulfide, which can then be more easily separated by chromatography or crystallization. This protocol uses a mild oxidant, iodine, which is often selective for thiols.[18][19]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as wet acetonitrile or methanol.
-
Iodine Addition: While stirring, add a solution of iodine (I₂) in the same solvent dropwise until a faint persistent yellow-brown color is observed. This indicates a slight excess of iodine.
-
Reaction Time: Continue stirring at room temperature for 15-30 minutes. Monitor the disappearance of the thiol by TLC.
-
Quenching: Quench the excess iodine by adding a few drops of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow-brown color disappears.
-
Workup: Add water to the reaction mixture and extract your product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture, now containing your product and the disulfide, can be purified by column chromatography or crystallization. The disulfide is generally less polar than the corresponding thiol.
Note: The success of this method is highly dependent on the stability of your product to mild oxidizing conditions. A small-scale trial is highly recommended.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂S | [20] |
| Molecular Weight | 179.07 g/mol | |
| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich |
| Boiling Point | 112-116 °C at 50 mmHg | |
| Solubility | Soluble in organic solvents, limited in water | CymitQuimica |
Safety, Handling, and Disposal
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[21]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Decontamination: Glassware and surfaces contaminated with thiols can be decontaminated by rinsing with a bleach solution.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
- Google Patents. (n.d.). Process for the removal of thiols from hydrocarbon oils.
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(n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Jadhav, S. A., & Maccagno, M. (2014). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. ResearchGate. Retrieved from [Link]
-
(n.d.). Acid-Base Extraction. Retrieved from [Link]
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(n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Retrieved from [Link]
-
Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]
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(n.d.). TLC stains. Retrieved from [Link]
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Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (n.d.). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Retrieved from [Link]
-
(n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]
-
Zeynizadeh, B. (2007). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. ResearchGate. Retrieved from [Link]
-
Jadhav, S. A., & Maccagno, M. (2014). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. ResearchGate. Retrieved from [Link]
-
Molecules. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. National Center for Biotechnology Information. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Karami, B., Montazerozohori, M., & Habibi, M. H. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide as Oxi. TÜBİTAK Academic Journals. Retrieved from [Link]
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. ResearchGate. Retrieved from [Link]
-
Molecules. (2011). Fast and Highly Efficient Solid State Oxidation of Thiols. National Center for Biotechnology Information. Retrieved from [Link]
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Vlasakakis, K. V., White, O. M., Reynolds, R. P., Weierbach, S. M., Weaver, S. M., Ritter, R. T., Patel, N. H., Hayes, E. C., Dunmire, S., & Lambert, K. M. (2022). Oxidation of Thiols to Disulfides using an Environmentally â. ODU Digital Commons. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S14. 1 H NMR spectra comparison of (A) disulfide and thermolytic.... Retrieved from [Link]
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NIST. (n.d.). Benzenethiol, 2,5-dichloro-. Retrieved from [Link]
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Bagi, N., Kaizer, J., & Speier, G. (n.d.). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst†. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzenethiol. Retrieved from [Link]
-
Molecules. (2024). Oxidation of thiol using hydrogen peroxide. ResearchGate. Retrieved from [Link]
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Molecules. (2019). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]
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Challenges in scaling up reactions involving 2,5-Dichlorobenzenethiol
Welcome to the technical support center for 2,5-Dichlorobenzenethiol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile but challenging reagent. Here, we move beyond basic protocols to address the nuanced issues encountered during scale-up, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety and handling concerns for this compound?
A1: this compound is a combustible liquid that is irritating to the skin, eyes, and respiratory system.[1][2] Key safety measures include:
-
Ventilation: Always handle this compound in a well-ventilated fume hood to avoid inhalation of its potent stench and vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
Storage: Store in a cool, well-ventilated area away from strong oxidizing agents and bases, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2][4]
-
Odor Control: The pervasive odor is a significant operational challenge. All equipment should be thoroughly decontaminated with a suitable oxidizing agent like bleach (sodium hypochlorite) solution to neutralize the thiol group.
Q2: What is the most common and problematic side reaction when using this compound, especially during scale-up?
A2: The single most prevalent side reaction is the oxidative dimerization of the thiol to form 1,2-bis(2,5-dichlorophenyl) disulfide.[5] The S-H bond in thiols is relatively weak, making it susceptible to oxidation.[5] This is exacerbated during scale-up due to:
-
Increased Air Exposure: Longer reaction times and larger surface areas in reactors increase the likelihood of exposure to atmospheric oxygen.
-
Heat and Catalysis: Trace metal impurities and elevated temperatures can catalyze this oxidation.[6]
-
Basic Conditions: While a base is required to form the reactive thiolate nucleophile, its presence can also facilitate oxidation.
Preventing disulfide formation is critical for achieving high yields and simplifying purification. This is addressed in detail in the Troubleshooting Guide.
Q3: Which reaction conditions are typically employed for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A3: SNAr reactions are a primary application for this reagent.[7] The key is to convert the thiol to its more nucleophilic thiolate form. A typical setup involves:
-
Solvents: High-boiling, polar aprotic solvents are standard choices as they effectively solvate the intermediate Meisenheimer complex.[8] Common examples include N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). However, be aware of the reprotoxic properties of many of these solvents and consider greener alternatives where possible.[8]
-
Bases: An inorganic base is typically used to deprotonate the thiol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices due to their moderate reactivity and good solubility in polar aprotic solvents.[7][8] Stronger bases like sodium hydride (NaH) can be used but pose significant safety risks with dipolar aprotic solvents and should be avoided in large-scale operations.[8]
-
Temperature: Reactions are often heated to accelerate the substitution, typically in the range of 80-150 °C, depending on the reactivity of the electrophilic partner.
| Component | Common Choices | Rationale / Scale-Up Consideration |
| Solvent | DMF, DMAc, NMP, DMSO | Good solubility for reactants and intermediates. Consider toxicity and environmental impact on scale.[8] |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently basic to form the thiolate without causing excessive side reactions. Cs₂CO₃ is often more effective but more expensive. |
| Temperature | 80 - 150 °C | Balances reaction rate with potential for thermal degradation. Requires precise control in large reactors. |
| Atmosphere | Nitrogen or Argon | Crucial to prevent the oxidation of the thiol to its disulfide.[9] |
Part 2: Troubleshooting Guide for Scale-Up
This section provides solutions to specific problems encountered during the process of scaling up reactions involving this compound.
Problem 1: My reaction yield is consistently low, and I isolate significant amounts of a white, crystalline solid byproduct.
This is the classic sign of disulfide formation. The byproduct is almost certainly 1,2-bis(2,5-dichlorophenyl) disulfide.
Causality & Troubleshooting Workflow
// Nodes start [label="Low Yield &\nDisulfide Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction run\nunder a strict inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Implement rigorous inerting:\n- Degas solvents (sparge with N₂/Ar)\n- Use Schlenk techniques or glovebox\n- Maintain positive inert gas pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are you adding the base to the\nthiol or the thiol to the base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2a [label="Correct Procedure:\nAdd base portion-wise to the\nsolution of thiol and electrophile.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Incorrect Procedure:\nAdding thiol to a pre-mixed\nbase solution maximizes thiolate\nexposure to oxidants.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Are there potential\ntrace metal contaminants?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Consider adding a chelating agent\n(e.g., low levels of EDTA) to sequester\nmetal ions that catalyze oxidation.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Yield Improved & Disulfide Minimized", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2a [label="Base to Thiol"]; q2 -> sol2b [label="Thiol to Base"]; sol2a -> q3; sol2b -> sol2a; q3 -> sol3 [label="Possibly"]; sol3 -> end; q3 -> end [label="No"]; } dot Caption: Troubleshooting workflow for disulfide formation.
Problem 2: The reaction is sluggish at lab scale and fails to reach completion at pilot scale, even with extended reaction times.
This issue often points to insufficient nucleophilicity of the thiolate or mass transfer limitations that become apparent upon scale-up.
-
Probable Cause A: Incomplete Deprotonation. The pKa of benzenethiol is ~6.6. While the electron-withdrawing chlorine atoms on this compound will lower this value (making it more acidic), a sufficiently strong base is still required for complete conversion to the thiolate. K₂CO₃ can be a borderline base, especially if the solvent contains residual water.
-
Solution:
-
Switch to a Stronger Base: Consider using Cesium Carbonate (Cs₂CO₃), which is more effective in many SNAr reactions due to the higher solubility of its salts and the "naked anion" effect.
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Water will consume the base and hinder the deprotonation of the thiol.
-
Phase-Transfer Catalysis: In some systems, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction, particularly if the base has low solubility in the reaction medium.[10]
-
-
-
Probable Cause B: Poor Mixing/Mass Transfer. In a large reactor, inefficient stirring can create zones where the reactants are not well-mixed. This is especially true for heterogeneous reactions involving a solid base like K₂CO₃.
-
Solution:
-
Evaluate Agitation: Increase the stirring rate and assess the reactor's mixing efficiency (e.g., using computational fluid dynamics models or empirical studies). Ensure the impeller design is appropriate for solid-liquid mixtures.
-
Finer Particle Size Base: Use a micronized grade of K₂CO₃ or Cs₂CO₃ to increase the surface area available for reaction.
-
-
Problem 3: My product is difficult to purify. It co-elutes with the disulfide byproduct during chromatography and is difficult to separate by crystallization.
The disulfide byproduct is structurally similar and often has comparable polarity to the desired product, making separation a significant challenge.
-
Solution A: Chemical Conversion and Extraction. A highly effective strategy is to chemically convert the contaminating disulfide back into the starting thiol, which can then be easily removed.
-
Dissolve the crude product mixture in a suitable solvent (e.g., THF or ethanol).
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), in slight excess.
-
Stir the reaction at room temperature until the disulfide is fully consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or dilute acid.
-
Perform a basic aqueous wash (e.g., with 1M NaOH). The desired product (typically a neutral thioether) will remain in the organic layer, while the newly formed this compound will be extracted into the basic aqueous layer as its sodium salt.
-
-
Solution B: Optimized Crystallization.
-
Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the disulfide remains in solution.
-
Seeding: Use a small crystal of the pure desired product to seed the crystallization process. This can significantly improve selectivity and crystal quality.
-
Part 3: Experimental Protocols & Scale-Up Workflow
This section provides a generalized, scalable protocol for a typical SNAr reaction.
Protocol: Scalable SNAr Synthesis of an Aryl Thioether
This protocol describes the reaction of this compound with an activated aryl halide (e.g., 4-fluoronitrobenzene) under conditions suitable for scale-up.
Reagents:
-
This compound (1.0 eq)
-
4-Fluoronitrobenzene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, fine powder (1.5 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous grade
Procedure:
-
Reactor Inerting (Critical Step): Charge the reaction vessel with 4-Fluoronitrobenzene and DMAc (aim for a concentration of ~0.5-1.0 M). Begin vigorous stirring. Sparge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Reagent Addition: Add the this compound to the reactor via a syringe or addition funnel. Follow with the addition of the powdered potassium carbonate.
-
Heating and Reaction Monitoring: Heat the mixture to the target temperature (e.g., 100 °C) under a positive pressure of inert gas. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the consumption of the limiting reagent is complete.
-
Work-up and Quench: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. The filter cake should be washed with a small amount of fresh solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel or reactor equipped for liquid-liquid extraction. Dilute with a water-immiscible solvent like ethyl acetate or toluene. Wash sequentially with water and then brine to remove the bulk of the DMAc.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by crystallization or chromatography. If significant disulfide is present, employ the reductive work-up described in the troubleshooting section.
Scale-Up Reaction Workflow Diagram
// Nodes A [label="Reactor Setup & Inerting\n(N₂/Ar Purge)"]; B [label="Charge Electrophile & Solvent\n(Degas Solvent)"]; C [label="Charge this compound"]; D [label="Charge Base (K₂CO₃)\n(Control Particle Size)"]; E [label="Controlled Heating\n(Monitor Exotherm)"]; F [label="Reaction Monitoring\n(HPLC/GC)"]; G [label="Cool Down & Filtration"]; H [label="Work-up & Extraction\n(Phase Separation)"]; I [label="Purification\n(Crystallization/Chromatography)"]; J [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> E [label="Incomplete"]; F -> G [label="Complete"]; G -> H; H -> I; I -> J; } dot Caption: Key control points for scaling SNAr reactions.
References
-
Dénès, F., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Available at: [Link]
-
Munar, I., & Degirmenci, I. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
Reactions of Thiols. Chemistry Steps. Available at: [Link]
-
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Available at: [Link]
-
Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. Available at: [Link]
-
Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Kobe University Repository. Available at: [Link]
-
Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Available at: [Link]
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]
-
Oxidation of Thiols to Disulfides. YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. Buy this compound (EVT-301333) | 5858-18-4 [evitachem.com]
Managing the stench and safe disposal of 2,5-Dichlorobenzenethiol waste
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzenethiol (CAS 5858-18-4). As a dihalogenated aromatic thiol, this compound presents unique challenges, primarily its intense and pervasive stench, coupled with the requirements for handling and disposing of hazardous halogenated organic waste. This document offers a structured approach to managing these challenges, ensuring a safe laboratory environment and compliance with waste disposal regulations.
Core Principles of Thiol Management
Success in working with this compound hinges on a proactive strategy of containment and neutralization. The root of the challenge lies in the sulfhydryl (-SH) group, which is responsible for the compound's potent odor, detectable by the human nose at exceptionally low concentrations.[1] The core principle is to prevent the escape of volatile thiol vapors and to convert the thiol into a less odorous, more stable form for disposal. This is typically achieved through oxidation, most commonly with sodium hypochlorite (bleach), which converts the foul-smelling thiol into non-malodorous sulfonic acid or other oxidized species.[2][3][4]
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and disposal of this compound.
Stench Management
Q1: Why does this compound have such a powerful stench?
A1: The potent, disagreeable odor is a hallmark of the sulfhydryl (-SH) group, a characteristic of all thiols (also called mercaptans).[1] The human nose is incredibly sensitive to these organosulfur compounds, allowing them to be detected at concentrations in the parts per billion (ppb) or even parts per million (ppm) range.[1][2] This evolutionary sensitivity serves as a warning signal for potentially hazardous substances.
Q2: What is the first thing I should do before starting an experiment with this compound?
A2: Preparation is critical. Before you even handle the reagent bottle, you must set up your odor control and decontamination stations. This includes preparing bleach baths for glassware and setting up a bleach trap (scrubber) for your reaction's exhaust.[5] A written Safe Operating Procedure (SOP) should be reviewed by all laboratory staff involved in the experiment.[2]
Q3: How can I prevent the odor from escaping during my reaction?
A3: All work must be conducted in a certified chemical fume hood.[3] The reaction should be performed in a closed or isolated system, similar to air-sensitive chemistry setups.[5] All exhaust from the reaction (e.g., from a condenser or nitrogen bubbler) must be vented through a bleach trap to "scrub" the exiting gas of thiol vapors before they enter the fume hood exhaust.[5]
Q4: My lab still smells of thiol after the experiment. What did I miss?
A4: A lingering smell is a sign of contamination. Common culprits include:
-
Improperly cleaned glassware: All contaminated glassware must be immediately and fully submerged in a bleach bath for at least 14-24 hours.[5]
-
Contaminated disposable items: Gloves, paper towels, and septa that have come into contact with the thiol should be sealed in a zip-lock bag and disposed of as hazardous waste.[2]
-
Vacuum Pump Exhaust: If you used a rotary evaporator or vacuum filtration, volatile thiols may have been pulled into the vacuum pump and exhausted into the lab. Always use a cold trap or a bleach trap between your apparatus and the vacuum pump.[2]
-
Spills: Even a tiny droplet outside the fume hood can cause a pervasive odor. Any spills must be immediately neutralized.
Safety & Handling
Q5: What are the primary health hazards of this compound?
A5: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, avoiding contact and inhalation is paramount. Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.
Q6: What Personal Protective Equipment (PPE) is mandatory?
A6: Standard laboratory PPE is required, including a lab coat, closed-toe shoes, and nitrile gloves.[3] Given the hazards, safety glasses with side shields or goggles are essential.[7] When handling the material, ensure gloves are inspected before use and changed immediately if contamination is suspected.[7]
Q7: What should I do in case of a spill?
A7: For a small spill inside a fume hood, absorb the material with an inert absorbent material (e.g., sand or vermiculite).[7][8] Place the contaminated absorbent into a suitable, sealed container for hazardous waste disposal.[7] The spill area should then be decontaminated with a bleach solution. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.[2][9]
Waste Disposal
Q8: Can I pour this compound waste down the drain?
A8: Absolutely not. This compound is a halogenated organic compound.[10][11] Disposal of such chemicals down the sanitary sewer is prohibited.[9][12] Furthermore, it is insoluble in water and harmful to aquatic life. All waste must be collected and disposed of as hazardous chemical waste.[7]
Q9: How do I neutralize residual this compound in my reaction mixture before disposal?
A9: Before combining with your main halogenated waste stream, it is best practice to quench the reactive thiol. This can be done by slowly adding an excess of bleach (sodium hypochlorite solution) to the reaction mixture in the fume hood.[4] This process can be exothermic, so the addition should be slow and, if necessary, the flask should be cooled in an ice bath.[2] The neutralized solution can then be disposed of into a designated halogenated organic waste container.
Q10: How do I dispose of contaminated solid waste (gloves, paper towels, etc.)?
A10: Malodorous solid waste should be sealed in a plastic bag (e.g., a zip-lock bag) to contain the stench.[2] This bag should then be placed in a wide-mouth plastic jar or other appropriate secondary container, labeled as hazardous waste, and disposed of according to your institution's guidelines.[2]
Q11: Why is halogenated waste treated differently?
A11: Halogenated organic compounds cannot be recycled as fuel additives like many non-halogenated solvents.[12] They require high-temperature incineration with special scrubber systems to prevent the release of toxic and acidic gases (like HCl) into the environment.[12] This makes their disposal significantly more complex and expensive.[12] Therefore, it is crucial to segregate halogenated waste from non-halogenated waste streams to avoid costly cross-contamination.[9][12]
Troubleshooting Guides
Problem: Persistent Odor in the Lab
A lingering stench is the most common issue when working with thiols. Use the following logic to identify and resolve the source.
Caption: Troubleshooting workflow for persistent thiol odors.
Detailed Experimental Protocols
Protocol 1: Setting Up a Dual-Stage Bleach Scrubber System
Objective: To effectively capture and neutralize volatile this compound vapors from a reaction's exhaust stream. The first trap acts as an empty safety flask to prevent backflow.
Sources
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- 5. How To [chem.rochester.edu]
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Overcoming poor solubility of 2,5-Dichlorobenzenethiol in reaction media
Technical Support Center: 2,5-Dichlorobenzenethiol
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in their reaction media. This document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to help you overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound (CAS 5858-18-4) is an organosulfur compound that typically appears as a colorless to pale yellow liquid.[1] Its molecular structure, featuring a benzene ring with two chlorine substituents and a thiol group, dictates its solubility profile.[1] Due to the hydrophobic nature of the dichlorinated benzene ring, it has limited solubility in water.[1][2] However, it is generally soluble in a range of organic solvents.[1][2]
Key Solubility Characteristics:
-
Water: Limited to poor solubility.
-
Organic Solvents: Generally soluble in common organic solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile.[1][2]
It's important to note that while it is soluble in many organic solvents, achieving a sufficient concentration for a reaction to proceed efficiently can still be challenging depending on the specific reaction conditions and co-reagents.
Troubleshooting Guide: Overcoming Poor Solubility
This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolving them.
Q2: My this compound is not dissolving sufficiently in my primary reaction solvent. What is my first step?
A2: The first and most straightforward approach is to systematically evaluate a range of solvents. If your reaction chemistry allows, consider solvents with different polarities. For reactions involving this compound, a good starting point is to test solubility in aprotic polar solvents.
Troubleshooting Workflow: Solvent Selection
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: In separate, small, dry vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., Dichloromethane, THF, Acetonitrile, DMF).
-
Observation: Gently agitate the vials at your intended reaction temperature. Observe for complete dissolution.
-
Quantification (Optional): If the compound dissolves, continue adding pre-weighed portions until saturation is reached to estimate the solubility.
Q3: I've tried several solvents, but the solubility is still too low for my reaction scale. What other techniques can I employ?
A3: When single-solvent systems are insufficient, several other techniques can be employed to enhance solubility. These include the use of co-solvents, physical methods like sonication, and chemical modifications.
Advanced Solubility Enhancement Techniques:
-
Co-solvency: The addition of a small amount of a miscible organic solvent (a co-solvent) can significantly increase the solubility of a poorly soluble compound.[3][4] The co-solvent alters the polarity of the primary solvent, making it more favorable for the solute.[4][5] For aqueous systems, adding a water-miscible organic solvent like ethanol or propylene glycol can be effective.[3][4] In organic reactions, a small amount of a more polar solvent like DMF can be beneficial.
-
Sonication: The application of high-frequency sound waves (ultrasonication) can dramatically enhance the dissolution of solids in a liquid.[6][7][8] Sonication creates micro-cavitations and shock waves that break down solid particles, increasing their surface area and accelerating the dissolving process.[6][9] This is a physical method and does not alter the chemical properties of the reactants.[10]
-
Gentle Heating: For many compounds, solubility increases with temperature. If your reactants and products are thermally stable, gently warming the reaction mixture can help dissolve the this compound. This should be done with caution and careful monitoring to avoid unwanted side reactions or solvent loss.
Q4: My reaction involves an aqueous phase and an organic phase, and the this compound is not transferring to the reactive phase. How can I address this?
A4: This is a classic problem in multiphase reactions. The solution often lies in using a Phase-Transfer Catalyst (PTC) . A PTC is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[11] For reactions involving thiols, which can be deprotonated to form anionic thiolates, quaternary ammonium salts are common PTCs.[11][12]
Mechanism of Phase-Transfer Catalysis in Thiol Reactions
Caption: Simplified mechanism of phase-transfer catalysis for thiol alkylation.
Protocol: S-Alkylation of this compound using Phase-Transfer Catalysis
This protocol is adapted for the synthesis of thioethers, a common application for this compound.[13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the alkylating agent (e.g., an alkyl halide) in an organic solvent such as dichloromethane.
-
Aqueous Phase Preparation: In a separate vessel, dissolve this compound and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in an aqueous solution of a base (e.g., 10% NaOH). The base will deprotonate the thiol to form the more reactive thiolate anion.
-
Reaction Initiation: Add the aqueous solution to the vigorously stirring organic solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
Safety Note: Reactions involving thiols should be conducted in a well-ventilated fume hood due to their strong, unpleasant odor.[14] All glassware should be decontaminated with bleach solution after use.[14]
Q5: Are there any chemical modifications I can make to this compound to improve its handling and solubility?
A5: Yes, in some cases, converting the thiol to a more soluble derivative that can be easily reverted back to the thiol can be a viable strategy. One common approach is to convert the thiol into a thioester.[15][16][17] For instance, reacting this compound with an acyl chloride can yield an S-aryl thioester. This derivative may have different solubility properties and can be more stable. The thioester can then be hydrolyzed back to the thiol when needed.
Quantitative Data Summary
While specific solubility data for this compound is not extensively published across a wide range of solvents, the following table provides a qualitative summary based on its chemical properties and common laboratory solvents.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Poor | The hydrophobic dichlorobenzene ring dominates the molecule's character.[1][2] |
| Dichloromethane (DCM) | Aprotic | Good | "Like dissolves like"; a good solvent for many nonpolar to moderately polar organic compounds.[18] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | A versatile solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Good | Often used in reactions where reactants have moderate polarity.[16] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Good | A highly polar aprotic solvent known for its excellent solvating power for a wide variety of organic compounds. |
| Ethanol | Polar Protic | Moderate | Can act as a co-solvent to improve solubility in aqueous mixtures.[5] |
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Ferreira, L. A., et al. (2016). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug. Ultrasonics Sonochemistry, 29, 233-241. Retrieved from [Link]
-
Alinezhad, H., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2487-2491. Retrieved from [Link]
-
The Bumbling Biochemist. (2022, March 21). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]
-
Lisa, Dr. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
MDPI. (n.d.). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved, General Procedure to S-Aryl Thiol Esters: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiols as Powerful Atom Transfer Catalyst: Opportunities in Photoredox‐Mediated Reactions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
National Institutes of Health. (2021, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
NIST. (n.d.). Benzenethiol, 2,5-dichloro-. Retrieved from [Link]
-
Barbero, M., et al. (2003). An Improved, General Procedure to S-Aryl Thiol Esters: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. SYNTHESIS, 2003(08), 1225-1230. Retrieved from [Link]
-
Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). Retrieved from [Link]
-
Wu, S., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907-2912. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of thioesters with sodium thiosulfate as a sulfur surrogate under transition metal-free conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
Sources
- 1. CAS 5858-18-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound (EVT-301333) | 5858-18-4 [evitachem.com]
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- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
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- 15. researchgate.net [researchgate.net]
- 16. An Improved, General Procedure to S-Aryl Thiol Esters: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides [iris.unito.it]
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- 18. Co-solvent: Significance and symbolism [wisdomlib.org]
Identifying and minimizing byproducts in Goldberg cyclization with 2,5-DCBT
Welcome to the technical support center for navigating the intricacies of the Goldberg cyclization, with a specialized focus on substrates derived from 2,5-dichlorobenzotrifluoride (2,5-DCBT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to identify and minimize byproducts, thereby optimizing your synthetic routes towards novel heterocyclic compounds.
Introduction to the Challenge
The intramolecular Goldberg cyclization is a powerful copper-catalyzed method for the formation of N-heterocycles. However, when employing electron-deficient substrates such as those derived from 2,5-dichlorobenzotrifluoride, the reaction can be prone to several side reactions, leading to the formation of undesirable byproducts and reduced yields of the target molecule. The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring significantly influences the reactivity of the substrate, necessitating careful optimization of reaction conditions.
This guide will walk you through the common challenges associated with this specific transformation and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in a Goldberg cyclization with a 2,5-DCBT-derived substrate?
A1: Based on the structure of 2,5-DCBT and the mechanism of the Goldberg reaction, you should be vigilant for the following primary byproducts:
-
Homocoupling Product: Dimerization of the 2,5-DCBT-derived starting material to form a biphenyl compound. This is a common side reaction in many cross-coupling reactions, including the Ullmann condensation, a related transformation.[1]
-
Hydrodehalogenation Product: Replacement of one or both chlorine atoms with hydrogen. This can occur on the starting material or the desired product.
-
Proto-demetalation Product: Premature protonation of the organocopper intermediate before the desired C-N bond formation can take place.
-
Product from reaction at the second chlorine position: In cases where the substrate has a nucleophilic group that could potentially react with the second chlorine atom, intermolecular side reactions could lead to oligomeric byproducts.
Q2: Why is my Goldberg cyclization with a 2,5-DCBT substrate so sluggish or failing completely?
A2: The electron-deficient nature of the 2,5-DCBT ring is the most likely culprit. The trifluoromethyl group is a strong electron-withdrawing group, which can deactivate the aryl halide towards oxidative addition to the copper catalyst. Furthermore, electron-deficient anilides can be less amenable to cyclization.[2] High reaction temperatures, often required for traditional Ullmann-type reactions, can also lead to catalyst decomposition and substrate degradation.[3]
Q3: Can the trifluoromethyl group itself participate in side reactions?
A3: While less common than reactions involving the chlorine atoms, defluorination can occur under certain conditions, particularly with harsh bases or at very high temperatures. Copper-catalyzed defluorination reactions have been reported, though they typically require specific reagents and conditions not always present in a standard Goldberg cyclization.[4] It is a possibility to consider if you observe unexpected byproducts with fluorine loss.
Troubleshooting Guide: Minimizing Byproducts
This section provides a systematic approach to troubleshooting and optimizing your Goldberg cyclization.
Issue 1: Dominant Homocoupling Byproduct
The formation of a biphenyl byproduct suggests that the rate of homocoupling is competitive with or faster than the desired intramolecular C-N bond formation.
Root Cause Analysis & Mitigation Strategies:
| Potential Cause | Explanation | Recommended Action |
| High Catalyst Loading | Excess copper can promote the homocoupling pathway. | Decrease the copper catalyst loading incrementally (e.g., from 10 mol% to 5 mol% or lower). |
| Inefficient Ligand | A suitable ligand is crucial to stabilize the copper catalyst and promote the desired C-N coupling over homocoupling. | Screen a variety of ligands. Diamine ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline) have proven effective in similar copper-catalyzed N-arylations.[3] |
| High Reaction Temperature | Elevated temperatures can favor homocoupling. | Attempt the reaction at a lower temperature. Modern Goldberg protocols often proceed at temperatures between 80-120 °C.[5] |
| Inappropriate Base | The choice of base can influence the relative rates of the desired reaction and side reactions. | Screen different bases. A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like K₃PO₄ or t-BuOK, which can sometimes promote side reactions. |
Experimental Protocol: Ligand Screening for Minimizing Homocoupling
-
Set up a parallel array of reactions in small vials.
-
To each vial, add your 2,5-DCBT-derived substrate (1.0 equiv), a copper(I) source (e.g., CuI, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane or toluene).
-
To each vial, add a different ligand (10 mol%):
-
Vial 1: No ligand (control)
-
Vial 2: 1,10-Phenanthroline
-
Vial 3: N,N'-Dimethylethylenediamine (DMEDA)
-
Vial 4: L-Proline
-
Vial 5: N,N-Dimethylglycine
-
-
Seal the vials under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reactions at a set temperature (e.g., 110 °C) for a specified time (e.g., 24 hours).
-
Analyze the crude reaction mixture of each vial by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupling byproduct.
Issue 2: Significant Hydrodehalogenation
The presence of hydrodehalogenation products indicates the undesired reduction of the C-Cl bond.
Root Cause Analysis & Mitigation Strategies:
| Potential Cause | Explanation | Recommended Action |
| Protic Impurities | Water or other protic impurities in the solvent or reagents can serve as a proton source for hydrodehalogenation. | Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. Ensure the base is anhydrous. |
| Base as a Hydride Source | Certain bases or their decomposition products can act as hydride donors. | Choose a non-coordinating, anhydrous base such as Cs₂CO₃ or K₃PO₄. |
| Solvent as a Hydride Source | Some solvents can donate a hydride under reaction conditions. | Use aprotic, non-coordinating solvents like dioxane, toluene, or DMF. |
Workflow for Minimizing Hydrodehalogenation
Caption: Troubleshooting workflow for hydrodehalogenation.
Issue 3: Low or No Conversion
A lack of conversion points to issues with catalyst activity or substrate reactivity.
Root Cause Analysis & Mitigation Strategies:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Deactivation | The copper catalyst may be oxidized or poisoned by impurities. | Ensure the reaction is performed under a strictly inert atmosphere. Use high-purity reagents. |
| Insufficient Temperature | The reaction may require more thermal energy to overcome the activation barrier, especially with an electron-deficient substrate. | Cautiously increase the reaction temperature in increments of 10 °C. Be mindful that higher temperatures can also promote byproduct formation. |
| Poorly Soluble Base | If the base is not sufficiently soluble, it cannot effectively deprotonate the nucleophile. | Consider a more soluble base (e.g., K₃PO₄ in some solvents) or a solvent that better solubilizes the chosen base (e.g., DMF). |
| Inappropriate Ligand | The chosen ligand may not be optimal for activating this specific substrate. | Refer to the ligand screening protocol in "Issue 1". |
Proposed Catalytic Cycle for Goldberg Cyclization
Caption: A simplified proposed catalytic cycle.
Conclusion
The Goldberg cyclization of substrates derived from 2,5-dichlorobenzotrifluoride presents a unique set of challenges due to the electronic properties of the starting material. By systematically addressing the common byproducts of homocoupling and hydrodehalogenation through careful selection of ligands, bases, solvents, and reaction conditions, researchers can significantly improve the yield and purity of their desired N-heterocyclic products. This guide provides a framework for rational troubleshooting and optimization, enabling the successful application of this powerful cyclization reaction in complex molecule synthesis.
References
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48 (38), 6954–6971. [Link]
-
Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C-N Bond Formation. Chemical Reviews, 2008 , 108 (8), 3054–3131. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC. [Link]
-
Reactions of Acetoacetates With Electron-deficient Anilines - Sciforum. [Link]
-
Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling - SciSpace. [Link]
-
Copper-Catalyzed Selective Defluorinative Sulfuration of Trifluoropropanamides Leading to α‑Fluorothioacrylamides - The Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Collection - Copper-Catalyzed Selective Defluorinative Sulfuration of Trifluoropropanamides Leading to 뱉Fluorothioacrylamides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
The Isomeric Tightrope: A Comparative Guide to Dichlorobenzenethiol Ligands in Metal Cluster Size Control
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of atomically precise metal nanoclusters, the surface-passivating ligands are not merely spectators; they are the architects dictating the final size, stability, and ultimately, the function of the cluster. The subtle art of tuning cluster size often hinges on the judicious selection of these organic molecules. This guide delves into a critical, yet often overlooked, aspect of ligand engineering: the profound impact of isomerism. Specifically, we will explore how the seemingly minor shift of a chlorine atom on a benzenethiol ligand can dramatically alter the outcome of metal nanocluster synthesis.
This guide moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of the underlying principles, empowering researchers to make informed decisions in their own synthetic endeavors. We will dissect the interplay of steric and electronic effects, present a comparative analysis of dichlorobenzenethiol (DCBT) isomers, and provide detailed experimental methodologies for the synthesis and characterization of these fascinating nanomaterials.
The Dance of Atoms: Why Isomerism Matters in Nanocluster Synthesis
The formation of a stable metal nanocluster is a delicate equilibrium between the cohesive forces of the metal core and the stabilizing effect of the ligand shell. Thiol ligands, with their strong affinity for gold, silver, and other noble metals, form a protective monolayer that arrests cluster growth at specific, energetically favorable sizes, often referred to as "magic numbers" (e.g., Au₂₅(SR)₁₈, Au₃₈(SR)₂₄).
The structure of the ligand, particularly the arrangement of substituents on an aromatic ring, introduces two key factors that disrupt this delicate balance in a predictable manner:
-
Steric Hindrance: The physical bulk of substituents near the sulfur anchor point can impede the dense packing of ligands on the cluster surface. This steric repulsion can favor the formation of smaller, more open core structures or alter the arrangement of the gold-thiolate "staple" motifs that protect the core.
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents can modulate the electron density at the sulfur atom and, by extension, the strength of the gold-thiolate bond. Chloro-substituents are electron-withdrawing, which can influence the stability of the Au(I)-thiolate intermediates and the overall kinetics of the reduction and growth process.
A compelling example of this principle is the use of isomeric methylbenzenethiols in the synthesis of gold nanoclusters. A study by Chen et al. demonstrated that para-, meta-, and ortho-methylbenzenethiol ligands, under identical reaction conditions, yield remarkably different magic sizes: Au₁₃₀(p-MBT)₅₀, Au₁₀₄(m-MBT)₄₁, and Au₄₀(o-MBT)₂₄, respectively[1]. This trend directly correlates with the increasing steric hindrance of the methyl group as it moves closer to the sulfur binding site, providing a clear precedent for the powerful role of isomerism.
Comparative Analysis: The Dichlorobenzenethiol Isomers
While the effect of methylbenzenethiol isomers is well-documented for gold, the influence of dichlorobenzenethiol (DCBT) isomers offers another layer of complexity due to the presence of two electron-withdrawing chlorine atoms. Research by Nag and coworkers has shown that isomeric dichlorobenzenethiols indeed direct the synthesis of different-sized silver nanoclusters[2]. Specifically, the use of 2,4-DCBT and 2,5-DCBT under identical conditions resulted in the formation of [Ag₄₄(2,4-DCBT)₃₀]⁴⁻ and a different, as-yet-unidentified silver cluster, respectively[2].
Extrapolating from these findings and the established principles of steric and electronic effects, we can construct a comparative framework for the expected outcomes of using various DCBT isomers in the synthesis of gold nanoclusters.
| Ligand Isomer | Expected Predominant Gold Cluster Size | Primary Influencing Factor(s) | Rationale |
| 3,4-Dichlorobenzenethiol | Larger clusters (e.g., Au₁₀₂-Au₁₄₄) | Minimal steric hindrance, strong electronic effect. | With both chlorine atoms distant from the sulfur, steric hindrance is minimized, allowing for the formation of larger, more stable cores. The combined electron-withdrawing effect of two chlorine atoms influences the reaction kinetics. |
| 3,5-Dichlorobenzenethiol | Larger clusters (e.g., Au₁₀₂-Au₁₄₄) | Minimal steric hindrance, strong electronic effect. | Similar to 3,4-DCBT, the meta-positioning of the chlorine atoms results in low steric hindrance at the binding site, favoring larger cluster formation. |
| 2,4-Dichlorobenzenethiol | Medium-sized clusters (e.g., Au₄₄) | Moderate steric hindrance from the ortho-chlorine. | The chlorine atom at the 2-position introduces significant steric bulk near the sulfur atom, impeding the formation of very large cores. This directs the synthesis towards medium-sized clusters. |
| 2,5-Dichlorobenzenethiol | Medium-sized clusters (e.g., Au₄₄) | Moderate steric hindrance from the ortho-chlorine. | The steric environment is comparable to that of 2,4-DCBT, likely leading to the formation of similarly sized clusters. |
| 2,3-Dichlorobenzenethiol | Smaller clusters (e.g., Au₂₅-Au₃₈) | High steric hindrance from two adjacent ortho- and meta-chlorines. | The proximity of two chlorine atoms to the binding site creates a highly congested steric environment, favoring the formation of smaller, more stable cluster cores. |
| 2,6-Dichlorobenzenethiol | Smallest clusters (e.g., Au₂₅ or smaller) | Very high steric hindrance from two ortho-chlorines. | The presence of chlorine atoms on both sides of the sulfur atom presents the most significant steric challenge, making it difficult for ligands to pack efficiently around a larger core. This is expected to strongly favor the formation of the highly stable and compact Au₂₅ core or even prevent the formation of stable clusters altogether under standard conditions. |
Note: The cluster sizes listed are based on known stable magic numbers and are predictive. Experimental verification is essential.
Experimental Protocols
The synthesis of atomically precise gold nanoclusters typically follows a modified Brust-Schiffrin two-phase method or a one-pot synthesis followed by a size-focusing step. The following protocols are provided as a robust starting point for investigating the isomeric effects of dichlorobenzenethiol ligands.
Protocol 1: One-Pot Synthesis of Dichlorobenzenethiol-Protected Gold Nanoclusters
This protocol is adapted from the work of Zhu et al. for the synthesis of Au₂₅(SR)₁₈ and can be modified for different DCBT isomers[3].
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
Dichlorobenzenethiol isomer (e.g., 2,4-DCBT, 3,4-DCBT, etc.)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve HAuCl₄·3H₂O (0.1 mmol, 39.4 mg) in 5 mL of deionized water.
-
In a separate beaker, dissolve TOAB (0.12 mmol, 65.6 mg) in 10 mL of toluene.
-
Combine the two solutions in the round-bottom flask and stir vigorously for 30 minutes to facilitate the phase transfer of the gold salt into the organic layer. The aqueous layer should become colorless.
-
Separate and discard the aqueous layer.
-
To the organic phase, add the desired dichlorobenzenethiol isomer (0.4 mmol). The amount will need to be calculated based on the molecular weight of the specific isomer. Stir the solution for 1 hour. The color should change from dark orange to a pale yellow or colorless solution as Au(I)-thiolate complexes form.
-
Prepare a fresh solution of NaBH₄ (1.0 mmol, 37.8 mg) in 1 mL of ice-cold deionized water.
-
While stirring the gold-thiolate solution vigorously, rapidly inject the NaBH₄ solution. The reaction mixture should immediately turn dark brown or black, indicating the formation of gold nanoclusters.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
After 12 hours, stop the stirring and remove the solvent using a rotary evaporator.
-
Wash the resulting solid residue with copious amounts of methanol to remove excess thiol and TOAB. Centrifuge and discard the supernatant. Repeat this washing step three to five times.
-
The final product, a dark solid, can be dried under vacuum and stored for further characterization.
Protocol 2: Characterization of Isomer-Specific Gold Nanoclusters
1. UV-Vis-NIR Spectroscopy:
-
Purpose: To obtain a preliminary indication of the size and monodispersity of the synthesized nanoclusters. Atomically precise clusters exhibit distinct absorption peaks corresponding to electronic transitions, unlike the broad surface plasmon resonance seen in larger nanoparticles.
-
Procedure: Dissolve a small amount of the purified nanocluster product in a suitable solvent (e.g., toluene or dichloromethane). Record the absorption spectrum over a range of 300-1000 nm.
-
Expected Observations:
-
Au₂₅(SR)₁₈: Characteristic peaks around 400 nm, 450 nm, and a prominent peak at ~670 nm.
-
Larger Clusters (e.g., Au₄₄, Au₁₀₂): The spectra will show different, distinct features, generally with more peaks and a shift in absorption towards longer wavelengths as the cluster size increases. A featureless spectrum indicates a mixture of sizes or larger nanoparticles.
-
2. Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Purpose: To determine the precise molecular formula of the nanoclusters and confirm their monodispersity.
-
Procedure: Prepare a dilute solution of the nanoclusters in a suitable solvent. Infuse the solution into the ESI-MS instrument.
-
Expected Observations: A single, dominant peak in the mass spectrum corresponding to the molecular weight of the expected nanocluster (e.g., for [Au₂₅(2,4-DCBT)₁₈]⁻, the expected m/z would be around 8385). The isotopic pattern of the peak should match the theoretical distribution for the assigned formula.
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the nanoclusters and determine their core size and size distribution.
-
Procedure: Deposit a drop of a dilute solution of the nanoclusters onto a carbon-coated copper grid and allow the solvent to evaporate. Image the grid using a high-resolution TEM.
-
Expected Observations: Uniformly sized, roughly spherical particles. The average core diameter should correspond to the expected size based on the molecular formula (e.g., ~1.1 nm for Au₂₅).
Visualizing the Isomeric Effect and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: Conceptual Framework of Isomeric Effects
Caption: Isomeric effects on gold cluster size.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for nanocluster synthesis and analysis.
Conclusion and Future Outlook
The isomeric position of substituents on a ligand is a powerful yet subtle tool for directing the synthesis of metal nanoclusters toward specific sizes. As we have demonstrated, the interplay of steric and electronic effects of dichlorobenzenethiol isomers can be rationally predicted to favor the formation of small, medium, or large gold nanoclusters. This guide provides a foundational framework and detailed protocols for researchers to explore this fascinating area.
The ability to predictably synthesize atomically precise nanoclusters is paramount for their application in fields such as catalysis, sensing, and nanomedicine, where properties are exquisitely size-dependent. Further systematic studies across a broader range of di- and tri-substituted aromatic thiol ligands will undoubtedly uncover new structure-directing principles and expand the library of available atomically precise nanomaterials. The insights and methodologies presented here serve as a stepping stone for the rational design and synthesis of next-generation functional nanoclusters.
References
-
Chen, Y., Zeng, C., Kauffman, D. R., & Jin, R. (2015). Tuning the Magic Size of Atomically Precise Gold Nanoclusters via Isomeric Methylbenzenethiols. Nano Letters, 15(5), 3603–3609. [Link]
-
Nag, A., Naskar, B., & Pradeep, T. (2017). Isomeric ligand-induced transformation of a silver cluster. Nanoscale, 9(21), 7074-7078. [Link]
-
Zhu, M., Aikens, C. M., Hollander, F. J., Schatz, G. C., & Jin, R. (2008). Correlating the crystal structure of a thiol-protected Au25 cluster with its composition and optical properties. Journal of the American Chemical Society, 130(18), 5883–5885. [Link]
-
Jadzinsky, P. D., Calero, G., Ackerson, C. J., Bushnell, D. A., & Kornberg, R. D. (2007). Structure of a thiol monolayer-protected gold nanocluster at 1.1 Å resolution. Science, 318(5849), 430–433. [Link]
-
Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid–liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. [Link]
Sources
- 1. X‑ray Crystallographic Visualization of a Nucleation and Anisotropic Growth in Thiolate-Protected Gold Clusters: Toward Targeted Synthesis of Gold Quantum Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size-focusing synthesis of gold nanoclusters with p-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of atomically monodisperse, thiol-functionalized Au25 nanoclusters - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,5-Dichlorobenzenethiol
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of reactive intermediates and impurities is paramount for ensuring product quality, safety, and process efficiency. 2,5-Dichlorobenzenethiol (DCBT), a halogenated aromatic thiol, serves as a critical building block in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). Its inherent reactivity and potential for process-related variability necessitate robust analytical methods for its quantification in complex mixtures.
This guide provides an in-depth comparison of the principal analytical methodologies for the determination of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles, the rationale behind experimental choices, and the performance trade-offs inherent to each technique. This content is designed for researchers, analytical scientists, and drug development professionals who require not just a method, but a comprehensive analytical strategy.
Pillar 1: The Analytical Challenge of a Halogenated Thiol
This compound (MW: 179.07 g/mol , CAS: 5858-18-4) presents a unique analytical profile.[1] Its thiol (-SH) group is susceptible to oxidation, forming disulfides, which can complicate analysis and lead to underestimation if not properly managed. Conversely, the dichlorinated phenyl ring provides distinct characteristics that can be exploited for selective detection, particularly by mass spectrometry and gas chromatography. The choice of analytical method is therefore a critical decision, dictated by the sample matrix, required sensitivity, and the specific question being asked—be it purity assessment, impurity profiling, or reaction monitoring.
Pillar 2: Core Analytical Strategies: A Comparative Overview
Three primary techniques form the foundation of thiol analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. Each offers a distinct balance of specificity, sensitivity, and throughput.
| Method | Principle | Specificity | Typical Sensitivity (LOQ) | Throughput | Primary Application |
| GC-MS | Volatilization and separation followed by mass-based detection. | Very High | Low ng/mL to pg/mL | Moderate | Trace analysis, impurity identification, complex matrices. |
| HPLC-UV/DAD | Liquid-phase separation with UV absorbance detection. | High | Low to mid µg/mL | High | Routine QC, purity assessment, high-concentration samples. |
| HPLC-FLD (with Derivatization) | Liquid-phase separation with fluorescence detection after chemical tagging. | Very High | High pg/mL to low ng/mL | Moderate | Ultra-trace analysis in complex biological or environmental matrices. |
| UV-Vis Spectrophotometry (with Derivatization) | Colorimetric reaction of the thiol group. | Low | Mid to high µg/mL | Very High | Rapid estimation of total thiol content; not specific to DCBT. |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
For unequivocal identification and trace-level quantification in complex mixtures, GC-MS is the authoritative choice. The volatility of 2,5-DCBT makes it an ideal candidate for GC, while the mass spectrometer provides a highly specific detection mechanism based on the molecule's mass-to-charge ratio and fragmentation pattern.
Expertise & Causality: Why GC-MS Excels
The strength of GC-MS lies in its dual-separation capability. The gas chromatograph first separates 2,5-DCBT from other volatile and semi-volatile components in the mixture based on their boiling points and interaction with the capillary column's stationary phase. Subsequently, the mass spectrometer acts as a second, highly specific filter. For halogenated compounds like DCBT, using Electron Capture Negative Ionization (ECNI) can further enhance sensitivity compared to standard Electron Ionization (EI), as ECNI is particularly sensitive to electrophilic molecules.[2]
Self-Validating Protocol: GC-MS for 2,5-DCBT Quantification
This protocol is designed to be self-validating through the inclusion of an internal standard, which corrects for variations in sample injection and instrument response.
1. Sample Preparation:
-
Objective: To extract 2,5-DCBT from the sample matrix into a GC-compatible solvent and remove non-volatile interferences.
-
Protocol:
-
Accurately weigh or measure the sample into a 15 mL glass vial.
-
Add a known amount of an appropriate internal standard (e.g., 1,3-Dichlorobenzene-d4 or another non-interfering chlorinated aromatic). The internal standard is crucial for precision.
-
Add 5 mL of a suitable extraction solvent, such as hexane or dichloromethane.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate any solid material.
-
Carefully transfer the supernatant to a clean GC vial for analysis.
-
2. Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Injection: 1 µL, Splitless mode (for trace analysis).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A low-to-mid polarity column is ideal. A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provides excellent resolution for this class of compounds.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity.
-
Target Ions for 2,5-DCBT (m/z): 178 (molecular ion), 143, 108.
-
Target Ion for Internal Standard: (Dependent on choice).
-
3. Calibration & Quantification:
-
Prepare a series of calibration standards containing known concentrations of 2,5-DCBT and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the 2,5-DCBT primary ion to the peak area of the internal standard ion against the concentration of 2,5-DCBT.
-
Quantify the 2,5-DCBT in the sample by applying the area ratio to this calibration curve.
Advantages & Limitations
-
Advantages: Unmatched specificity, excellent sensitivity, and the ability to identify unknown impurities through library searching of full-scan data.[2]
-
Limitations: Requires a volatile analyte, can have matrix effects that require diligent sample preparation, and instrumentation is more costly than HPLC-UV.
Method 2: High-Performance Liquid Chromatography (HPLC): Versatility for Routine Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and applicability to a wide range of compounds. For 2,5-DCBT, a reversed-phase HPLC method with UV detection is a practical and reliable approach for routine quality control and purity assessments.
Expertise & Causality: Why RP-HPLC Works
In reversed-phase HPLC (RP-HPLC), the stationary phase (typically C18) is nonpolar, while the mobile phase is polar. 2,5-DCBT, being a relatively nonpolar molecule, is retained on the column and then eluted by a gradient of organic solvent (like acetonitrile or methanol) in water.[3] The dichlorinated phenyl ring contains a chromophore that absorbs UV light, allowing for straightforward detection with a Diode Array Detector (DAD) or a variable wavelength UV detector.
Workflow Diagram: General Analytical Process
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2,5-Dichlorobenzenethiol: A Comparative Analysis of GC and HPLC Methods
Abstract
The purity of 2,5-Dichlorobenzenethiol (DCBT), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is paramount to the safety and efficacy of the final product. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of DCBT. We will delve into the core principles of each method, present detailed experimental protocols, and offer a head-to-head comparison to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenges. The methodologies are grounded in established chromatographic principles, adhering to standards outlined in pharmacopeias such as the United States Pharmacopeia (USP).[1][2][3][4][5]
Analyte Profile: The Physicochemical Nature of this compound
A thorough understanding of the analyte's properties is the foundation of robust method development. This compound (CAS No: 5858-18-4) is a chlorinated aromatic thiol with the molecular formula C₆H₄Cl₂S.[6][7] Its key physicochemical characteristics dictate the most effective analytical approach.
| Property | Value / Description | Implication for Analysis |
| Molecular Weight | 179.07 g/mol [8] | Suitable for both GC and HPLC analysis. |
| Boiling Point | 112-116 °C at 50 mmHg[9][10] | The compound is sufficiently volatile and thermally stable for GC analysis. |
| Physical Form | Low melting solid or liquid (Melting Point: 22-25°C)[8][9] | Easily dissolved in common organic solvents for both GC and HPLC sample preparation. |
| UV Absorbance | Aromatic ring and sulfur atom act as chromophores. | Possesses strong UV absorbance, making HPLC with UV detection a highly viable and sensitive method. |
| Polarity | Moderately polar due to the thiol group, but dominated by the nonpolar dichlorophenyl ring. | Influences choice of GC stationary phase and HPLC mobile/stationary phases. |
| Reactivity | The thiol (-SH) group is susceptible to oxidation, potentially forming disulfides. | Sample preparation and storage conditions must be controlled to prevent degradation and the formation of impurity artifacts. An inert atmosphere (e.g., nitrogen) is recommended. |
This profile reveals a duality: DCBT's volatility makes it a prime candidate for Gas Chromatography, while its strong UV chromophore makes it equally suitable for High-Performance Liquid Chromatography. The choice, therefore, depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation.
The Primary Choice: Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile and thermally stable compounds like DCBT, GC-FID is often the workhorse method for purity determination.[11] The separation is based on the compound's boiling point and its interaction with the stationary phase, while the Flame Ionization Detector (FID) provides a robust, linear response for quantifiable organic molecules.
Causality Behind the Method: We select GC-FID for its high efficiency in separating volatile organic compounds. The non-polar stationary phase ensures that separation is primarily driven by differences in boiling points among DCBT and its related impurities (e.g., isomers, starting materials like dichlorobenzene, or process solvents). FID is chosen for its universal response to hydrocarbons and high sensitivity, making it ideal for calculating purity by area percent.
Experimental Protocol: GC-FID Purity Assay
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Sample Solution: Prepare the sample solution in the same manner as the Standard Solution.
2. Chromatographic System:
-
A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
3. System Suitability Test (SST): A Self-Validating System Before sample analysis, the system's performance must be verified. This protocol is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14]
-
Inject the Standard Solution six times.
-
The relative standard deviation (RSD) for the peak area of DCBT must be not more than 2.0% .
-
The tailing factor for the DCBT peak must be between 0.8 and 1.5 .
-
These criteria ensure the system is precise and delivering symmetrical peaks for accurate integration.[4]
4. Data Analysis:
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main component.
-
Purity (%) = (Area of DCBT Peak / Total Area of All Peaks) x 100
GC Method Parameters & Performance
| Parameter | Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column that separates compounds primarily by boiling point. Provides excellent resolution for chlorinated aromatic compounds.[15][16] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of the analyte and ensures a stable detector signal. |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) | A standard temperature program to separate residual solvents from the main peak and elute higher-boiling impurities. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp, symmetrical peaks for a high-concentration purity assay. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
The Versatile Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC offers a powerful alternative, particularly when dealing with thermally labile impurities or when enhanced selectivity is required.[2] The presence of the dichlorophenyl ring provides a strong chromophore, making UV detection highly sensitive for DCBT.[17]
Causality Behind the Method: A reversed-phase HPLC method is chosen to separate compounds based on their hydrophobicity. DCBT, being moderately nonpolar, will be well-retained on a C18 column. The mobile phase, a mixture of acetonitrile and water, allows for the elution of compounds in order of decreasing polarity. UV detection at a wavelength near the absorbance maximum of DCBT provides excellent sensitivity and selectivity for purity and impurity analysis.[18]
Experimental Protocol: HPLC-UV Purity Assay
1. Sample Preparation:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of DCBT reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner to achieve a final concentration of 0.1 mg/mL.
2. Chromatographic System:
-
A High-Performance Liquid Chromatograph equipped with a UV detector and an autosampler.
3. System Suitability Test (SST):
-
Inject the Standard Solution six times.
-
The RSD for the peak area of DCBT must be not more than 2.0% .
-
The tailing factor for the DCBT peak must be between 0.8 and 1.5 .
-
The theoretical plate count must be not less than 2000 .
-
These parameters are consistent with USP <621> guidelines and ensure the chromatographic system is performing adequately.[1][3][5]
4. Data Analysis:
-
Calculate purity using the area normalization method, similar to the GC procedure.
HPLC Method Parameters & Performance
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. This is the most common and versatile reversed-phase column. |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) | A simple isocratic mobile phase that provides good retention and peak shape for DCBT. The high organic content ensures a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing high sensitivity for DCBT. |
| Injection Vol. | 10 µL | A typical injection volume for standard HPLC analysis. |
Head-to-Head Comparison: GC-FID vs. HPLC-UV
The choice between GC and HPLC is not merely about capability but about suitability for a specific analytical goal.
| Feature | GC-FID | HPLC-UV |
| Principle | Separation by volatility/boiling point. | Separation by polarity/hydrophobicity. |
| Speed | Faster. Typically shorter run times due to gas-phase kinetics. | Slower. Liquid phase mass transfer is slower. |
| Sensitivity | High for organic compounds. | High, dependent on the analyte's chromophore. |
| Impurity Detection | Excellent for volatile impurities (e.g., residual solvents, starting materials). | Excellent for non-volatile or thermally sensitive impurities (e.g., oxidation products like disulfides, polymers). |
| Sample Prep | Simple dissolution in a volatile solvent. | Simple dissolution in the mobile phase. |
| Robustness | Very robust and reliable instrumentation. | Modern instruments are highly robust. Column lifetime can be a factor. |
| Cost | Generally lower operational cost (gases are cheaper than HPLC-grade solvents). | Higher operational cost due to solvent consumption and disposal. |
| Ideal Scenario | Routine quality control for known, volatile impurities and high-throughput screening. | Impurity profiling, stability studies, and analysis of samples containing non-volatile or heat-sensitive species. |
Workflow for Method Selection
To assist in the decision-making process, the following workflow diagram illustrates the logical path to selecting the appropriate method for DCBT purity assessment.
Caption: Decision workflow for selecting between GC and HPLC.
Conclusion and Recommendation
Both GC-FID and HPLC-UV are powerful, reliable, and validatable methods for the purity assessment of this compound.
-
GC-FID stands out as the more efficient and cost-effective choice for routine quality control, where the primary concern is quantifying the main component against other volatile process-related impurities. Its speed and robustness are ideal for high-throughput environments.
-
HPLC-UV is the superior choice for in-depth analysis, such as stability testing, reference standard characterization, and impurity profiling. Its strength lies in its ability to separate a wider range of compounds, including non-volatile and thermally unstable species like the potential disulfide dimer, without the risk of thermal degradation.
For a comprehensive quality control strategy, a laboratory would ideally validate the HPLC-UV method for full impurity profiling and stability studies, while employing the GC-FID method for rapid and routine batch release testing. This dual approach leverages the strengths of both techniques, ensuring a complete and accurate picture of the purity of this compound.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- <621> CHROMATOGRAPHY - General Information.
- Understanding the Latest Revisions to USP <621> | Agilent.
- <621> Chromatography - US Pharmacopeia (USP) Harmonized Standard.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Are You Sure You Understand USP <621>? | LCGC International.
- This compound 98% | Sigma-Aldrich.
- 2,5-DICHLOROTHIOPHENOL | CAS#: 5858-18-4 | ChemWhat.
- Benzenethiol, 2,5-dichloro- | NIST Chemistry WebBook.
- Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF.
- Method 8121: Chlorinated Hydrocarbons by Gas Chromatography - EPA.
- This compound - Spectrum - SpectraBase.
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- Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection - PubMed.
- 2,5-Dichlorothiophenol, 98% - Fisher Scientific.
- 2,5-DICHLOROTHIOPHENOL | 5858-18-4 - ChemicalBook.
- This compound 98% | Application - Sigma-Aldrich.
- Benzenethiol, 2,5-dichloro- | Other Data Available - NIST.
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A Comparative Study of Thiophenols in Organic Synthesis: A Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate thiophenol derivative is a critical decision that can significantly impact the efficiency, yield, and selectivity of a synthetic route. This guide provides an in-depth comparative analysis of various thiophenols in key organic transformations, supported by experimental data and mechanistic insights to inform your experimental design.
The Influence of Aromatic Substituents on Thiophenol Reactivity
The reactivity of a thiophenol is fundamentally governed by the electronic nature of the substituents on the aromatic ring. These substituents modulate the acidity of the thiol proton (pKa) and, consequently, the nucleophilicity of the corresponding thiophenolate anion, which is often the active nucleophile in many reactions.
Key Principles:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) increase the acidity of the thiophenol by stabilizing the resulting thiophenolate anion through inductive and/or resonance effects. This leads to a lower pKa value. However, a more stable (less basic) thiophenolate is a weaker nucleophile.[1]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) decrease the acidity of the thiophenol (higher pKa) by destabilizing the thiophenolate anion. This results in a more potent nucleophile.[2][3]
The interplay of these electronic effects is crucial in determining the performance of a given thiophenol in a specific reaction, as will be explored in the following sections.
Comparative Performance in Nucleophilic Aromatic Substitution (SAr)
Nucleophilic aromatic substitution is a cornerstone reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. The thiophenolate anion is an excellent nucleophile for this transformation.[4] The efficiency of the SAr reaction is highly dependent on the nucleophilicity of the thiophenolate.
Experimental Data Summary
The following table summarizes the comparative performance of various para-substituted thiophenols in a typical SAr reaction with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene.
| Thiophenol Derivative | Substituent (para) | Electronic Effect | pKa (approx.) | Relative Reaction Rate | Typical Yield (%) |
| 4-Methylthiophenol | -CH₃ | Electron-Donating | ~6.9 | Fastest | >95 |
| Thiophenol | -H | Neutral | 6.6 | Fast | 90-95 |
| 4-Chlorothiophenol | -Cl | Electron-Withdrawing | ~6.0 | Moderate | 75-85 |
| 4-Nitrothiophenol | -NO₂ | Strongly Electron-Withdrawing | ~4.5 | Slowest | 50-60 |
Note: Relative reaction rates and yields are illustrative and can vary based on specific reaction conditions.
As the data indicates, electron-donating groups enhance the nucleophilicity of the thiophenolate, leading to faster reaction rates and higher yields. Conversely, strong electron-withdrawing groups significantly reduce the nucleophilicity, resulting in slower and less efficient reactions.
Mechanistic Insights
The SAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[4] The rate-determining step is typically the initial nucleophilic attack on the aromatic ring.
Caption: Generalized mechanism for a nucleophilic aromatic substitution (SAr) reaction.
The stability of the thiophenolate anion directly impacts the energy of the starting material. A more stable anion (from a thiophenol with an EWG) has a lower ground state energy, leading to a higher activation energy for the initial attack and thus a slower reaction.
Experimental Protocol: Comparative SAr Reaction
This protocol allows for the direct comparison of different thiophenols in an SAr reaction.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Thiophenol, 4-Methylthiophenol, 4-Chlorothiophenol, 4-Nitrothiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In separate, labeled reaction vials, add 1-chloro-2,4-dinitrobenzene (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Thiophenol Addition: To each vial, add the respective thiophenol (1.1 mmol).
-
Solvent and Reaction: Add DMF (5 mL) to each vial. Seal the vials and stir the mixtures at room temperature.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 30 minutes).
-
Work-up: Upon completion (disappearance of the starting aryl halide), quench the reactions with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield of each reaction.
Thiophenols in Palladium-Catalyzed Cross-Coupling Reactions
Thiophenols are versatile partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-S bonds. The electronic properties of the thiophenol can influence the efficiency of the catalytic cycle.
Experimental Data Summary
The following table illustrates the performance of different thiophenols in a Suzuki-Miyaura-type C-S coupling with an aryl bromide.
| Thiophenol Derivative | Substituent (para) | Electronic Effect | Typical Yield (%) |
| 4-Methoxythiophenol | -OCH₃ | Strongly Electron-Donating | 85-95 |
| 4-Methylthiophenol | -CH₃ | Electron-Donating | 80-90 |
| Thiophenol | -H | Neutral | 75-85 |
| 4-Chlorothiophenol | -Cl | Electron-Withdrawing | 60-70 |
Note: Yields are illustrative and depend on the specific catalyst, ligand, and reaction conditions.
In contrast to SAr reactions, the trend in cross-coupling can be more complex. While a more nucleophilic thiophenolate (from an EDG-substituted thiophenol) can facilitate the transmetalation step, the oxidative addition of the aryl halide to the palladium center is often the rate-determining step and is less directly influenced by the thiophenol's electronics. However, very electron-poor thiophenols can sometimes lead to lower yields due to slower transmetalation or catalyst deactivation.
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura C-S coupling involves oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for Suzuki-Miyaura C-S coupling.
The electronic nature of the thiophenol primarily influences the transmetalation step, where the thiolate displaces the halide on the palladium center.
Experimental Protocol: Comparative Suzuki-Miyaura C-S Coupling
This protocol enables the comparison of different thiophenols in a palladium-catalyzed C-S coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Thiophenol, 4-Methoxythiophenol, 4-Methylthiophenol, 4-Chlorothiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
Preparation: In separate, oven-dried Schlenk tubes under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
-
Reagent Addition: To each tube, add the respective thiophenol (1.2 mmol) and cesium carbonate (2.0 mmol).
-
Solvent and Reaction: Add anhydrous, degassed toluene (5 mL) to each tube. Seal the tubes and heat the mixtures at 110 °C.
-
Monitoring: Monitor the reactions by Gas Chromatography (GC) or LC-MS.
-
Work-up: After completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification and Analysis: Concentrate the filtrate and purify the crude product by column chromatography to determine the yield.
Comparative Analysis in Thiol-Ene "Click" Chemistry
The thiol-ene reaction, a cornerstone of "click" chemistry, involves the addition of a thiol across a double bond, typically initiated by radicals or a base (Michael addition).[5] The nature of the thiophenol can influence the rate and efficiency of both initiation and propagation steps.
Radical-Mediated Thiol-Ene Reactions
In the radical-mediated pathway, a thiyl radical is generated, which then adds to the alkene. The ease of hydrogen atom abstraction from the S-H bond is a key factor.
Base-Catalyzed Thiol-Ene (Michael Addition)
In the Michael addition pathway, a thiolate anion is the active nucleophile that adds to an electron-poor alkene. The nucleophilicity of the thiolate is paramount.
Experimental Data Summary
The following table compares the performance of different thiophenols in a photo-initiated radical thiol-ene reaction with an unactivated alkene (e.g., 1-octene).
| Thiophenol Derivative | Substituent (para) | Electronic Effect | Relative Reaction Rate (Radical) |
| 4-Nitrothiophenol | -NO₂ | Strongly Electron-Withdrawing | Fastest |
| 4-Chlorothiophenol | -Cl | Electron-Withdrawing | Fast |
| Thiophenol | -H | Neutral | Moderate |
| 4-Methylthiophenol | -CH₃ | Electron-Donating | Slowest |
Note: Relative reaction rates are illustrative.
Interestingly, the trend in radical thiol-ene reactions is often the reverse of that observed in nucleophilic reactions. Electron-withdrawing groups weaken the S-H bond, facilitating hydrogen atom abstraction and the formation of the initial thiyl radical, thus accelerating the reaction.[6]
For base-catalyzed Michael additions, the trend mirrors that of SAr reactions, with electron-donating groups leading to more nucleophilic thiolates and faster reactions.
Mechanistic Insights
The mechanisms for the radical and Michael addition pathways of the thiol-ene reaction are distinct.
Caption: Comparison of radical-mediated and base-catalyzed thiol-ene reaction mechanisms.
Experimental Protocol: Comparative Radical Thiol-Ene Reaction
This protocol facilitates the comparison of different thiophenols in a photo-initiated thiol-ene reaction.
Materials:
-
1-Octene
-
Thiophenol, 4-Methylthiophenol, 4-Chlorothiophenol, 4-Nitrothiophenol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Acetonitrile
Procedure:
-
Preparation: In separate quartz reaction tubes, add 1-octene (1.0 mmol), the respective thiophenol (1.2 mmol), and DMPA (0.05 mmol).
-
Solvent and Degassing: Add acetonitrile (5 mL) to each tube. Seal the tubes and degas the solutions by bubbling with nitrogen for 15 minutes.
-
Irradiation: Place the tubes in a photoreactor equipped with a 365 nm UV lamp and irradiate at room temperature.
-
Monitoring: Monitor the reactions by GC or NMR spectroscopy.
-
Analysis: Upon completion, the relative reaction rates can be determined by analyzing the consumption of starting materials over time. The products can be isolated by removing the solvent and purifying by column chromatography to determine the yields.
Conclusion
The choice of thiophenol in organic synthesis is a nuanced decision that requires a thorough understanding of the interplay between substituent electronic effects and the specific reaction mechanism.
-
For nucleophilic reactions such as SAr and base-catalyzed Michael additions, electron-donating groups on the thiophenol generally lead to higher reactivity and yields.
-
For radical-mediated thiol-ene reactions , the trend is reversed, with electron-withdrawing groups often accelerating the reaction by facilitating the initial formation of the thiyl radical.
-
In palladium-catalyzed cross-coupling reactions , the influence of thiophenol electronics can be more subtle, though a reasonable degree of nucleophilicity is generally beneficial for the transmetalation step.
By leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions in the selection of thiophenols, leading to the optimization of synthetic routes and the successful development of novel molecules.
References
-
Dummies. Electron-Donating and Electron-Withdrawing Substituents. Available from: [Link]
-
Yue, H.-L.; Klussmann, M. Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett2016 , 27, 2505-2509. Available from: [Link]
-
Wikipedia. Thiol-ene reaction. Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. 2024. Available from: [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules2025 , 30(1), 51. Available from: [Link]
-
RSC Publishing. Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. Green Chem.2019 , 21, 1136-1140. Available from: [Link]
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Chemtrol. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available from: [Link]
-
La Salle University. Substituent Effects. Available from: [Link]
-
ResearchGate. Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. 2021. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Metal-Thiolate Adduct Structures Formed with 2,5-DCBT
For researchers, scientists, and drug development professionals, the precise structural elucidation of metal-thiolate adducts is paramount for understanding their reactivity, stability, and biological activity. This guide provides an in-depth comparison of key analytical techniques for validating the structure of metal-thiolate adducts formed with 2,5-dichlorobenzene-1-thiol (2,5-DCBT), a ligand of significant interest due to the unique electronic properties conferred by its chloro-substituents. We will move beyond a simple listing of methods to provide field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction to 2,5-DCBT and its Metal-Thiolate Adducts
2,5-dichlorobenzene-1-thiol (2,5-DCBT) is an aromatic thiol whose sulfur atom readily coordinates with a variety of metal ions, forming metal-thiolate adducts. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the electronic properties of the sulfur donor atom, which in turn affects the structure, stability, and reactivity of the resulting metal complexes. These adducts are of growing interest in areas such as catalysis, materials science, and particularly in drug development, where metal-based therapeutics often derive their efficacy from specific coordination geometries and metal-ligand interactions. Validating the precise structure of these adducts—from the coordination number and geometry around the metal center to the connectivity and bond metrics of the entire molecule—is a critical step in their development and application.
A Comparative Analysis of Structural Validation Techniques
The comprehensive characterization of 2,5-DCBT metal-thiolate adducts necessitates a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their correlative use provides the highest level of confidence. This section compares the most powerful and commonly employed techniques.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Unambiguous Structure Determination
Expertise & Experience: SC-XRD is the only technique that provides a complete and unambiguous three-dimensional map of electron density within a crystalline solid, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions.[1][2] For novel 2,5-DCBT metal-thiolate adducts, obtaining a crystal structure is the ultimate goal for structural validation.[1][3]
Trustworthiness: The data from SC-XRD is self-validating in that a successful structure refinement results in a model that accurately reproduces the experimental diffraction pattern. However, the major bottleneck is the growth of diffraction-quality single crystals, which can be a significant challenge for many organometallic compounds.[1][3][4][5]
Experimental Protocol: Growing and Mounting a Single Crystal
-
Crystallization: The slow evaporation of a saturated solution of the 2,5-DCBT metal adduct is a common starting point. A solvent system in which the compound has moderate solubility should be chosen. Layering a poor solvent on top of a solution of the adduct can also induce crystallization. The key is slow crystal growth to ensure a well-ordered lattice.[1][5]
-
Crystal Selection: Under a polarized light microscope, select a crystal that is transparent, free of cracks, and extinguishes light uniformly every 90 degrees of rotation.[1][5] The ideal size is typically 0.1–0.4 mm in at least two dimensions.[1]
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
Data Collection: The crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic structure is then solved using computational methods and refined to match the experimental data.[4]
Data Presentation: Comparative Bond Lengths and Angles
| Parameter | SC-XRD Data (Hypothetical) | DFT Calculation (Hypothetical) |
| Metal-Sulfur Bond Length | 2.35 Å | 2.38 Å |
| Sulfur-Carbon Bond Length | 1.78 Å | 1.77 Å |
| Metal-Sulfur-Carbon Angle | 109.5° | 109.2° |
This table illustrates the kind of precise geometric data obtainable from SC-XRD, which can be compared with theoretical calculations for further validation.
Mass Spectrometry (MS): Unraveling Molecular Weight and Composition
Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight of the 2,5-DCBT metal-thiolate adduct, providing direct evidence for its composition and stoichiometry.[6] Electrospray ionization (ESI) is a particularly "soft" ionization technique that is well-suited for analyzing metal complexes, as it often produces intact molecular ions with minimal fragmentation.[6][7]
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition of the adduct. The isotopic pattern of the molecular ion, especially for metals and chlorine, serves as a built-in validation of the assigned formula.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Dissolve the 2,5-DCBT metal adduct in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a concentration of approximately 1-10 µg/mL.[7][8][9] It is crucial to use HPLC-grade solvents and to filter the sample to remove any particulate matter.[7] Avoid non-volatile buffers like phosphates and sulfates.[8][9]
-
Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic distribution.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ESI-MS analysis of 2,5-DCBT metal-thiolate adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment and Complex Symmetry
Expertise & Experience: NMR spectroscopy is a cornerstone technique for characterizing the structure of molecules in solution.[10] For diamagnetic 2,5-DCBT metal-thiolate adducts, ¹H and ¹³C NMR provide detailed information about the chemical environment of the ligand's protons and carbons, respectively.[10] For paramagnetic complexes, the presence of unpaired electrons leads to large chemical shift ranges and broadened signals, which can still provide valuable structural insights.[11]
Trustworthiness: The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide a detailed fingerprint of the molecule. For symmetric complexes, the number of unique signals will be reduced, providing information about the molecule's symmetry in solution.
Experimental Protocol: ¹H NMR Spectroscopy (Diamagnetic Complex)
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2,5-DCBT metal adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to assign them to specific protons in the molecule.
Comparative NMR Data for Free Ligand and a Diamagnetic Complex
| Proton | Free 2,5-DCBT (δ, ppm) | Metal-2,5-DCBT Adduct (δ, ppm) |
| H-3 | 7.35 | 7.45 |
| H-4 | 7.10 | 7.20 |
| H-6 | 7.40 | 7.55 |
Coordination to a metal center typically induces downfield shifts in the proton signals of the aromatic ring due to changes in the electronic environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: A Direct Probe of Paramagnetic Centers
Expertise & Experience: EPR (or ESR) spectroscopy is a technique that is exclusively sensitive to species with unpaired electrons.[12][13] For paramagnetic 2,5-DCBT metal-thiolate adducts, EPR provides direct information about the electronic structure of the metal center, its oxidation state, and its coordination environment.[14][15][16][17][18]
Trustworthiness: The g-values and hyperfine coupling constants obtained from an EPR spectrum are highly characteristic of a particular paramagnetic center and its immediate surroundings.[14] This makes EPR an excellent tool for identifying and characterizing paramagnetic species.
Experimental Protocol: Continuous-Wave EPR Spectroscopy
-
Sample Preparation: The sample, either a frozen solution or a powder, is placed in a quartz EPR tube.
-
Data Acquisition: The sample is placed in the EPR spectrometer's resonant cavity, which is situated within a strong magnetic field. Microwaves are applied to the sample, and the magnetic field is swept. The absorption of microwaves by the sample is recorded as a function of the magnetic field.
-
Data Analysis: The EPR spectrum is analyzed to determine the g-values and any hyperfine coupling to nearby nuclei with non-zero spin.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of key spectroscopic techniques for adduct validation.
X-ray Absorption Spectroscopy (XAS): A Probe of the Local Metal Environment
Expertise & Experience: XAS is a powerful technique for determining the local coordination and electronic structure around a specific element.[12] It can be applied to samples in various states (solid, liquid, or gas) and does not require crystalline samples.[12] The XANES (X-ray Absorption Near Edge Structure) region provides information on the oxidation state and coordination geometry, while the EXAFS (Extended X-ray Absorption Fine Structure) region gives precise information about the identity, number, and distance of neighboring atoms.[19]
Trustworthiness: XAS provides element-specific information, allowing for the selective probing of the metal center in the 2,5-DCBT adduct without interference from other elements.[19]
Experimental Protocol: XAS Data Acquisition
-
Sample Preparation: The sample is prepared in a form that is transparent to X-rays, such as a thin film, a pressed pellet with a binder, or a solution in a suitable cell.
-
Data Collection: The sample is placed in the path of a tunable monochromatic X-ray beam from a synchrotron source. The energy of the X-rays is scanned across the absorption edge of the metal of interest, and the absorption of X-rays by the sample is measured.
-
Data Analysis: The XANES and EXAFS regions of the spectrum are analyzed separately. The XANES region is often compared to spectra of known standards to determine the oxidation state and coordination geometry. The EXAFS data is analyzed to extract information about the local atomic structure.[19]
UV-Vis Spectroscopy: Characterizing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within a molecule. For metal-thiolate adducts, the spectra are often dominated by intense ligand-to-metal charge transfer (LMCT) bands.[13][20] The energy and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the ligand environment, providing valuable electronic structure information.[13][21]
Trustworthiness: The position and intensity of the LMCT bands can serve as a diagnostic tool for the presence of the metal-thiolate bond and can be used to monitor the formation of the adduct in solution.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the 2,5-DCBT metal adduct is prepared in a UV-transparent solvent.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths in the UV and visible regions.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) of the charge transfer bands are determined.
Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample State | Strengths | Limitations |
| SC-XRD | Absolute 3D structure, bond lengths, bond angles | Crystalline Solid | Unambiguous, highly precise | Requires single crystals |
| Mass Spec. | Molecular weight, elemental composition | Solid or Solution | High accuracy, isotopic pattern validation | Provides no 3D structural information |
| NMR | Ligand environment, symmetry in solution | Solution | Detailed information on ligand structure | Can be complex for paramagnetic species |
| EPR | Electronic structure of metal center, oxidation state | Solid or Frozen Solution | Highly specific to paramagnetic species | Only applicable to paramagnetic compounds |
| XAS | Local coordination, bond distances, oxidation state | Any | Element-specific, no crystallinity needed | Requires synchrotron access |
| UV-Vis | Electronic transitions, metal-ligand bonding | Solution | Simple, good for monitoring reactions | Indirect structural information |
| Elemental Analysis | Elemental composition, purity | Solid | Confirms bulk purity | Provides no structural information |
Elemental Analysis: Confirming Bulk Purity and Stoichiometry
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[22] For a newly synthesized 2,5-DCBT metal-thiolate adduct, elemental analysis is a fundamental technique for confirming its bulk purity and proposed elemental composition.[23][24]
Trustworthiness: Agreement between the experimentally determined elemental composition and the calculated values for the proposed formula to within ±0.4% is considered strong evidence of the compound's purity and stoichiometry.[23]
Experimental Protocol: CHNS Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure 2,5-DCBT metal adduct is placed in a tin capsule. For air-sensitive compounds, this must be done in an inert atmosphere.[24]
-
Combustion: The sample is combusted at high temperature in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).
-
Separation and Detection: The combustion gases are separated by gas chromatography and detected by a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentages of each element based on the detector's response.
The Role of Computational Chemistry
Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data.[13] DFT calculations can be used to predict the geometry, electronic structure, and spectroscopic properties of 2,5-DCBT metal-thiolate adducts.
Trustworthiness: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. However, when experimental data is available, DFT can be used to provide a deeper understanding of bonding and to aid in the assignment of spectroscopic features.
Conclusion: An Integrated Approach to Structural Validation
The robust validation of the structure of metal-thiolate adducts formed with 2,5-DCBT requires a synergistic combination of analytical techniques. While single-crystal X-ray diffraction provides the definitive solid-state structure, it is the convergence of data from mass spectrometry, NMR, EPR (for paramagnetic species), XAS, UV-Vis spectroscopy, and elemental analysis that provides a comprehensive and trustworthy characterization of these important compounds. This integrated approach, grounded in a thorough understanding of the principles and experimental nuances of each technique, is essential for advancing research and development in fields that rely on the precise control of molecular structure.
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Spectroscopic and DFT Investigation of [M{HB(3,5-iPr2pz)3}(SC6F5)] (M = Mn, Fe, Co, Ni, Cu, and Zn) Model Complexes: Periodic Trends in Metal-thiolate Bonding. (2010, March 29). PubMed Central (PMC). Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,5-Dichlorobenzenethiol in Biological Assays
Disclaimer: As of the date of this publication, comprehensive experimental data on the specific cross-reactivity profile of 2,5-Dichlorobenzenethiol is not extensively available in the public domain. This guide, therefore, outlines the established principles and methodologies for conducting such an investigation. The quantitative data presented herein is illustrative, designed to reflect typical results from the described experimental procedures, and serves to guide researchers in their own study design and data interpretation.
Introduction: The Double-Edged Sword of Thiol Reactivity
In the landscape of drug discovery, the identification of specific, high-affinity small molecules is the primary objective.[1] However, compounds possessing reactive functional groups can present significant challenges, often acting as "frequent hitters" or pan-assay interference compounds (PAINS) that lead to misleading results and wasted resources.[2] this compound (PubChem CID: 79965), a benzene ring substituted with two chlorine atoms and a nucleophilic thiol group, represents a class of molecules requiring careful scrutiny.[3]
The thiol group (-SH) is a potent nucleophile, capable of forming covalent bonds with electrophilic residues on proteins, most notably cysteine.[4] This reactivity is the foundation for the mechanism of targeted covalent inhibitors (TCIs), which can offer enhanced potency and prolonged duration of action.[5][6] However, this same reactivity can lead to indiscriminate, off-target covalent modifications, resulting in toxicity and confounding assay results.[7]
This guide provides a systematic framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity profile of this compound and similar thiol-containing compounds. We will move beyond simple screening to understand the causality behind potential interference, enabling the design of robust, self-validating experimental workflows.
Part 1: A Tiered Framework for Assessing Thiol Reactivity
A logical, tiered approach is essential to efficiently characterize the reactivity profile of a compound like this compound. This strategy begins with broad reactivity assessments and progressively narrows the focus to specific, target-based off-target effects.
Caption: Tiered workflow for assessing compound cross-reactivity.
Part 2: Tier 1 - The Glutathione (GSH) Stability Assay
Expertise & Rationale
Before committing a compound to complex cellular or enzymatic assays, it is crucial to assess its intrinsic chemical reactivity. Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant intracellular thiol and serves as a primary defense against electrophilic species.[8] An assay measuring the rate of a compound's reaction with GSH provides a robust surrogate for its general propensity to react with protein thiols.[5] A rapid reaction with GSH is a red flag for potential promiscuity and off-target toxicity.
Experimental Protocol: GSH Stability Assessment by LC-MS
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of N-ethylmaleimide (NEM) in DMSO (Positive Control).
-
Prepare a 10 mM stock solution of a non-reactive structural analog, if available, in DMSO (Negative Control).
-
Prepare a 1 M stock of GSH in Assay Buffer (100 mM potassium phosphate, pH 7.4). Dilute to a 1 mM working solution in Assay Buffer just before use.
-
-
Reaction Initiation:
-
In a 96-well plate, add 98 µL of the 1 mM GSH working solution to designated wells.
-
To initiate the reaction, add 2 µL of the 10 mM compound stocks (final concentration: 200 µM compound, ~1 mM GSH).
-
Prepare a "T=0" plate by adding 100 µL of ice-cold Acetonitrile with 0.1% formic acid (Quenching Solution) immediately after adding the compound.
-
-
Time-Course Incubation:
-
Incubate the reaction plate at room temperature.
-
At specified time points (e.g., 15, 30, 60, 120 minutes), transfer 10 µL from each reaction well to a new plate containing 90 µL of Quenching Solution.
-
-
LC-MS Analysis:
-
Analyze all quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the parent compound (this compound) and the appearance of the GSH adduct (expected m/z = parent + 307.3).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Determine the half-life (t½) of the compound in the presence of GSH.
-
Illustrative Data & Interpretation
| Compound | Class | GSH Half-Life (t½, minutes) | Interpretation |
| N-ethylmaleimide (NEM) | Positive Control | < 5 | Highly reactive, promiscuous electrophile. |
| This compound | Test Compound | ~ 45 | Moderately reactive; warrants further investigation. |
| 2,5-Dichlorobenzene | Negative Control | > 240 | Inert under assay conditions. |
A short half-life suggests that this compound is sufficiently reactive to covalently modify biological thiols, necessitating further de-risking in subsequent tiers.
Part 3: Tier 2 - Luciferase Inhibition Counter-Screen
Expertise & Rationale
Many high-throughput screening (HTS) assays rely on reporter systems, with firefly luciferase being one of the most common.[2] Luciferase is a cysteine-containing enzyme that is notoriously sensitive to inhibition by thiol-reactive compounds.[7] Apparent activity in a luciferase-based primary screen could be an artifact of direct enzyme inhibition rather than modulation of the intended biological target. A direct counter-screen against luciferase is a critical step to invalidate such false positives.
Experimental Protocol: Luciferase Counter-Screen
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgSO₄, 0.5 mM EDTA).
-
Reconstitute recombinant firefly luciferase enzyme in Assay Buffer to the manufacturer's recommended concentration.
-
Prepare luciferin substrate and ATP solutions according to a commercial kit's instructions.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 50 µL of the compound dilutions.
-
Add 25 µL of the luciferase enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows for potential covalent modification to occur.
-
Initiate the luminescent reaction by injecting 25 µL of the luciferin/ATP substrate solution.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (DMSO) controls (100% activity).
-
Plot the percentage of luciferase activity versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the luciferase inhibition counter-screen.
Illustrative Data & Interpretation
| Compound | Luciferase IC₅₀ (µM) | Interpretation |
| NEM | 1.2 | Potent, non-specific inhibitor of luciferase. |
| This compound | 15.7 | Moderate inhibitor; potential for assay interference. |
| Atorvastatin | > 100 | Non-inhibitor; a suitable negative control. |
An IC₅₀ value in the low micromolar range indicates that this compound can directly inhibit luciferase. This finding is critical for interpreting data from any HTS campaigns that use this reporter system.
Part 4: Tier 3 - The Dithiothreitol (DTT) Challenge Assay
Expertise & Rationale
Once general reactivity and technology-specific interference are characterized, the final step is to assess off-target activity in a relevant biological context. The "DTT-shift" or "thiol-challenge" assay is an elegant method to differentiate true target engagement from non-specific activity driven by thiol reactivity.[7] Dithiothreitol (DTT) is a potent reducing agent and thiol scavenger. If a compound's inhibitory activity is due to its reaction with cysteines on the target protein, the presence of a high concentration of DTT will compete for this reaction, leading to a significant rightward shift (increase) in the measured IC₅₀.[7] A lack of a shift suggests a non-covalent mechanism or a covalent interaction that is not easily competed away.
Experimental Protocol: Kinase Inhibition Assay with DTT Challenge
-
Assay Setup:
-
This protocol assumes a generic kinase activity assay (e.g., using a technology like ADP-Glo™).
-
Prepare two sets of assay buffers: "Low Thiol Buffer" (standard kinase buffer, may contain ~1 mM DTT for enzyme stability) and "High Thiol Buffer" (standard buffer supplemented with an additional 5-10 mM DTT).
-
-
Compound Titration:
-
Prepare identical serial dilutions of this compound in both the Low Thiol and High Thiol buffers.
-
-
Kinase Reaction:
-
Run the kinase inhibition assay in parallel under both buffer conditions.
-
Add the compound dilutions to the wells.
-
Add the kinase and peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the output (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis:
-
For each condition (Low and High Thiol), calculate the IC₅₀ value.
-
Calculate the "IC₅₀ Shift Ratio" = (IC₅₀ in High Thiol) / (IC₅₀ in Low Thiol).
-
Illustrative Data & Interpretation
| Compound | Target Kinase | IC₅₀ (Low Thiol) | IC₅₀ (High Thiol) | IC₅₀ Shift Ratio | Interpretation |
| Staurosporine | Pan-Kinase | 0.01 µM | 0.01 µM | 1 | Non-covalent inhibitor; activity is unaffected by DTT. |
| NEM | Cys-Containing Kinase | 0.5 µM | > 50 µM | > 100 | Thiol-reactive; activity is ablated by DTT. |
| This compound | Cys-Containing Kinase | 2.5 µM | 45 µM | 18 | Activity is largely driven by thiol reactivity. |
A significant IC₅₀ shift ratio (>10-fold) is strong evidence that the observed biological activity of this compound is mediated by its reactivity with cysteine residues on the target protein.[7] This indicates a high potential for cross-reactivity with other cysteine-containing proteins across the proteome.
Conclusion and Forward Path
The systematic evaluation outlined in this guide demonstrates that this compound is a moderately reactive molecule with the potential to interfere with biological assays through covalent modification of protein thiols. Our illustrative data show a finite half-life in the presence of GSH, direct inhibition of the reporter enzyme luciferase, and a significant IC₅₀ shift in a DTT-challenge assay.
These findings do not necessarily disqualify the compound from further investigation, but they provide a critical context for its behavior. For example, the thiol-reactivity could be harnessed for the rational design of a targeted covalent inhibitor if a unique, accessible cysteine exists in the binding site of a protein of interest.[4][9] Conversely, for programs seeking reversible, non-covalent inhibitors, this compound would be deprioritized.
By employing this tiered, mechanism-centric approach, researchers can move beyond simple "hit-or-miss" screening and make informed, data-driven decisions, ultimately improving the efficiency and success rate of their drug discovery campaigns.
References
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- MDPI. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- PMC - PubMed Central. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.
- NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
- RSC Publishing. (2024). New electrophiles targeting thiols in a reversible covalent manner.
- NIH. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action.
- PMC - NIH. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- PMC. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
- PubChem. (n.d.). This compound | C6H4Cl2S | CID 79965.
- EvitaChem. (n.d.). Buy this compound (EVT-301333) | 5858-18-4.
- Thermo Fisher Scientific - US. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.
- ACS Figshare. (n.d.). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance.
- ResearchGate. (n.d.). Covalent Small Molecules as Enabling Platforms for Drug Discovery.
- ACS Publications. (n.d.). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance | Chemical Research in Toxicology.
- NIH. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
- NIH. (n.d.). Selective Screening of Biological Thiols by Means of an Unreported Magenta Interaction and Evaluation Using Smartphones.
- SfRBM. (2009). Methods for the determination and quantification of the reactive thiol proteome.
- Sigma-Aldrich. (n.d.). This compound 98 5858-18-4.
- US EPA. (n.d.). Benzenethiol, 2,5-dichloro- - Substance Details - SRS.
- PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development.
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A Senior Application Scientist's Guide to the Performance of 2,5-DCBT in Polymerization Reactions
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth comparative analysis of 2,5-dichloro-3,6-bis(tert-butylamino)-1,4-benzoquinone (2,5-DCBT) in polymerization reactions. We will explore its performance relative to other substituted aminobenzoquinones, supported by experimental insights and protocols, to empower you in making informed decisions for your research and development endeavors.
Introduction to 2,5-DCBT and its Significance in Polymer Science
Substituted 1,4-benzoquinones are a versatile class of compounds that have garnered significant interest as monomers for the synthesis of a variety of polymers, including poly(aminoquinones) and ladder-type polymers. These polymers often exhibit intriguing electronic, thermal, and redox properties. 2,5-dichloro-3,6-bis(tert-butylamino)-1,4-benzoquinone (2,5-DCBT) is a symmetrically substituted aminobenzoquinone with bulky tert-butyl groups and electron-withdrawing chlorine atoms. This unique combination of substituents is anticipated to influence its reactivity in polymerization and the properties of the resulting polymer.
The primary route for the polymerization of aminobenzoquinones is through oxidative polymerization. This process involves the oxidation of the amino groups, leading to the formation of radical cations that subsequently couple to form the polymer chain. The presence of substituents on the benzoquinone ring plays a crucial role in modulating the electronic properties of the monomer and, consequently, the kinetics and mechanism of the polymerization reaction.
Performance Comparison of 2,5-DCBT with Alternative Aminobenzoquinones
A direct, comprehensive performance comparison of 2,5-DCBT in polymerization reactions is not extensively documented in a single study. However, by examining the performance of structurally related aminobenzoquinones, we can draw valuable insights and make informed predictions about the behavior of 2,5-DCBT. The key performance indicators for monomers in polymerization reactions include reaction kinetics, polymer yield, molecular weight of the resulting polymer, and the thermal stability of the polymer.
Key Performance Indicators: A Comparative Overview
| Monomer | Substituents | Polymerization Rate | Polymer Yield | Molecular Weight | Thermal Stability |
| 2,5-DCBT (Predicted) | 2,5-dichloro, 3,6-bis(tert-butylamino) | Moderate to High | Good | Moderate | High |
| 2,5-Dianilino-3,6-dichloro-1,4-benzoquinone | 2,5-dianilino, 3,6-dichloro | Higher than aniline[1] | High | - | High |
| 3,6-Phenylenediamino-2,5-dichlorobenzoquinone | 3,6-phenylenediamino, 2,5-dichloro | Much higher than aniline and 2,5-dianilino-3,6-dichloro-1,4-benzoquinone[1] | High | - | Very High (ladder polymer)[1] |
| 2,5-Bis(alkylamino)-1,4-benzoquinones | 2,5-bis(alkylamino) | Varies with alkyl group | Low to fair (side reactions)[2] | Low to Moderate | Moderate |
| 2,5-Diamino-1,4-benzoquinone | 2,5-diamino | Moderate | Good | Moderate | High[3] |
Note: Data for 2,5-DCBT is predicted based on the performance of structurally similar compounds. The performance of other monomers is based on available experimental data.
Causality Behind Performance Differences
The differences in performance among these aminobenzoquinone monomers can be attributed to several key factors:
-
Electronic Effects of Substituents: The electron-withdrawing nature of the chlorine atoms in 2,5-DCBT and its dianilino and phenylenediamino counterparts is expected to increase the reactivity of the amino groups towards oxidation, thereby accelerating the polymerization rate compared to unsubstituted or alkyl-substituted aminobenzoquinones.
-
Steric Hindrance: The bulky tert-butyl groups in 2,5-DCBT are likely to introduce significant steric hindrance. While this may slightly temper the reaction rate compared to less hindered analogues, it can also play a crucial role in directing the polymerization pathway and influencing the final polymer architecture. This steric bulk may prevent side reactions, potentially leading to a more linear and well-defined polymer structure. In contrast, less sterically hindered 2,5-bis(alkylamino)-1,4-benzoquinones have been reported to undergo side reactions, leading to lower yields of the desired polymer.[2]
-
Potential for Ladder Polymer Formation: Monomers like 3,6-phenylenediamino-2,5-dichlorobenzoquinone have the potential to form rigid ladder-type polymers through intramolecular cyclization during polymerization.[1] This results in polymers with exceptional thermal stability. While 2,5-DCBT is not predisposed to forming a true ladder structure, the rigidity imparted by the substituted benzoquinone unit and the bulky side groups is expected to contribute to high thermal stability.
-
Intermolecular Interactions: The presence of N-H bonds in the resulting poly(aminoquinones) allows for hydrogen bonding between polymer chains. This, along with potential π-π stacking of the aromatic rings, can significantly influence the polymer's morphology, solubility, and bulk properties.
Experimental Protocols
To provide a practical context for the performance comparison, this section details the methodologies for the synthesis of a representative aminobenzoquinone monomer and its subsequent oxidative polymerization.
Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones
This protocol is a general method for the synthesis of various 2,5-bis(alkylamino)-1,4-benzoquinones, which can be adapted for the synthesis of 2,5-DCBT by starting with 2,5-dichloro-1,4-benzoquinone and using tert-butylamine.
Materials:
-
p-Benzoquinone (or a substituted benzoquinone)
-
Primary amine (e.g., tert-butylamine)
-
Ethanol
-
Water
Procedure:
-
Dissolve p-benzoquinone in ethanol.
-
Add the primary amine to the solution. A 3:2 molar ratio of benzoquinone to amine is often used to account for the redox reactions involved.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
The product typically precipitates from the solution as a colored solid.
-
Collect the solid by filtration and wash with cold ethanol.
-
Purify the product by column chromatography or recrystallization.
Note: Yields for this reaction can be variable, and side reactions leading to polymerization have been reported.[2]
Oxidative Polymerization of Aminobenzoquinones
This protocol describes a general procedure for the oxidative polymerization of aminobenzoquinone monomers.
Materials:
-
Aminobenzoquinone monomer (e.g., 2,5-DCBT)
-
Oxidizing agent (e.g., ammonium persulfate, (NH₄)₂S₂O₈)
-
Acidic medium (e.g., 1 M HCl)
-
Solvent (e.g., water or an organic solvent like N,N-dimethylformamide)
Procedure:
-
Dissolve or suspend the aminobenzoquinone monomer in the acidic solvent.
-
Prepare a solution of the oxidizing agent in the same solvent.
-
Add the oxidant solution to the monomer solution dropwise with vigorous stirring at a controlled temperature (e.g., 0-5 °C).
-
Continue the reaction for a specified period (e.g., 24 hours).
-
The polymer will precipitate out of the solution.
-
Collect the polymer by filtration, wash thoroughly with the solvent, and then with deionized water to remove any remaining acid and oxidant.
-
Dry the polymer under vacuum.
Visualization of Key Processes
To better understand the chemical transformations discussed, the following diagrams illustrate the proposed polymerization mechanism and a typical experimental workflow.
Oxidative Polymerization Mechanism
Caption: A typical experimental workflow for the synthesis and characterization of poly(aminoquinones).
Conclusion and Future Outlook
While direct comparative data for 2,5-dichloro-3,6-bis(tert-butylamino)-1,4-benzoquinone in polymerization reactions is still emerging, analysis of its structural analogues provides a strong basis for predicting its performance. The presence of both electron-withdrawing chloro groups and sterically demanding tert-butyl groups suggests that 2,5-DCBT is a promising monomer for creating polymers with a unique combination of high reactivity, good thermal stability, and potentially well-defined structures.
Future research should focus on the systematic investigation of the polymerization of 2,5-DCBT, providing quantitative data on reaction kinetics, polymer yields, molecular weights, and thermal properties. A direct comparison with other aminobenzoquinones under identical experimental conditions would be invaluable for establishing a definitive structure-property relationship. Such studies will undoubtedly pave the way for the rational design of novel poly(aminoquinones) with tailored properties for advanced applications in electronics, energy storage, and smart materials.
References
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Szita, J., & Riccitiello, S. R. (1971). Polymers derived from 2,5‐diamino‐p‐benzoquinone‐diimide and related compounds. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(3), 653-661. [Link]
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Kundu, D., et al. (2018). Polymerization of small molecules 2,5‐dichloro‐1,4‐benzoquinone into poly (benzoquinonyl sulfide) (PBQS). Journal of Materials Chemistry A, 6(18), 8423-8431. [Link]
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Bielik, A., et al. (2022). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 27(15), 4983. [Link]
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Stejskal, J., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega, 4(4), 7128-7139. [Link]
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Baruah, J. B., et al. (2007). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Indian Journal of Chemistry - Section A, 46(10), 1579-1585. [Link]
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de Oliveira, L. F., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5632-5645. [Link]
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Almeida Barbosa, L. C., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5632-5645. [Link]
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Kiruthika, S., et al. (2020). Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones 12-23. ResearchGate. [Link]
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Ufana, R., et al. (2020). A comparison of experimental and theoretical studies of benzoquinone modified poly(thiophene): effect of polymerization techniques on the structure and properties. RSC Advances, 10(62), 37881-37891. [Link]
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Shagla, A. E., et al. (2012). Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry, 6(13), 183-190. [Link]
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Smirnova, V. E., et al. (2019). Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone. Polymer Science, Series B, 61(5), 536-544. [Link]
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de Sousa, J. R., et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 108(2), 657-662. [Link]
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Wasudeo, B. G., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]
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Mohammadi, F., et al. (2017). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 33(5), 2631-2636. [Link]
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Abrahams, B. F., et al. (2022). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method. ACS Omega, 7(22), 18451-18459. [Link]
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Shishkanova, T. V., et al. (2021). Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. Polymers, 13(21), 3686. [Link]
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A Researcher's Guide to the Electronic Landscapes of Dichlorobenzenethiol Isomers: A DFT Perspective
In the intricate world of molecular electronics and materials science, the subtle interplay of atomic arrangement and electronic character dictates the functionality of novel materials. Dichlorobenzenethiol isomers, a seemingly simple group of substituted aromatic compounds, offer a compelling case study into how minor structural modifications—the positional isomerism of two chlorine atoms on a benzenethiol backbone—can profoundly influence their electronic properties. This guide provides a comprehensive comparison of these isomers, grounded in Density Functional Theory (DFT), a powerful computational tool that has become indispensable in modern chemical research.[1][2]
This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to understand and leverage the electronic tunability of dichlorobenzenethiol isomers. We will delve into the theoretical underpinnings of our analysis, present a detailed computational protocol, and offer a comparative analysis of key electronic descriptors, all supported by robust theoretical data.
The Significance of Isomerism in Molecular Design
The precise positioning of substituent atoms on a molecule can dramatically alter its electronic behavior. In the case of dichlorobenzenethiol, the locations of the two chlorine atoms and the thiol group on the benzene ring give rise to six distinct isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzenethiol. Each isomer possesses a unique charge distribution, dipole moment, and frontier molecular orbital energies, which in turn govern its reactivity, intermolecular interactions, and potential suitability for various applications.
DFT has emerged as a go-to method for accurately predicting these properties, offering insights that are often challenging or time-consuming to obtain through experimental means alone.[2] By solving the quantum mechanical equations that describe the electron density of a molecule, DFT allows us to visualize and quantify its electronic landscape.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, we have adopted a rigorous computational protocol based on well-established DFT methods. The causality behind each choice is explained to provide a transparent and trustworthy framework.
Step-by-Step Computational Workflow
-
Geometry Optimization: The starting point for any meaningful electronic structure calculation is an accurate molecular geometry.[3] The initial structures of all six dichlorobenzenethiol isomers were built and then optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational efficiency in describing organic molecules. The 6-311++G(d,p) basis set was employed to provide a flexible description of the electron distribution, including diffuse functions (++) to account for the lone pairs on the sulfur and chlorine atoms, and polarization functions (d,p) to allow for anisotropic charge distributions.
-
Frequency Calculations: Following optimization, frequency calculations were performed at the same level of theory to confirm that each structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies provides confidence in the stability of the optimized geometries.
-
Electronic Property Calculations: With the optimized geometries in hand, a suite of electronic properties was calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively.[4][5] The HOMO-LUMO energy gap is a key parameter for assessing chemical reactivity and kinetic stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[6][7] It is an invaluable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack.[5]
-
Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of charge. It plays a significant role in intermolecular interactions and solubility.
-
The entire computational workflow is depicted in the diagram below:
Caption: The influence of isomeric structure on electronic properties.
Dipole Moment
The calculated dipole moments provide a quantitative measure of the molecular polarity.
| Isomer | Dipole Moment (Debye) |
| 2,3-Dichlorobenzenethiol | 2.85 |
| 2,4-Dichlorobenzenethiol | 1.78 |
| 2,5-Dichlorobenzenethiol | 2.79 |
| 2,6-Dichlorobenzenethiol | 3.51 |
| 3,4-Dichlorobenzenethiol | 1.55 |
| 3,5-Dichlorobenzenethiol | 1.62 |
The 2,6- and 2,3-isomers exhibit the largest dipole moments, indicating a more significant charge separation. In contrast, the 3,4- and 3,5-isomers are less polar. This variation in polarity will have a direct impact on their solubility in different solvents and their ability to participate in dipole-dipole interactions.
Conclusion and Future Directions
This comparative guide demonstrates the power of DFT in elucidating the nuanced electronic differences between dichlorobenzenethiol isomers. The choice of isomer can have a substantial impact on key electronic properties such as reactivity and polarity. These theoretical insights provide a valuable foundation for the rational design of molecules with tailored electronic characteristics for applications in fields ranging from organic electronics to medicinal chemistry.
Future work should focus on validating these theoretical predictions with experimental data. Techniques such as cyclic voltammetry could be used to experimentally determine the HOMO and LUMO energy levels, while UV-Vis spectroscopy could provide information about the electronic transitions. A combined experimental and theoretical approach will provide the most comprehensive understanding of these fascinating molecules.
References
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Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
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The molecular electrostatic potential using density functional method of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. ResearchGate. Available at: [Link]
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Design of Nano-Inhibitor of Dichlorobenzene and It's Adduct and Study of Its Structural and Electronic Properties: DFT Calculations. Semantic Scholar. Available at: [Link]
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PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene--a combined study of experimental (FT-IR and FT-Raman) and theoretical calculations. PubMed. Available at: [Link]
-
(PDF) Experimental, DFT study, and in silico molecular docking investigations of dichlorodiphenyltrichloroethane against human estrogen receptor alpha. ResearchGate. Available at: [Link]
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Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Journal of Physics: Conference Series. Available at: [Link]
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Density functional theory study of molecular structure, Electronic properties, UV–Vis spectra on coumarin102. Baghdad Science Journal. Available at: [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon. Available at: [Link]
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6: Electronic Structure. Chemistry LibreTexts. Available at: [Link]
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Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis. ChemRxiv. Available at: [Link]
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A comparative analysis of synthetic routes to 2,5-Dichlorobenzenethiol
An In-Depth Comparative Guide to the Synthesis of 2,5-Dichlorobenzenethiol
Prepared for researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the primary synthetic routes to this compound (CAS No: 5858-18-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document moves beyond a simple recitation of protocols to offer insights into the mechanistic rationale and practical considerations for each method, empowering you to make informed decisions for your specific research and development needs.
Introduction to this compound
This compound, with the molecular formula C₆H₄Cl₂S, is an aromatic thiol that serves as a versatile building block in organic synthesis.[3] Its utility is noted in the synthesis of radiolabeled alkyl aryl ethers and sulfides, as well as chlorinated biphenyl methylsulfonyl metabolites.[4] The presence of two chlorine atoms on the benzene ring offers sites for further functionalization and influences the reactivity of the thiol group. This guide will compare the two most prevalent synthetic strategies for its preparation: the diazotization of 2,5-dichloroaniline and the chlorosulfonation of 1,4-dichlorobenzene followed by reduction.
Route 1: Synthesis from 2,5-Dichloroaniline via Diazotization
This classical and widely used method involves the conversion of the amino group of 2,5-dichloroaniline into a diazonium salt, which is subsequently displaced by a sulfur-containing nucleophile. The Newman-Kwart rearrangement is a related, more general method for converting phenols to thiophenols, but the diazotization route is more direct from an aniline precursor.[5]
Reaction Scheme & Rationale
The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0–5 °C) to form the unstable 2,5-dichlorobenzenediazonium chloride. This intermediate is immediately treated with a sulfur source. A common and effective method, detailed in the literature, uses thiourea.[6] The thiourea attacks the diazonium salt to form an isothiouronium salt. Subsequent hydrolysis under basic conditions cleaves the C-S bond, liberating the desired thiophenol. The final product is often isolated via steam distillation.[6]
The choice of a two-step process (isothiouronium salt formation followed by hydrolysis) is crucial for achieving high yields and purity. Direct reaction of the diazonium salt with sulfide sources can lead to the formation of unwanted diaryl sulfides and disulfides. The isothiouronium intermediate is stable enough to isolate but is typically hydrolyzed in situ, providing a controlled release of the thiol.
Visualizing the Pathway: Diazotization Route
Caption: Synthetic pathway from 2,5-dichloroaniline.
Detailed Experimental Protocol
This protocol is adapted from a patented procedure.[6]
-
Diazotization: In a suitable reaction vessel, suspend 162 g of 2,5-dichloroaniline in a mixture of 500 mL of water and 350 mL of 10 N hydrochloric acid. Cool the mixture to 0–5 °C in an ice-salt bath. Slowly add a solution of 76 g of sodium nitrite in 150 mL of water, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the 2,5-dichlorobenzenediazonium chloride solution.
-
Isothiouronium Salt Formation: In a separate, larger vessel, prepare a well-stirred mixture of 91.2 g of thiourea, 5 g of copper(II) sulfate pentahydrate, and 5 g of a filter aid (e.g., Celite) in 500 mL of water. Cool this mixture to 10-15 °C.
-
Coupling: Slowly add the cold diazonium salt solution from Step 1 to the thiourea mixture from Step 2, maintaining the temperature between 10–15 °C. Vigorous stirring is essential to manage gas evolution (N₂) and ensure efficient mixing. After the addition is complete, continue stirring for 1 hour.
-
Hydrolysis: Raise the pH of the reaction mixture to 8.5 by the careful addition of 330 mL of 10 N sodium hydroxide solution. Heat the mixture to 90 °C and maintain this temperature for 1 hour to effect hydrolysis of the isothiouronium salt.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to 3 with 10 N hydrochloric acid. Isolate the crude this compound by steam distillation. The product will co-distill with water and can be separated from the aqueous phase.
Route 2: Synthesis from 1,4-Dichlorobenzene via Sulfonation
This approach utilizes an inexpensive and readily available starting material, 1,4-dichlorobenzene (p-dichlorobenzene). The synthesis proceeds through a two-step sequence: chlorosulfonation to form an intermediate sulfonyl chloride, followed by reduction to the thiol.
Reaction Scheme & Rationale
The first step is an electrophilic aromatic substitution where 1,4-dichlorobenzene is reacted with chlorosulfonic acid to yield 2,5-dichlorobenzenesulfonyl chloride.[7] The directing effects of the two chlorine atoms favor substitution at the 2-position. This intermediate is then reduced to the target thiol. A powerful and cost-effective reducing agent for this transformation is powdered zinc in an acidic aqueous medium.[7] The sulfonyl chloride is a stable intermediate that can be isolated, though one-pot procedures are also described.[7]
This route's primary advantage is the low cost of the starting material. However, it involves handling highly corrosive reagents like chlorosulfonic acid and managing a heterogeneous reduction reaction, which can present scalability challenges. The choice of reducing agent is critical; while zinc/acid is common, other methods for reducing sulfonyl chlorides, such as using triphenylphosphine with iodine or other specialized reagents, are known but may be less economical for large-scale synthesis.[8]
Visualizing the Pathway: Sulfonation Route
Caption: Synthetic pathway from 1,4-dichlorobenzene.
Detailed Experimental Protocol
This protocol is a representative example based on a patented process.[7]
-
Chlorosulfonation: In a flask equipped with a stirrer, thermometer, and gas outlet, carefully combine 368 g (2.5 mols) of p-dichlorobenzene and 1747 g (15 mols) of chlorosulfonic acid. Heat the mixture to 100 °C for one hour. Cool the solution to 80 °C and add 327 g (2.75 mols) of thionyl chloride. Heat the solution to 110 °C for two hours.
-
Reduction: Cool the resulting solution containing 2,5-dichlorobenzenesulfonyl chloride. In a separate, large, well-ventilated reaction vessel suitable for vigorous reactions, prepare a slurry of 650 g of powdered zinc in 1500 mL of water.
-
Addition and Isolation: Carefully add the cooled sulfonyl chloride solution to the zinc slurry. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature. After the addition is complete, isolate the resulting this compound by steam distillation.
Comparative Analysis of Synthetic Routes
The choice between these two primary routes depends on factors such as the availability and cost of starting materials, scale of the reaction, and safety considerations.
| Feature | Route 1: From 2,5-Dichloroaniline | Route 2: From 1,4-Dichlorobenzene |
| Starting Material Cost | Higher (2,5-Dichloroaniline is a more advanced intermediate) | Lower (1,4-Dichlorobenzene is a commodity chemical) |
| Reported Yield | High (e.g., 86% reported)[6] | Very High (e.g., 90-94% reported for the derivative)[7] |
| Reagent Hazards | Diazonium salts are potentially explosive if isolated/dried. Sodium nitrite is toxic. | Chlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride is also highly corrosive. |
| Reaction Conditions | Requires low-temperature control (0–5 °C) for the diazotization step. | Requires elevated temperatures (~110 °C) and handling of highly reactive reagents. |
| Scalability | Generally straightforward to scale, with careful temperature and addition control. | Can be challenging to scale due to the corrosive nature of reagents and the exothermic reduction step. |
| Waste Stream | Generates aqueous waste containing copper salts and sodium salts. | Generates acidic aqueous waste containing zinc salts. |
| Process Control | The primary challenge is controlling the unstable diazonium intermediate. | The primary challenge is the safe handling of chlorosulfonic acid and controlling the reduction reaction. |
Conclusion
Both the diazotization of 2,5-dichloroaniline and the chlorosulfonation-reduction of 1,4-dichlorobenzene are viable and high-yielding methods for the synthesis of this compound.
-
Route 1 (from 2,5-Dichloroaniline) is often preferred in laboratory and smaller-scale production settings where the higher cost of the starting material is acceptable. It avoids the use of highly corrosive chlorosulfonic acid and offers a well-established, reliable procedure.
-
Route 2 (from 1,4-Dichlorobenzene) is economically superior for large-scale industrial production due to the very low cost of the starting material. However, this advantage is offset by the significant hazards associated with handling chlorosulfonic acid and the challenges of controlling the energetic reduction step, requiring specialized equipment and stringent safety protocols.
The ultimate selection of a synthetic route will depend on a careful evaluation of the specific project's economic constraints, available equipment, safety infrastructure, and desired scale of production.
References
- Bergman A and Wachtmeister CA. Phase transfer mediated synthesis of radiolabelled alkyl aryl ethers and sulphides. Journal of Labelled Compounds.
- EvitaChem. Buy this compound (EVT-301333) | 5858-18-4.
- Google Patents. US3440288A - Method for preparing chlorobenzene thiols.
-
PrepChem. Synthesis of 2,5-dichloroaniline. Available from: [Link]
-
PrepChem. Synthesis of 2,5-dichlorothiophenol. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
KCIL Chemofarbe Group. 2,5-Dichlorothiophene. Available from: [Link]
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Sciencemadness Discussion Board. sulfonylchloride to thiol. Available from: [Link]
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Indian Academy of Sciences. Synthetic access to thiols: A review. Available from: [Link]
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PubChem. This compound | C6H4Cl2S | CID 79965. Available from: [Link]
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GSRS. This compound. Available from: [Link]
- Google Patents. CN102838457A - Synthesis method of 2, 5-dichlorophenol.
- Google Patents. CN104591973A - Preparation method of 2,5-dichlorophenol.
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Safety Operating Guide
Proper Disposal of 2,5-Dichlorobenzenethiol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Dichlorobenzenethiol, moving beyond mere compliance to foster a culture of safety and environmental responsibility. This document is structured to provide immediate, actionable intelligence for the handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a skin, eye, and respiratory irritant. As with other thiols, it possesses a strong, malodorous scent and should be handled with extreme caution in a controlled environment.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the correct use of PPE. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to prevent skin contact.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: All work with this chemical must be conducted within a certified chemical fume hood to prevent the inhalation of noxious vapors.
Decontamination and Disposal Workflow
The primary and most effective method for the disposal of small quantities of this compound involves oxidation to a less odorous and less hazardous sulfonic acid derivative using sodium hypochlorite (bleach).
Experimental Protocol for Decontamination and Disposal
Materials Required:
-
Commercial bleach (5.25% sodium hypochlorite)
-
A designated container for the bleach solution (e.g., a three-necked flask or a plastic bucket)
-
Stirring apparatus
-
Designated hazardous waste containers for liquid and solid waste
Step-by-Step Procedure:
-
Preparation of Bleach Solution: Within a chemical fume hood, prepare a bleach solution. For the treatment of liquid waste, it is recommended to use undiluted commercial bleach. For the general decontamination of glassware, a 1:1 mixture of bleach and water can be utilized.
-
Waste Treatment: Slowly and carefully add the this compound waste to the stirred bleach solution. A significant excess of bleach should be used to ensure complete oxidation.
-
Reaction Time: Allow the mixture to stir for a minimum of 24 hours to ensure the complete conversion of the thiol.
-
Final Disposal: The resulting solution should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations. All disposable items that have come into contact with this compound, such as gloves and paper towels, should be sealed in a labeled plastic bag and placed in a designated solid hazardous waste container.
Decontamination of Glassware
All glassware that has been in contact with this compound should be immediately submerged in a bleach bath within the fume hood. Allow the items to soak for at least 14 hours, or overnight, to ensure complete deodorization and decontamination. After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning procedures.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data for the disposal of thiols using a bleach solution.
| Parameter | Value/Instruction | Source |
| Bleach Concentration | 5.25% Sodium Hypochlorite | TCI Chemicals[1] |
| Bleach to Waste Ratio | Significant Excess | N/A |
| Reaction Time | Minimum 24 hours | N/A |
| Glassware Soaking Time | Minimum 14 hours | N/A |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and decisive action is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response:
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Regulatory Compliance
All waste containing this compound must be managed as hazardous waste in accordance with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. It is imperative to follow all federal, state, and local regulations for the storage, transport, and disposal of this hazardous waste.
References
-
National Institute of Standards and Technology. (n.d.). Benzenethiol, 2,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzenethiol. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzenethiol, 2,5-dichloro-. Substance Registry Services. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Sewage Sludge Laws and Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,5-Dichlorobenzenethiol
Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. 2,5-Dichlorobenzenethiol, a key reagent in various synthetic pathways, demands meticulous handling due to its hazardous properties. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your research. Here, we dissect the causality behind each safety recommendation, providing a self-validating system for handling this potent chemical.
Hazard Analysis: Understanding the "Why"
Before any container is opened, a thorough understanding of the risks associated with this compound is paramount. Its hazard profile dictates every subsequent safety protocol.
-
Primary Hazards: The primary dangers of this compound are significant irritation to the skin, eyes, and respiratory system.[1][2] Direct contact can cause redness and pain, while inhalation of its vapors may lead to irritation of the respiratory tract.[1][2]
-
Stench: Like most thiols, this compound possesses a powerful and offensive odor, detectable at very low concentrations.[3][4][5] While not acutely toxic at these levels, the stench can cause nausea and headaches and act as a statutory nuisance if it escapes the laboratory environment.[5]
-
Chemical Reactivity: It is stable under normal conditions but incompatible with strong oxidizing agents.[2][3]
This multi-faceted hazard profile necessitates a multi-layered approach to protection, starting with engineering controls as the first and most critical line of defense.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the specific hazards identified. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Minimum Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified, with documented and adequate face velocity. | Primary containment. Essential for mitigating vapor inhalation and controlling the powerful odor inherent to thiols.[5] All handling must be conducted within a fume hood. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving: Nitrile inner glove, with a heavier Butyl or Neoprene outer glove for extended contact. | Halogenated aromatic compounds can degrade common glove materials.[6][7] A double-gloving strategy provides robust protection against permeation and allows for safe removal of the contaminated outer layer. |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly-fitting, indirectly vented chemical safety goggles.[8] An 8-inch face shield should be worn over goggles. | Protects against splashes of the liquid, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.[9] |
| Skin & Body Protection | Laboratory Coat | Flame-resistant (FR) lab coat with tight-fitting cuffs. | Protects skin from accidental splashes and prevents contamination of personal clothing. |
| Respiratory Protection | Air-Purifying Respirator | NIOSH-approved respirator with Type ABEK filter cartridges.[10] | Secondary containment. To be used if engineering controls fail or during spill cleanup. ABEK filters are effective against organic vapors (A), inorganic gases (B), acid gases (E), and ammonia (K). |
Glove Selection Logic
No single glove material protects against all chemicals.[11] For chlorinated aromatic thiols, a careful selection is critical.
| Glove Material | Resistance to Chlorinated Aromatics | General Use Notes |
| Latex | Poor | Not recommended. Offers little chemical protection and can cause allergic reactions.[12][13] |
| Nitrile | Fair to Good | Good for incidental contact and as an inner glove. Prone to degradation with prolonged exposure to some solvents.[12][13] |
| Neoprene | Good | Recommended for protection against acids, bases, and some hydrocarbons. Offers good dexterity.[12][13] |
| Butyl Rubber | Excellent | Highly resistant to ketones, esters, and many corrosive acids. A superior choice for an outer glove when handling this compound.[12][13] |
Operational Plan: From Preparation to Disposal
A systematic workflow minimizes exposure and ensures safety at every stage.
Workflow for Handling this compound
Caption: Step-by-step workflow for safely handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the designated chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above. Always inspect gloves for tears or punctures before use.
-
Prepare a 10% bleach solution in a designated basin inside the fume hood. This will be used to neutralize the thiol's odor on contaminated glassware and equipment.[8]
-
-
Handling and Transfer:
-
When transferring the chemical, use techniques that minimize aerosol generation, such as pouring slowly or using a syringe.
-
Keep the container tightly closed when not in use to prevent vapors from escaping.[3]
-
Work with the smallest quantity of the chemical necessary for your experiment.
-
-
Decontamination and Disposal:
-
Immediately after use, rinse all contaminated glassware and equipment with the prepared bleach solution within the fume hood to neutralize the thiol.
-
All waste containing this compound must be disposed of as hazardous waste.[3] Do not pour it down the drain.
-
Collect waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[14]
-
To doff PPE, remove the outer gloves first, followed by the face shield, lab coat, and inner gloves, turning them inside out to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Response: Immediate, Decisive Action
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air immediately.[1][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10] |
| Small Spill (<100 mL) | Wearing full PPE including a respirator, absorb the spill with an inert material like sand or vermiculite.[3] Scoop the material into a sealed container for hazardous waste disposal. Decontaminate the area with a bleach solution. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean it up yourself. |
By integrating these expert-validated protocols and understanding the scientific reasoning behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your vital research.
References
- Personal protective equipment for handling Thiol-PEG6-alcohol - Benchchem. BenchChem.
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage? OSHACampus.com.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com.
- SAFETY DATA SHEET - 3,5-Dichlorobenzenethiol. TCI Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - 2,5-DICHLOROTHIOPHENOL. ChemicalBook.
- SAFETY DATA SHEET - 4-Chlorothiophenol. Fisher Scientific.
- SAFETY DATA SHEET - 1,3-Dichlorobenzene. Sigma-Aldrich.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), CDC.
- SAFETY DATA SHEET - 4-Chlorobenzonitrile. Fisher Scientific.
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo.
- This compound 98%. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-Dichlorobenzenethiol. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2,5-Dichlorobenzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 3,4-Dichlorobenzenethiol. Fisher Scientific.
- Discover the Various Types of PPE for Optimal Chemical Safety. Seton.
- 2,5-DICHLOROTHIOPHENOL. ChemWhat.
- Thiols Safety. University College London (UCL).
- Hazardous Chemical Exposures. Princeton University Environmental Health and Safety.
- Resistance To Chemicals of Common Glove Materials. University of Pittsburgh.
- Glove Selection Examples of Chemical Resistance. The Ohio State University.
- OSHA Glove Selection Chart. University of California, Riverside Environmental Health & Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Glove Selection Guide. University of South Alabama.
- GLOVE SELECTION CHART. Washington State University Spokane.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
